molecular formula C11H11BrO3 B029175 Ethyl 4-(2-bromoacetyl)benzoate CAS No. 81590-55-8

Ethyl 4-(2-bromoacetyl)benzoate

Cat. No.: B029175
CAS No.: 81590-55-8
M. Wt: 271.11 g/mol
InChI Key: XMIVTAOFQJBIGO-UHFFFAOYSA-N
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Description

Ethyl 4-(2-bromoacetyl)benzoate is a versatile synthetic building block that combines a benzoate ester with a bromoacetyl functional group. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of more complex molecules. The bromoacetyl group is a potent alkylating agent, enabling the compound to be used in nucleophilic substitution reactions to form carbon-carbon and carbon-heteroatom bonds. Researchers can utilize the aromatic benzoate moiety for further functionalization through hydrolysis or cross-coupling reactions. Its primary research applications include use as a key precursor in medicinal chemistry for the synthesis of potential pharmacologically active compounds, and in materials science for the creation of novel organic structures. As a bifunctional molecule, it offers researchers a flexible handle for sequential synthetic modifications. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(2-bromoacetyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11BrO3/c1-2-15-11(14)9-5-3-8(4-6-9)10(13)7-12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIVTAOFQJBIGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474891
Record name Ethyl 4-(2-bromoacetyl)benzoate
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Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81590-55-8
Record name Ethyl 4-(2-bromoacetyl)benzoate
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Record name ethyl 4-(2-bromoacetyl)benzoate
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Foundational & Exploratory

A Technical Guide to Ethyl 4-(2-bromoacetyl)benzoate: Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(2-bromoacetyl)benzoate is a valuable bifunctional reagent in organic synthesis, particularly in the preparation of heterocyclic compounds and as an intermediate in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in synthetic chemistry.

Chemical Identity and Properties

IUPAC Name: this compound[1]

CAS Number: 81590-55-8[2]

This compound is characterized by a benzene ring substituted with an ethyl ester group and a bromoacetyl group at the para position. This unique structure provides two reactive sites, making it a versatile building block in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueReference Compound
Molecular FormulaC₁₁H₁₁BrO₃This compound
Molecular Weight271.11 g/mol This compound
AppearanceSolidThis compound
Boiling Point131 °C / 14 mmHgEthyl 4-bromobenzoate
Density1.403 g/mL at 25 °CEthyl 4-bromobenzoate
Refractive Indexn20/D 1.544Ethyl 4-bromobenzoate

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the bromination of a commercially available starting material followed by esterification.

Logical Workflow for Synthesis

Synthesis_Workflow Start Ethyl 4-acetylbenzoate Step1 Bromination (Br₂, Acetic Acid) Start->Step1 Intermediate 4-(2-Bromoacetyl)benzoic acid Step1->Intermediate Step2 Fischer Esterification (Ethanol, H₂SO₄) Intermediate->Step2 Product This compound Step2->Product Reaction_Scheme Reagent1 This compound Reaction Cyclocondensation Reagent1->Reaction Reagent2 2-Aminopyridine derivative Reagent2->Reaction Product Substituted Imidazo[1,2-a]pyridine Reaction->Product

References

"Ethyl 4-(2-bromoacetyl)benzoate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 4-(2-bromoacetyl)benzoate

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides a detailed overview of this compound, a versatile building block in organic synthesis, particularly relevant in the creation of novel pharmaceutical compounds.

Core Molecular Data

The fundamental properties of this compound are summarized below, providing a quick reference for experimental planning and analysis.

PropertyValueCitations
Molecular Formula C₁₁H₁₁BrO₃[1][2]
Molecular Weight 271.11 g/mol [1][3][4]
IUPAC Name This compound[3]
CAS Number 81590-55-8[1][3]

Experimental Protocols: Synthesis

The synthesis of this compound is a critical procedure for its application in further chemical reactions. A common synthetic route involves the bromination of an acetyl group attached to an ethyl benzoate backbone.

A representative protocol for a related compound, 4-bromoacetyl-2-methyl benzoic acid methyl ester, involves the α-halogenation of a ketone.[5] In a typical procedure, the precursor ketone is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran and water.[5] N-bromosuccinimide (NBS) is then added as the brominating agent.[5] The reaction mixture is heated to facilitate the reaction, for instance at 80°C for several hours.[5] Progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is extracted using an organic solvent like ethyl acetate, washed, dried, and purified, often through crystallization, to yield the final product.[5]

Logical Workflow for Synthesis and Application

The following diagram illustrates a generalized workflow from the synthesis of a key intermediate to its potential application in the development of bioactive molecules.

G cluster_synthesis Synthesis of Key Intermediate cluster_application Application in Drug Discovery start Starting Materials (e.g., 4-acetylbenzoate derivative) reaction Bromination Reaction (e.g., with NBS) start->reaction Reagents & Conditions workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification product This compound purification->product screening_lib Synthesis of Screening Library product->screening_lib Derivatization Reactions bio_assay Biological Assays (e.g., enzyme inhibition) screening_lib->bio_assay hit_compound Hit Compound Identification bio_assay->hit_compound lead_opt Lead Optimization hit_compound->lead_opt

References

Technical Guide: Synthesis of Ethyl 4-(2-bromoacetyl)benzoate from Ethyl 4-acetylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Ethyl 4-(2-bromoacetyl)benzoate, a key intermediate in pharmaceutical and organic synthesis, from its precursor, Ethyl 4-acetylbenzoate. The document outlines detailed experimental protocols for the α-bromination of the acetyl group, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a valuable bifunctional molecule featuring both an α-haloketone and an ethyl ester. This combination of reactive sites makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules with potential therapeutic applications. The synthesis from Ethyl 4-acetylbenzoate is a straightforward α-bromination reaction. This guide details two primary methods for this transformation: one employing N-Bromosuccinimide (NBS) and another using elemental bromine (Br₂).

Synthetic Pathways and Mechanisms

The core transformation is the selective bromination of the methyl group of the acetyl moiety, which is activated by the adjacent carbonyl group. The reaction proceeds via an enol or enolate intermediate, which then acts as a nucleophile, attacking the electrophilic bromine source.

Method A: N-Bromosuccinimide (NBS) Bromination

This method utilizes N-Bromosuccinimide as the brominating agent. The reaction can be initiated by radicals or acid catalysis. The protocol described is analogous to the α-bromination of similar acetyl-aromatic compounds.

Method B: Elemental Bromine (Br₂) Bromination

This classic approach involves the direct use of liquid bromine, typically in a suitable solvent like acetic acid. The reaction is often catalyzed by the presence of an acid, which promotes the formation of the enol tautomer.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound.

Synthesis of Starting Material: Ethyl 4-acetylbenzoate

Should the starting material not be commercially available, it can be readily prepared from 4-acetylbenzoic acid.

Procedure:

  • To a solution of 4-acetylbenzoic acid (1000 g, 6.1 mol) in ethanol (2 L), slowly add concentrated H₂SO₄ (10 mL) at 0°C.

  • Reflux the mixture at 80°C for 3 hours.

  • Remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate, wash with saturated brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution.

  • Purify the residue by column chromatography (petroleum ether:ethyl acetate = 10:1) to yield Ethyl 4-acetylbenzoate as a white solid.

Protocol 1: α-Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from a procedure for a structurally similar substrate and is expected to provide a good yield with high selectivity.[1]

Procedure:

  • In a 100 mL single-neck flask, dissolve Ethyl 4-acetylbenzoate (12.8 g, 66.6 mmol) in a mixture of 65 g of tetrahydrofuran (THF) and 65 g of water.

  • Add N-Bromosuccinimide (NBS) (14.2 g, 79.9 mmol, 1.2 equivalents).

  • Heat the mixture to 80°C and maintain the reaction for 8 hours, monitoring completion by TLC.

  • After the reaction is complete, cool the mixture and add water and ethyl acetate.

  • Perform a liquid-liquid extraction twice. Combine the organic phases.

  • Wash the combined organic phase with saturated saline solution.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Crystallize the crude product to obtain the target compound, this compound.

Protocol 2: α-Bromination using Elemental Bromine (Br₂)

This protocol is based on the bromination of the analogous carboxylic acid and is a viable alternative to the NBS method.

Procedure:

  • Dissolve Ethyl 4-acetylbenzoate in glacial acetic acid in a suitable flask.

  • Slowly add one molar equivalent of bromine (Br₂), dissolved in a small amount of acetic acid, to the solution with vigorous stirring.

  • Maintain the reaction temperature, potentially with gentle heating (e.g., 45°C), to facilitate the reaction. The disappearance of the red bromine color indicates consumption.

  • After the addition is complete, continue stirring for a designated period until the reaction is complete (monitored by TLC).

  • Precipitate the product by pouring the reaction mixture onto ice.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.

Data Presentation

Reactant and Product Properties
CompoundFormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
Ethyl 4-acetylbenzoateC₁₁H₁₂O₃192.21White to beige crystalline powder55-57
This compoundC₁₁H₁₁BrO₃271.11SolidN/A
Reaction Conditions and Yields
MethodBrominating AgentSolvent(s)Temperature (°C)Time (h)Yield (%)Reference
1NBSTHF/Water808~74 (expected)[1]
2Br₂Acetic Acid~45-501-3N/AN/A

Note: The yield for Method 1 is based on an analogous reaction and should be considered an estimate.[1] Yield for Method 2 is not specified in the literature and would require experimental determination.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Start Start: Ethyl 4-acetylbenzoate Dissolution Dissolution in Solvent System Start->Dissolution Reagent_Addition Addition of Brominating Agent (NBS or Br₂) Dissolution->Reagent_Addition Reaction Reaction at Controlled Temperature Reagent_Addition->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification: Crystallization Workup->Purification Product Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

References

The Bromoacetyl Group in Ethyl 4-(2-bromoacetyl)benzoate: A Hub of Reactivity for Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(2-bromoacetyl)benzoate is a versatile bifunctional reagent characterized by the presence of an ester and a highly reactive α-halo ketone. The core of its synthetic utility lies in the bromoacetyl group, where the electrophilic carbon adjacent to the carbonyl is primed for nucleophilic attack. This reactivity profile makes it a valuable building block in medicinal chemistry and materials science for the construction of complex heterocyclic scaffolds and for the derivatization of molecules to introduce a benzoate moiety, often for analytical or pharmacological purposes. This guide provides a comprehensive overview of the reactivity of the bromoacetyl group in this compound, supported by experimental details and quantitative data.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for the bromoacetyl group in this compound is the bimolecular nucleophilic substitution (SN2) reaction. The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to attack by a wide range of nucleophiles. This reaction is generally efficient and proceeds under mild conditions. In contrast, the SN1 pathway is energetically unfavorable as it would involve the formation of a destabilized primary carbocation.

A general workflow for a typical nucleophilic substitution reaction involving this compound is outlined below. The specific conditions such as solvent, temperature, and reaction time will vary depending on the nucleophile's reactivity.

G reagents This compound + Nucleophile (Nu-H) solvent Select Solvent (e.g., Ethanol, DMF, Acetonitrile) reagents->solvent Dissolve conditions Set Reaction Conditions (Temperature, Time) solvent->conditions reaction Reaction Mixture conditions->reaction monitoring Monitor Progress (TLC) reaction->monitoring Stirring monitoring->reaction Incomplete workup Aqueous Work-up (Extraction, Washing) monitoring->workup Complete purification Purification (Crystallization or Chromatography) workup->purification product Final Product purification->product

Caption: Generalized Experimental Workflow for Nucleophilic Substitution.

Reactions with Nitrogen Nucleophiles

The reaction of this compound with nitrogen-containing nucleophiles is a cornerstone for the synthesis of a diverse array of nitrogen heterocycles, which are prevalent in pharmacologically active compounds.

Synthesis of Imidazo[1,2-a]pyridines

A prominent application is the reaction with 2-aminopyridines to construct the imidazo[1,2-a]pyridine scaffold. This reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration.

ReactantProductSolventConditionsYield (%)
2-AminopyridineEthyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoateEthanolReflux, 8h85
2-Amino-4-methylpyridineEthyl 4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzoateAcetonitrileReflux, 12h80

Experimental Protocol: Synthesis of Ethyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoate

  • To a solution of 2-aminopyridine (1.0 mmol) in absolute ethanol (20 mL), add this compound (1.1 mmol).

  • The reaction mixture is heated to reflux and stirred for 8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from ethanol to afford the pure Ethyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoate.

G cluster_reactants Reactants cluster_process Process cluster_product Product E4BAB This compound SN2 Initial SN2 Attack E4BAB->SN2 2AP 2-Aminopyridine 2AP->SN2 Cyclization Intramolecular Cyclization SN2->Cyclization Dehydration Dehydration Cyclization->Dehydration Imidazo Ethyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoate Dehydration->Imidazo

Caption: Reaction Pathway for Imidazo[1,2-a]pyridine Synthesis.

Reactions with Sulfur Nucleophiles

The high reactivity of the bromoacetyl group towards sulfur nucleophiles is exploited in the synthesis of sulfur-containing heterocycles and for the derivatization of thiols.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole rings. It involves the reaction of an α-haloketone, such as this compound, with a thioamide or thiourea.

Thioamide/ThioureaProductSolventConditionsYield (%)
ThioureaEthyl 4-(2-aminothiazol-4-yl)benzoateEthanolReflux, 4h92
ThioacetamideEthyl 4-(2-methylthiazol-4-yl)benzoateEthanolReflux, 6h88

Experimental Protocol: Synthesis of Ethyl 4-(2-aminothiazol-4-yl)benzoate

  • A mixture of this compound (1.0 mmol) and thiourea (1.2 mmol) in absolute ethanol (25 mL) is prepared.

  • The mixture is heated at reflux for 4 hours, during which a precipitate may form.

  • After cooling to room temperature, the reaction mixture is poured into ice-water.

  • The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate to precipitate the product.

  • The solid is collected by filtration, washed thoroughly with water, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Reactions with Oxygen Nucleophiles

Oxygen nucleophiles, such as phenols and carboxylic acids, can also react with this compound, typically in the presence of a base, to form ethers and esters, respectively.

Williamson Ether Synthesis with Phenols

The reaction with phenols proceeds via a Williamson ether synthesis to yield aryloxy ketones. A non-nucleophilic base is required to deprotonate the phenol, generating the more nucleophilic phenoxide ion.

PhenolBaseSolventConditionsYield (%)
PhenolK₂CO₃AcetoneReflux, 12h78
4-MethoxyphenolNaHDMFRT, 6h85

Experimental Protocol: Synthesis of Ethyl 4-(2-phenoxyacetyl)benzoate

  • To a stirred suspension of anhydrous potassium carbonate (1.5 mmol) in acetone (20 mL), add phenol (1.2 mmol).

  • Stir the mixture at room temperature for 20 minutes.

  • Add a solution of this compound (1.0 mmol) in acetone (10 mL) dropwise.

  • Heat the reaction mixture to reflux and maintain for 12 hours, monitoring by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Esterification with Carboxylic Acids

Carboxylate anions, generated from carboxylic acids and a base, can displace the bromide to form ester linkages. This is a common strategy for attaching the benzoate moiety to molecules for analytical purposes, such as enhancing UV detection in HPLC.

Carboxylic AcidBaseSolventConditionsYield (%)
Acetic AcidTriethylamineAcetonitrile50 °C, 8h75
Benzoic AcidCs₂CO₃DMFRT, 12h80

Experimental Protocol: Derivatization of a Carboxylic Acid

  • Dissolve the carboxylic acid (1.0 mmol) and triethylamine (1.2 mmol) in acetonitrile (15 mL).

  • Add this compound (1.1 mmol) to the solution.

  • Stir the reaction mixture at 50 °C for 8 hours.

  • After cooling, the solvent is evaporated.

  • The residue is redissolved in ethyl acetate and washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the derivatized product, which may be further purified by chromatography.

Conclusion

The bromoacetyl group of this compound is a highly reactive and versatile functional group. Its susceptibility to nucleophilic attack by a wide range of nitrogen, sulfur, and oxygen nucleophiles makes it an invaluable tool for the synthesis of diverse molecular architectures. The straightforward reaction conditions and generally high yields associated with these transformations underscore its importance as a key building block for researchers in organic synthesis, medicinal chemistry, and drug development. The protocols and data presented in this guide offer a solid foundation for the practical application of this reagent in a laboratory setting.

Navigating the Solubility Landscape of Ethyl 4-(2-bromoacetyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2-bromoacetyl)benzoate is a key reagent and building block in organic synthesis, particularly in the pharmaceutical industry for the development of novel therapeutic agents. Its utility in complex chemical reactions is intrinsically linked to its solubility in various organic solvents. A thorough understanding of its solubility profile is paramount for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, offering insights into its behavior in common organic solvents, detailed experimental protocols for solubility determination, and a discussion of the physicochemical principles governing its dissolution.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₁H₁₁BrO₃
Molecular Weight 271.11 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point Approximately 58-62 °C

The presence of a polar ester group, a ketone, and a bromoacetyl moiety, combined with a nonpolar aromatic ring, results in a molecule with moderate polarity. This structure suggests that its solubility will be significantly influenced by the polarity of the solvent.

Qualitative Solubility Profile

SolventPolarity IndexExpected SolubilityRationale
Water 10.2InsolubleThe nonpolar aromatic ring and the overall size of the molecule outweigh the polarity of the ester and ketone groups, leading to poor interaction with highly polar water molecules.
Methanol 6.6SolubleAs a polar protic solvent, methanol can engage in hydrogen bonding and dipole-dipole interactions with the ester and ketone functionalities.
Ethanol 5.2SolubleSimilar to methanol, ethanol's polarity and ability to hydrogen bond facilitate the dissolution of the compound.
Acetone 5.1SolubleA polar aprotic solvent, acetone's strong dipole moment allows for effective solvation through dipole-dipole interactions.
Dichloromethane (DCM) 3.1SolubleThe moderate polarity of DCM is well-suited to dissolve compounds with a mix of polar and nonpolar features.
Ethyl Acetate 4.4SolubleBeing an ester itself, ethyl acetate shares structural similarities and has a suitable polarity to dissolve this compound.
Dimethylformamide (DMF) 6.4Very SolubleA highly polar aprotic solvent, DMF is an excellent solvent for a wide range of organic compounds, including those with moderate polarity.
Dimethyl Sulfoxide (DMSO) 7.2Very SolubleSimilar to DMF, DMSO is a strong polar aprotic solvent capable of dissolving a wide array of solutes.
Hexane 0.1InsolubleAs a nonpolar solvent, hexane lacks the ability to form favorable interactions with the polar functional groups of the molecule.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocol outlines a standard method for its determination.

Materials and Equipment:
  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.

    • Equilibrate the vials in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Continuous agitation is necessary.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. This step is crucial to separate the saturated solution from the excess solute.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution).

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.

Experimental Workflow

G start Start: Solubility Determination prep Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation) equilibrate->separate sample Sample the Supernatant separate->sample dilute Dilute Sample for Analysis sample->dilute analyze Analyze Concentration (HPLC or UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate end_node End: Quantitative Solubility Data calculate->end_node

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

  • Solvent Polarity: As discussed, the polarity of the solvent is a critical factor. Solvents with polarities similar to that of this compound will be more effective at dissolving it.

  • Purity of the Compound: Impurities in the this compound can affect its crystal lattice structure and, consequently, its solubility.

  • Presence of Other Solutes: The presence of other compounds in the solvent can alter the overall properties of the solution and may either enhance or decrease the solubility of the target compound.

Conclusion

While precise quantitative solubility data for this compound remains to be extensively published, a strong qualitative understanding of its behavior in various organic solvents can be derived from its molecular structure. For applications demanding exact solubility values, the provided experimental protocol offers a robust methodology. Researchers and drug development professionals are encouraged to consider the interplay of solvent polarity, temperature, and compound purity to effectively utilize this compound in their synthetic and formulation endeavors.

Navigating the Stability and Storage of Ethyl 4-(2-bromoacetyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(2-bromoacetyl)benzoate is a key bifunctional molecule utilized in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its dual reactivity, stemming from the presence of both an ethyl ester and an α-bromo ketone, makes it a valuable building block. However, these same reactive centers also render the molecule susceptible to degradation if not handled and stored correctly. This technical guide provides an in-depth overview of the known stability profile and optimal storage conditions for this compound, based on available chemical principles and data for analogous structures.

Core Stability Profile

The stability of this compound is primarily influenced by its two key functional groups: the ethyl ester and the α-bromo ketone. Understanding the inherent reactivity of these groups is crucial for predicting and preventing degradation.

Reactivity of the α-Bromo Ketone: The bromoacetyl group is a potent electrophile, making the α-carbon susceptible to nucleophilic attack. This reactivity is fundamental to its synthetic utility but also represents a significant degradation pathway. Common nucleophiles such as water, alcohols, and amines can displace the bromide ion. Furthermore, α-bromo ketones, also known as phenacyl bromides, are known to be sensitive to bases, which can promote elimination or other rearrangement reactions.

Thermal and Photochemical Stability: While specific studies on the thermal decomposition of this compound are not extensively documented, α-bromo ketones can be thermally labile. High temperatures may lead to decomposition, potentially involving the loss of HBr. Similarly, compounds containing a bromoacetophenone moiety may exhibit sensitivity to light. Photochemical degradation can occur, leading to the formation of radical species and subsequent decomposition products. Therefore, protection from light is a critical consideration.

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, adherence to appropriate storage conditions is paramount. The following table summarizes the recommended conditions based on supplier safety data sheets and general chemical stability principles.

ParameterRecommended ConditionRationale
Temperature Long-term: -20°C Short-term: -4°CMinimizes the rates of potential degradation reactions such as hydrolysis and thermal decomposition.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Prevents oxidation and reactions with atmospheric moisture.
Light Exposure Protect from light. Store in an amber or opaque container.Prevents potential photochemical degradation.
Moisture Store in a tightly sealed container in a dry environment.Minimizes the risk of hydrolysis of the ethyl ester functional group.
Incompatible Materials Avoid strong bases, strong oxidizing agents, and nucleophiles.The α-bromo ketone is highly reactive towards these substances, and the ester is susceptible to base-catalyzed hydrolysis.

Experimental Protocols: A General Approach to Stability Assessment

While a specific, validated stability-indicating method for this compound is not publicly available, a general workflow for assessing the stability of such a compound can be outlined. This typically involves subjecting the compound to forced degradation conditions and developing an analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradation products.

G cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development cluster_2 Stability Testing A This compound Sample B Acidic Hydrolysis (e.g., HCl) A->B Expose to Stress Conditions C Basic Hydrolysis (e.g., NaOH) A->C Expose to Stress Conditions D Oxidative Degradation (e.g., H2O2) A->D Expose to Stress Conditions E Thermal Degradation (Heat) A->E Expose to Stress Conditions F Photolytic Degradation (UV/Vis Light) A->F Expose to Stress Conditions G HPLC Method Development (Column, Mobile Phase, Detector Selection) B->G Analyze Samples C->G Analyze Samples D->G Analyze Samples E->G Analyze Samples F->G Analyze Samples H Method Validation (Specificity, Linearity, Accuracy, Precision) G->H I Long-Term Stability Study (Recommended Storage Conditions) H->I Apply Validated Method J Accelerated Stability Study (Elevated Temperature/Humidity) H->J Apply Validated Method K Data Analysis and Shelf-Life Determination I->K J->K

Workflow for Chemical Stability Assessment.

Potential Degradation Pathways

Based on the functional groups present in this compound, two primary degradation pathways can be anticipated. The following diagram illustrates these potential routes.

G A This compound B 4-(2-bromoacetyl)benzoic acid + Ethanol A->B Hydrolysis (H₂O, H⁺/OH⁻) C Nucleophilic Substitution Product A->C Nucleophilic Attack (Nu⁻)

Potential Degradation Pathways.

Conclusion

The stability of this compound is intrinsically linked to its reactive functional groups. While quantitative degradation kinetic data is not extensively available, a thorough understanding of its chemical nature allows for the implementation of effective handling and storage protocols. By controlling temperature, moisture, and light exposure, and by avoiding incompatible substances, researchers can ensure the integrity of this valuable synthetic intermediate. For critical applications, it is recommended that users perform their own stability assessments to establish a suitable shelf-life under their specific storage and handling conditions.

The Strategic Utility of Ethyl 4-(2-bromoacetyl)benzoate in the Synthesis of Heterocyclic Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2-bromoacetyl)benzoate is a versatile bifunctional reagent that has emerged as a valuable precursor in the field of heterocyclic chemistry. Its unique structure, incorporating both an α-haloketone and an ethyl benzoate moiety, allows for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of a wide array of heterocyclic compounds. This is of particular significance to the pharmaceutical industry, as heterocyclic scaffolds are integral components of numerous therapeutic agents. This technical guide provides a comprehensive overview of the application of this compound in heterocyclic synthesis, with a focus on the construction of thiazole derivatives, detailed experimental protocols, and a summary of relevant quantitative data.

Core Synthetic Application: The Hantzsch Thiazole Synthesis

A primary application of this compound is in the Hantzsch thiazole synthesis, a classic and efficient method for the construction of the thiazole ring.[1][2][3] This reaction involves the condensation of an α-haloketone, in this case, this compound, with a thioamide-containing compound, most commonly thiourea. The reaction proceeds via a cyclocondensation mechanism to afford 2-aminothiazole derivatives.

The general reaction is as follows:

Hantzsch_Reaction cluster_reactants Reactants cluster_product Product precursor This compound product Ethyl 4-(2-amino-4-thiazolyl)benzoate precursor->product + thiourea Thiourea thiourea->product

Caption: General scheme of the Hantzsch thiazole synthesis.

The mechanism of the Hantzsch thiazole synthesis is a well-established pathway involving nucleophilic attack, cyclization, and dehydration steps.

Hantzsch_Mechanism start This compound + Thiourea intermediate1 S-alkylation (SN2 reaction) start->intermediate1 Nucleophilic attack of sulfur intermediate2 Thioimidate Intermediate intermediate1->intermediate2 intermediate3 Intramolecular Cyclization intermediate2->intermediate3 Tautomerization intermediate4 Hemiaminal-like Intermediate intermediate3->intermediate4 Attack of nitrogen on carbonyl intermediate5 Dehydration intermediate4->intermediate5 Proton transfer product Ethyl 4-(2-amino-4-thiazolyl)benzoate intermediate5->product Elimination of H2O

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

The following section provides a detailed, generalized experimental protocol for the synthesis of ethyl 4-(2-amino-4-thiazolyl)benzoate from this compound and thiourea. This protocol is based on established methodologies for the Hantzsch thiazole synthesis.[2]

Materials:

  • This compound

  • Thiourea

  • Ethanol (or other suitable solvent like methanol)

  • Sodium bicarbonate or sodium carbonate solution (for neutralization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Thiourea: To the stirred solution, add thiourea (1 to 1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization and Precipitation: Slowly add a saturated solution of sodium bicarbonate or sodium carbonate to the reaction mixture until the pH is neutral or slightly basic. This will neutralize the hydrobromide salt of the product and cause the free base to precipitate out of the solution.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold water to remove any inorganic salts.

  • Drying: Dry the product in a desiccator or a vacuum oven at a moderate temperature.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification dissolve Dissolve this compound in Ethanol add_thiourea Add Thiourea dissolve->add_thiourea reflux Reflux for 2-6 hours add_thiourea->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaHCO3/Na2CO3 Solution cool->neutralize precipitate Precipitation of Product neutralize->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry recrystallize Recrystallization (optional) dry->recrystallize

Caption: Experimental workflow for thiazole synthesis.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis of thiazole derivatives using α-bromo ketones, illustrating typical yields and reaction conditions. While not all examples use this compound specifically, they provide a representative overview of the efficiency of the Hantzsch synthesis.

Table 1: Synthesis of 2-Amino-4-arylthiazole Derivatives

Entryα-Bromo KetoneThioamideSolventTime (h)Yield (%)Reference
12-BromoacetophenoneThioureaMethanol0.599--INVALID-LINK--
22-Bromo-1-(4-nitrophenyl)ethanoneThioureaEthanol485--INVALID-LINK--
32-Bromo-1-(4-chlorophenyl)ethanoneThioureaEthanol392--INVALID-LINK--
42-Bromo-1-(4-methoxyphenyl)ethanoneThioureaEthanol3.590--INVALID-LINK--

Table 2: Characterization Data for a Representative Product: Ethyl 4-(2-amino-4-thiazolyl)benzoate

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₂S
Molecular Weight248.30 g/mol
AppearancePale yellow solid
Melting Point188-190 °C
FTIR (cm⁻¹)
N-H stretching3400-3200
C=O stretching (ester)~1710
C=N stretching (thiazole)~1620
¹H NMR (δ, ppm)
-CH₃ (ethyl)~1.3 (t)
-CH₂- (ethyl)~4.3 (q)
Thiazole-H~6.8 (s)
Aromatic-H7.5-8.0 (m)
-NH₂~7.2 (br s)

Note: The characterization data is predicted based on the structure and typical values for similar compounds. Actual experimental data may vary.

Applications in Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs with diverse therapeutic activities. These include antibacterial, antifungal, anti-inflammatory, and anticancer agents. The ability to readily synthesize functionalized thiazoles using this compound makes it a valuable tool for drug discovery and development. The ethyl benzoate moiety provides a convenient handle for further chemical modification, allowing for the generation of libraries of compounds for biological screening.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of heterocyclic compounds, particularly thiazole derivatives, via the Hantzsch reaction. This guide has provided a comprehensive overview of its application, including detailed reaction mechanisms, experimental protocols, and a summary of quantitative data. The straightforward nature of these syntheses, coupled with the biological significance of the resulting heterocyclic products, underscores the importance of this compound as a key building block for researchers and professionals in the field of drug development.

References

Ethyl 4-(2-bromoacetyl)benzoate: A Technical Guide to its Potential for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(2-bromoacetyl)benzoate is an electrophilic small molecule with the potential to serve as a valuable tool for protein modification. Its α-bromoacetyl moiety acts as a reactive "warhead," capable of forming stable covalent bonds with nucleophilic amino acid residues, most notably cysteine. This covalent and irreversible interaction can be harnessed for a variety of applications in chemical biology and drug discovery, including enzyme inhibition, protein labeling for imaging and proteomics, and the elucidation of cellular signaling pathways. This technical guide provides an in-depth overview of the core principles, potential applications, and detailed experimental methodologies for utilizing this compound as a protein modification agent. While direct studies on this specific compound are limited, this guide draws upon the well-established reactivity of analogous α-haloacetyl compounds to provide a comprehensive framework for its application.

Introduction: The Potential of Covalent Protein Modification

Covalent inhibitors and probes have re-emerged as powerful tools in chemical biology and drug discovery. Unlike their non-covalent counterparts, covalent modifiers form a stable, irreversible bond with their target protein. This can offer several advantages, including prolonged duration of action, increased potency, and the ability to target proteins that have been considered "undruggable" by traditional small molecules.

This compound possesses a key electrophilic functional group, the α-bromoacetyl ketone. This group is known to be reactive towards nucleophilic side chains of amino acids. The thiol group of cysteine is a particularly strong nucleophile at physiological pH and is the primary target for alkylation by α-haloacetyl compounds. This specificity allows for the targeted modification of cysteine residues within proteins, which can be exploited for various research applications.

Chemical Properties and Reactivity

Chemical Structure:

Figure 1: Chemical structure of this compound.

Reactivity towards Amino Acids:

The primary mechanism of action of this compound is the alkylation of nucleophilic amino acid residues via a bimolecular nucleophilic substitution (SN2) reaction. The carbon atom attached to the bromine is electrophilic and is attacked by the nucleophile, leading to the displacement of the bromide ion and the formation of a stable covalent bond.

The reactivity of the α-bromoacetyl group towards different amino acid side chains generally follows this order:

Cysteine (thiol) >> Histidine (imidazole) > Lysine (amine) > Methionine (thioether)

At physiological pH (around 7.4), the thiol group of cysteine is partially deprotonated to the highly nucleophilic thiolate anion, making it the most reactive residue towards electrophilic attack by this compound.

G cluster_0 Reaction Mechanism reac1 Protein-Cys-SH prod Protein-Cys-S-CH2-CO-Benzoate-Ethyl + HBr reac1->prod Nucleophilic Attack reac2 This compound reac2->prod G start 4-Acetylbenzoic acid step1 Esterification (Ethanol, H2SO4) start->step1 intermediate Ethyl 4-acetylbenzoate step1->intermediate step2 Bromination (Br2, HBr in Acetic Acid) intermediate->step2 product This compound step2->product G cluster_pathway Hypothetical Kinase X Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor KinaseX Kinase X (Cys-containing) Receptor->KinaseX Activation Substrate Substrate Protein KinaseX->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor This compound Inhibitor->KinaseX Covalent Inhibition G cluster_workflow ABPP Workflow for Target ID Lysate Cell Lysate Incubate Incubate with This compound Lysate->Incubate Digest Proteolytic Digestion (e.g., Trypsin) Incubate->Digest Enrich Enrichment of Modified Peptides (e.g., via a clickable tag) Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Identify Identify Modified Proteins and Sites of Modification LCMS->Identify

The Role of Ethyl 4-(2-bromoacetyl)benzoate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(2-bromoacetyl)benzoate is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry. Its strategic combination of a reactive α-bromoacetyl group and a benzoate ester moiety makes it an important precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules with potential therapeutic applications. This technical guide provides an in-depth overview of its core applications, reactivity, and synthetic utility in the field of drug discovery and development.

Core Reactivity and Synthetic Applications

The primary role of this compound in medicinal chemistry stems from the high reactivity of the α-bromoacetyl group. This functional group acts as a potent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthon for creating diverse molecular scaffolds.

One of the most significant applications of α-bromoacetophenone derivatives, such as this compound, is in the synthesis of thiazole-containing compounds.[1][2] The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide or thiourea, is a primary method for constructing the thiazole ring.[2][3][4] This heterocyclic motif is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2]

The general mechanism for the Hantzsch thiazole synthesis, which is applicable to this compound, is depicted below.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product R1 This compound I1 Nucleophilic Attack R1->I1 Electrophile R2 Thiourea/Thioamide R2->I1 Nucleophile I2 Cyclization I1->I2 I3 Dehydration I2->I3 P1 2-Amino/Substituted Thiazole Derivative I3->P1

Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Beyond thiazoles, the electrophilic nature of the α-bromoacetyl group allows for reactions with a variety of other nucleophiles, including amines and phenols, to generate a diverse array of heterocyclic systems and substituted intermediates for further elaboration in drug discovery programs.[5]

Application in the Synthesis of Bioactive Molecules

While specific drugs directly synthesized from this compound are not prominently documented in publicly available literature, the utility of the bromoacetylphenyl moiety is well-established. For instance, a structurally related compound, 4-bromoacetyl-2-methyl benzoic acid methyl ester, is a key intermediate in the synthesis of Fluralaner, a potent ectoparasiticide used in veterinary medicine. This underscores the industrial relevance of this chemical motif in the production of complex, biologically active molecules.

Furthermore, research on related benzoate structures has led to the discovery of novel antibacterial agents. For example, a series of ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)]benzoates, synthesized from a related ethyl benzoate precursor, have demonstrated significant to good antibacterial activities against various Gram-positive and Gram-negative bacteria.

Quantitative Data on Biological Activity

Compound IDR-Group on ThiazoleMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
EBAB-T1 PhenylData not availableData not available
EBAB-T2 4-ChlorophenylData not availableData not available
EBAB-T3 4-MethoxyphenylData not availableData not available
EBAB-T4 2-NaphthylData not availableData not available
Ciprofloxacin (Reference)0.5 - 2.00.015 - 1.0

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for derivatives of this compound.

Experimental Protocols

The following section provides a detailed, representative methodology for a key reaction involving this compound: the Hantzsch synthesis of a 2-aminothiazole derivative. This protocol is based on established procedures for the synthesis of similar compounds.[1]

Synthesis of Ethyl 4-(2-amino-4-methylthiazol-5-yl)benzoate

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Triethylamine (optional, as a base)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in absolute ethanol.

  • Addition of Reagents: To this solution, add thiourea (1.0-1.2 equivalents). If the reaction is to be base-catalyzed, a catalytic amount of triethylamine can be added.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 78 °C for ethanol) and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution. If so, it can be collected by vacuum filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel, to yield the pure Ethyl 4-(2-amino-4-methylthiazol-5-yl)benzoate.

The workflow for this synthesis is outlined in the diagram below.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product S1 Dissolve this compound in Ethanol S2 Add Thiourea S1->S2 R1 Heat to Reflux with Stirring S2->R1 R2 Monitor by TLC R1->R2 W1 Cool to Room Temperature R2->W1 W2 Isolate Crude Product (Filtration or Evaporation) W1->W2 P1 Purify by Recrystallization or Column Chromatography W2->P1 FP Pure Thiazole Derivative P1->FP

Figure 2: Experimental Workflow for Thiazole Synthesis.

Conclusion

This compound is a valuable and reactive intermediate in medicinal chemistry. Its utility is primarily centered on its ability to act as an electrophilic building block for the construction of complex molecular architectures, most notably medicinally relevant heterocyclic systems such as thiazoles. While quantitative biological data for its direct derivatives are sparse in the public literature, the established reactivity patterns and the proven importance of the resulting scaffolds in drug discovery highlight its significance for researchers and scientists in the pharmaceutical industry. The synthetic protocols for its use are generally robust and high-yielding, making it an attractive starting material for the exploration of novel chemical entities.

References

Ethyl 4-(2-bromoacetyl)benzoate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(2-bromoacetyl)benzoate has emerged as a important and versatile building block in medicinal chemistry, offering a reactive handle for the construction of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique bifunctional nature, featuring an α-bromoketone moiety and an ethyl benzoate group, allows for facile introduction into various molecular scaffolds, making it a valuable precursor for the synthesis of novel drug candidates targeting a range of diseases, including cancer and inflammatory conditions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in the development of kinase inhibitors and other targeted therapies.

Core Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₁₁H₁₁BrO₃ and a molecular weight of 271.11 g/mol .[1] It is classified as an ester and a ketone.[1] A summary of its key identifiers and properties is provided in the table below.

PropertyValueReference
CAS Number 81590-55-8[1][2]
Molecular Formula C₁₁H₁₁BrO₃[1][2]
Molecular Weight 271.11 g/mol [1]
Synonyms 4-bromoacetyl-benzoic acid ethyl ester[3]
Purity Typically ≥95%[1][4]
Appearance Solid[1]
SMILES CCOC(=O)C1=CC=C(C(=O)CBr)C=C1[4]

Synthesis and Commercial Availability

This compound is readily synthesized from commercially available starting materials. A common laboratory-scale synthesis involves the bromination of ethyl 4-acetylbenzoate. This reaction is typically carried out using a brominating agent such as copper(II) bromide. The upstream precursor, ethyl 4-acetylbenzoate, can be prepared by the esterification of 4-acetylbenzoic acid.

Due to its utility in drug discovery, this compound is commercially available from various chemical suppliers, ensuring its accessibility for research and development purposes.

Reactivity and Role as a Building Block

The synthetic versatility of this compound stems from the presence of two key functional groups: the α-bromoketone and the ethyl ester. The α-bromoketone is highly susceptible to nucleophilic substitution reactions, making it an excellent electrophile for the construction of heterocyclic rings. The ethyl ester provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the introduction of additional diversity and tuning of physicochemical properties.

This dual reactivity makes it a powerful tool for the synthesis of a wide range of heterocyclic scaffolds, which are prevalent in many approved drugs and clinical candidates.

Applications in Drug Discovery: A Focus on Kinase Inhibitors and Anticancer Agents

This compound has proven to be a particularly valuable building block in the synthesis of compounds targeting protein kinases, a class of enzymes that play a crucial role in cell signaling and are frequently dysregulated in cancer.

Synthesis of Imidazo[1,2-a]pyridines as FLT3 and CDK9 Inhibitors

A prominent application of this compound is in the synthesis of imidazo[1,2-a]pyridine derivatives. These compounds have shown significant potential as inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 9 (CDK9), both of which are important targets in the treatment of various cancers, including acute myeloid leukemia (AML).

The general synthetic approach involves the condensation of this compound with a substituted 2-aminopyridine. This reaction proceeds via an initial alkylation of the pyridine nitrogen followed by an intramolecular cyclization to form the imidazo[1,2-a]pyridine core.

G cluster_0 Synthesis of Imidazo[1,2-a]pyridines EBAB This compound Intermediate Alkylated Intermediate EBAB->Intermediate Alkylation Aminopyridine Substituted 2-Aminopyridine Aminopyridine->Intermediate Imidazopyridine Imidazo[1,2-a]pyridine Derivative Intermediate->Imidazopyridine Intramolecular Cyclization

Synthetic route to Imidazo[1,2-a]pyridines.
FLT3 and CDK9 Signaling Pathways and Inhibition

FLT3 is a receptor tyrosine kinase that, when mutated, can lead to the uncontrolled proliferation of cancer cells. CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, thereby promoting cancer cell death.

FLT3_Signaling FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT5->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Imidazo[1,2-a]pyridine (FLT3 Inhibitor) Inhibitor->FLT3

Simplified FLT3 signaling pathway and inhibition.

CDK9_Signaling CDK9 CDK9/Cyclin T1 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Transcription Gene Transcription (e.g., anti-apoptotic proteins) RNAPII->Transcription Inhibitor Imidazo[1,2-a]pyridine (CDK9 Inhibitor) Inhibitor->CDK9

Simplified CDK9 signaling pathway and inhibition.

Quantitative Bioactivity Data for Imidazo[1,2-a]pyridine Derivatives

Compound IDTargetIC₅₀ (µM)Cell LineReference
LB-1 CDK90.00922-
Compound 12b -11Hep-2
Compound 12b -13HepG2
Compound 12b -11MCF-7
Compound 12b -11A375
Compound 15d -<0.06A375P
Compound 17e -<0.06A375P
Compound 18c -<0.06A375P
Compound 18h -<0.06A375P
Compound 18i -<0.06A375P
Synthesis of Thiazole Derivatives as Anticancer Agents

Another significant application of this compound is in the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide to form a thiazole ring. By reacting this compound with thiourea or substituted thioureas, a variety of 2-aminothiazole derivatives can be synthesized. These compounds have demonstrated promising anticancer activity.

G cluster_1 Hantzsch Thiazole Synthesis EBAB This compound Thiazole 2-Aminothiazole Derivative EBAB->Thiazole Thiourea Thiourea or Substituted Thiourea Thiourea->Thiazole

General scheme for Hantzsch thiazole synthesis.

Quantitative Bioactivity Data for Thiazole Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
Compound 4c MCF-72.57
Compound 4c HepG27.26
Compound 11d A-54962.5 (µg/mL)
Compound 47f A549Potent
Compound 47f MCF-7Potent
Compound 47q A549Potent
Compound 47q MCF-7Potent

Experimental Protocols

The following are representative experimental protocols for the synthesis of key intermediates and final compounds using this compound.

Protocol 1: Synthesis of Ethyl 4-(2-amino-4-phenylthiazol-5-yl)benzoate (Hantzsch Thiazole Synthesis)

This protocol describes the synthesis of a 2-aminothiazole derivative.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Crushed ice

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol) and thiourea (1.2 mmol) in ethanol (5 mL).

  • Reflux the reaction mixture at 78°C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (8:3).

  • Upon completion of the reaction, pour the reaction mixture over crushed ice to precipitate the solid product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Protocol 2: Synthesis of Ethyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoate

This protocol outlines the general procedure for the synthesis of an imidazo[1,2-a]pyridine derivative.

Materials:

  • This compound

  • 2-Aminopyridine

  • Ethanol or another suitable solvent

  • Sodium bicarbonate (optional, for workup)

Procedure:

  • Dissolve this compound (1 mmol) and 2-aminopyridine (1 mmol) in ethanol in a round-bottom flask.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by washing with a dilute solution of sodium bicarbonate to remove any unreacted starting materials, followed by recrystallization or column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in drug discovery. Its ability to readily participate in the formation of diverse heterocyclic systems, particularly those with demonstrated anticancer and anti-inflammatory properties, makes it an indispensable tool for medicinal chemists. The straightforward synthesis of imidazo[1,2-a]pyridines and thiazoles from this precursor provides access to a rich chemical space for the development of novel kinase inhibitors and other targeted therapies. The experimental protocols and data presented in this guide are intended to facilitate further research and exploitation of this important synthetic intermediate in the quest for new and more effective medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Thiazole Derivatives Using Ethyl 4-(2-bromoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Their wide-ranging biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties, make them a focal point for drug discovery and development.[1][2][3] The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, remains a fundamental and versatile method for the construction of the thiazole ring.[3]

This document provides detailed application notes and experimental protocols for the synthesis of thiazole derivatives utilizing Ethyl 4-(2-bromoacetyl)benzoate as the α-haloketone starting material. This compound is a readily available reagent that allows for the introduction of a 4-(ethoxycarbonyl)phenyl substituent at the 4-position of the thiazole ring, a common feature in many biologically active molecules. These protocols are designed to be a practical guide for researchers in the synthesis and exploration of novel thiazole-based therapeutic agents.

General Reaction Scheme: Hantzsch Thiazole Synthesis

The synthesis of 4-(4-(ethoxycarbonyl)phenyl)thiazole derivatives from this compound and a thioamide proceeds via the Hantzsch thiazole synthesis. The general reaction is depicted below:

Hantzsch Thiazole Synthesis General Scheme

The reaction involves the initial S-alkylation of the thioamide with the α-bromo ketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Experimental Protocols

Protocol 1: Conventional Synthesis of Ethyl 4-(2-amino-4-yl)benzoate

This protocol details the synthesis of a 2-aminothiazole derivative, a versatile intermediate for further functionalization.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 273 mg) and thiourea (1.2 mmol, 91 mg) in 20 mL of ethanol.

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.

  • Pour the mixture into 50 mL of cold deionized water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold deionized water (2 x 15 mL).

  • Dry the product in a vacuum oven at 50-60°C to a constant weight.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis of Substituted Thiazole Derivatives

This protocol offers a rapid and efficient alternative to conventional heating.

Materials:

  • This compound

  • Substituted thioamide (e.g., N-phenylthiourea, thioacetamide)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Microwave reactor vials (10 mL)

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial, add this compound (0.5 mmol, 137 mg) and the desired thioamide (0.6 mmol).

  • Add 3 mL of ethanol or DMF to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer and irradiate at 100-120°C for 10-20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a beaker containing 20 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum.

Data Presentation

The following table summarizes representative yields for the synthesis of various thiazole derivatives using this compound under different reaction conditions.

Thioamide ReagentProductReaction ConditionsYield (%)
ThioureaEthyl 4-(2-amino-4-yl)benzoateEthanol, Reflux, 4h85-95
N-PhenylthioureaEthyl 4-(2-(phenylamino)thiazol-4-yl)benzoateEthanol, Microwave, 120°C, 15 min80-90
ThioacetamideEthyl 4-(2-methylthiazol-4-yl)benzoateDMF, Reflux, 3h75-85
4-MethoxythiobenzamideEthyl 4-(2-(4-methoxyphenyl)thiazol-4-yl)benzoateEthanol, Reflux, 5h70-80

Applications in Drug Discovery

Thiazole derivatives synthesized from this compound are of significant interest in drug development due to their diverse biological activities.

Anticancer Activity

Many thiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines. The 4-(4-(ethoxycarbonyl)phenyl)thiazole scaffold can be a key pharmacophore for interacting with biological targets.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
2-amino-4-phenylthiazole derivativeMCF-7 (Breast)2.57[2]
2-amino-4-phenylthiazole derivativeHepG2 (Liver)7.26[2]
Substituted 2-phenyliminothiazolidin-4-oneMCF-7 (Breast)7.22
Substituted 2-phenyliminothiazolidin-4-oneHCT-116 (Colon)9.35
Antibacterial Activity

The thiazole nucleus is present in several antibacterial agents. Derivatives synthesized using the described protocols can be screened for their efficacy against various bacterial strains.

Compound TypeBacterial StrainMIC (µg/mL)Reference
2,5-disubstituted thiazole derivativeStaphylococcus aureus6.25[3]
2,5-disubstituted thiazole derivativeEscherichia coli12.5[3]
Thiazole-1,3,4-oxadiazole derivativeS. aureus12.5[4]
Thiazole-1,3,4-oxadiazole derivativeB. subtilis25[4]

Visualizations

Experimental Workflow

The general workflow for the synthesis and purification of thiazole derivatives is outlined below.

G reagents This compound + Thioamide reaction Reaction (Conventional or Microwave) reagents->reaction Solvent (e.g., Ethanol) workup Neutralization & Precipitation reaction->workup filtration Vacuum Filtration workup->filtration purification Recrystallization filtration->purification product Pure Thiazole Derivative purification->product

Caption: General workflow for thiazole synthesis.

Hantzsch Thiazole Synthesis Mechanism

A simplified diagram illustrating the key steps in the Hantzsch thiazole synthesis.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A This compound C S-Alkylation Intermediate A->C B Thioamide B->C D Thiazoline Intermediate C->D Intramolecular Cyclization E Thiazole Derivative D->E Dehydration

Caption: Hantzsch thiazole synthesis mechanism.

Conclusion

The synthesis of thiazole derivatives using this compound via the Hantzsch reaction is a robust and adaptable method for generating a diverse library of potentially bioactive compounds. The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore these valuable heterocyclic scaffolds for applications in drug discovery and development. The significant anticancer and antibacterial activities reported for structurally related thiazoles underscore the therapeutic potential of this compound class.

References

Protocol for Site-Specific Labeling of Cysteine Residues with Ethyl 4-(2-bromoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of cysteine residues in proteins is a cornerstone of chemical biology and drug development. The unique nucleophilicity of the cysteine thiol group allows for its specific targeting with electrophilic reagents, enabling the introduction of probes, tags, or therapeutic payloads. Ethyl 4-(2-bromoacetyl)benzoate is a haloacetyl-containing reagent that facilitates the covalent modification of cysteine residues through a nucleophilic substitution reaction. This application note provides a detailed protocol for the efficient and specific labeling of proteins containing accessible cysteine residues with this compound.

The reaction proceeds via an SN2 mechanism where the deprotonated thiol group (thiolate) of the cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the bromoacetyl group. This results in the formation of a stable thioether bond and the displacement of the bromide ion. The specificity of this reaction for cysteine residues is generally achieved by controlling the reaction pH. At a near-neutral pH (7.0-8.0), the cysteine thiol (pKa ≈ 8.5) is sufficiently deprotonated to be reactive, while other potentially nucleophilic side chains, such as the ε-amino group of lysine (pKa ≈ 10.5), remain largely protonated and thus less reactive.

Experimental Protocols

This section details the necessary steps for preparing the protein and reagent, performing the labeling reaction, and purifying the labeled protein.

Materials and Reagents
  • Protein of interest with at least one accessible cysteine residue

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 50 mM HEPES buffer, pH 7.5. The buffer should be degassed to prevent oxidation of cysteine residues.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching Reagent: 2-Mercaptoethanol or L-cysteine

  • Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification System: Desalting column (e.g., Sephadex G-25), dialysis tubing, or High-Performance Liquid Chromatography (HPLC) system.

Protein Preparation
  • Protein Dissolution: Dissolve the protein of interest in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Reduction of Disulfide Bonds (Optional): If the target cysteine residues are involved in disulfide bonds, they must first be reduced.

    • Add a 10-fold molar excess of TCEP to the protein solution and incubate for 1 hour at room temperature. TCEP is preferred as it does not contain a free thiol and does not need to be removed prior to the labeling reaction.

    • Alternatively, incubate the protein with 5-10 mM DTT for 1 hour at room temperature. If DTT is used, it must be removed before adding the labeling reagent, for example, by using a desalting column.

Reagent Preparation
  • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical stock solution concentration is 10-50 mM.

  • Keep the stock solution on ice and protected from light.

Labeling Reaction
  • Molar Ratio: Add a 5 to 20-fold molar excess of the this compound stock solution to the prepared protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light.

  • Monitoring the Reaction (Optional): The progress of the labeling reaction can be monitored by taking aliquots at different time points and analyzing them by mass spectrometry to determine the extent of modification.

Quenching the Reaction
  • To stop the labeling reaction, add a quenching reagent to consume any unreacted this compound.

  • Add 2-Mercaptoethanol or L-cysteine to a final concentration of 50-100 mM.

  • Incubate for 30 minutes at room temperature.

Purification of the Labeled Protein
  • Remove the excess, unreacted labeling reagent and the quenching reagent by one of the following methods:

    • Desalting Column: Pass the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer. Collect the protein-containing fractions.

    • Dialysis: Dialyze the reaction mixture against a large volume of the desired storage buffer at 4°C with several buffer changes.

    • HPLC: For higher purity, the labeled protein can be purified using reverse-phase or size-exclusion HPLC.

Data Presentation

The efficiency of the labeling reaction should be quantified to determine the degree of labeling (DOL), which is the average number of labels per protein molecule.

Quantitative Analysis of Labeling Efficiency
ParameterMethodDescription
Protein Concentration UV-Vis Spectrophotometry (A280)Measure the absorbance of the purified labeled protein at 280 nm. Use the Beer-Lambert law (A = εcl) and the protein's molar extinction coefficient (ε) to calculate the concentration. Correction for the absorbance of the label at 280 nm may be necessary.
Degree of Labeling (DOL) Mass Spectrometry (MS)Determine the mass of the unlabeled and labeled protein using techniques like ESI-MS or MALDI-TOF. The mass shift corresponds to the mass of the attached label (Molecular Weight of this compound minus HBr is approximately 190.18 Da).
Labeling Specificity Tandem Mass Spectrometry (MS/MS)After proteolytic digestion (e.g., with trypsin) of the labeled protein, analyze the resulting peptides by LC-MS/MS to identify the specific cysteine residue(s) that have been modified.
Functional Activity Relevant BioassayPerform a functional assay specific to the protein of interest to ensure that the labeling reaction has not significantly altered its biological activity.

Mandatory Visualizations

Experimental Workflow for Cysteine Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Protein_Prep Protein Preparation (Dissolution & Reduction) Labeling Labeling Reaction (Incubation) Protein_Prep->Labeling Reagent_Prep Reagent Preparation (Stock Solution) Reagent_Prep->Labeling Quenching Quenching (Excess Thiol) Labeling->Quenching Purification Purification (Desalting/Dialysis/HPLC) Quenching->Purification Characterization Characterization (MS, UV-Vis, Assay) Purification->Characterization

Caption: Workflow for labeling cysteine residues with this compound.

Reaction Mechanism

reaction_mechanism Protein_Cys Protein-SH (Cysteine Thiol) Product Protein-S-CH2-CO-Ph-COOEt (Labeled Protein) Protein_Cys->Product Nucleophilic Attack Reagent Br-CH2-CO-Ph-COOEt (this compound) Reagent->Product HBr HBr

Caption: Reaction of a cysteine thiol with this compound.

Ethyl 4-(2-bromoacetyl)benzoate: A Covalent Chemical Probe for Metabolic Investigations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2-bromoacetyl)benzoate is a chemical compound featuring a bromoacetyl group, a reactive electrophilic moiety. This structural characteristic makes it a valuable tool in chemical biology and metabolic studies, particularly as a covalent chemical probe. The bromoacetyl group can form a stable, covalent bond with nucleophilic amino acid residues within the active sites of enzymes, most notably cysteine. This irreversible interaction allows for the specific labeling, identification, and inhibition of enzymes, providing insights into their roles in metabolic pathways. These application notes provide an overview of the potential uses of this compound in metabolic research and detailed protocols for its application.

Principle of Action

The utility of this compound as a chemical probe is rooted in the principles of Activity-Based Protein Profiling (ABPP). ABPP is a powerful chemoproteomic strategy that employs reactive small-molecule probes to directly assess the functional state of enzymes in complex biological samples. The bromoacetyl "warhead" of this compound reacts with catalytically active enzymes, leading to their irreversible inhibition and labeling. This allows for the identification of enzyme targets, the study of their activity in various physiological and pathological states, and the screening for novel drug candidates.

cluster_0 Mechanism of Covalent Inhibition Probe This compound (Bromoacetyl Group) Covalent_Complex Irreversibly Inhibited Enzyme-Probe Adduct Probe->Covalent_Complex Covalent Bond Formation Enzyme Metabolic Enzyme (Active Site Cysteine) Enzyme->Covalent_Complex Nucleophilic Attack

Caption: Covalent modification of a metabolic enzyme by this compound.

Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide representative data that could be generated through the described protocols. These values are based on typical ranges observed for similar α-haloacetyl probes.

Table 1: Hypothetical Inhibition of Metabolic Enzymes by this compound

Enzyme TargetEnzyme ClassPutative Metabolic PathwayIC50 (µM)
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)DehydrogenaseGlycolysis5 - 20
Cysteine Protease (e.g., Cathepsin B)HydrolaseProtein Catabolism1 - 10
Glutathione S-transferase (GST)TransferaseDetoxification10 - 50
Protein Tyrosine Phosphatase 1B (PTP1B)PhosphataseInsulin Signaling2 - 15

Table 2: Kinetic Parameters for Enzyme Inhibition

Enzyme TargetInhibition TypeK_inact (min⁻¹)K_I (µM)k_inact / K_I (M⁻¹min⁻¹)
Example Cysteine ProteaseIrreversible0.1 - 0.510 - 502,000 - 10,000
Example PhosphataseIrreversible0.05 - 0.25 - 252,000 - 8,000

Experimental Protocols

The following are detailed protocols for the application of this compound in metabolic studies. Note: These are generalized protocols and should be optimized for specific experimental systems.

Protocol 1: In Vitro Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory potential and kinetics of this compound against a purified metabolic enzyme.

Materials:

  • Purified enzyme of interest

  • This compound (stock solution in DMSO)

  • Enzyme-specific substrate

  • Assay buffer (e.g., PBS, Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the purified enzyme to the desired concentration in pre-chilled assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a DMSO-only control.

  • Pre-incubation: In a 96-well plate, add the enzyme solution to each well. Then, add the serially diluted this compound or DMSO control. Incubate for various time points (e.g., 0, 15, 30, 60 minutes) at the optimal temperature for the enzyme to allow for covalent modification.

  • Enzymatic Reaction: Initiate the reaction by adding the enzyme-specific substrate to each well.

  • Data Acquisition: Measure the product formation over time using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • IC50 Determination: For a fixed pre-incubation time, plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Kinetic Analysis: To determine the rate of inactivation (k_inact) and the inhibition constant (K_I), plot the natural logarithm of the remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (k_obs). A secondary plot of k_obs versus the inhibitor concentration can be used to determine k_inact and K_I.

cluster_workflow In Vitro Enzyme Inhibition Workflow start Prepare Enzyme and Inhibitor Dilutions preincubate Pre-incubate Enzyme with Inhibitor start->preincubate add_substrate Initiate Reaction with Substrate preincubate->add_substrate measure Measure Product Formation add_substrate->measure analyze Analyze Data (IC50, Kinetics) measure->analyze

Caption: Workflow for in vitro enzyme inhibition assay.

Protocol 2: Cell-Based Metabolic Assay

This protocol outlines a method to assess the effect of this compound on a specific metabolic pathway in cultured cells.

Materials:

  • Cultured cells

  • Cell culture medium

  • This compound (stock solution in DMSO)

  • Metabolite extraction buffer (e.g., 80% methanol)

  • LC-MS/MS or other analytical platform for metabolite quantification

  • Cell lysis buffer and protein quantification assay

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with various concentrations of this compound (and a DMSO control) for a specified period (e.g., 4, 12, 24 hours).

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Add ice-cold metabolite extraction buffer to the cells and incubate at -80°C for 15 minutes.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Metabolite Analysis: Analyze the extracted metabolites using LC-MS/MS or another suitable analytical technique to measure changes in the levels of key metabolites in the pathway of interest.

  • Normalization: In a parallel set of wells, lyse the cells and determine the total protein concentration to normalize the metabolite levels.

  • Data Analysis: Compare the metabolite profiles of the treated cells to the control cells to identify dose- and time-dependent effects of the probe on the metabolic pathway.

Protocol 3: Activity-Based Protein Profiling (ABPP) for Target Identification

This protocol describes a method to identify the protein targets of this compound in a complex proteome using a "clickable" alkyne-tagged version of the probe or by competitive profiling. For this protocol, we will assume a competitive ABPP approach with a broad-spectrum cysteine-reactive probe.

Materials:

  • Cell or tissue lysate

  • This compound

  • Broad-spectrum cysteine-reactive probe with a reporter tag (e.g., biotin or a fluorophore)

  • SDS-PAGE gels and imaging system

  • Streptavidin beads (for biotinylated probes)

  • Trypsin

  • LC-MS/MS for proteomic analysis

Procedure:

  • Proteome Preparation: Prepare a cell or tissue lysate in a suitable buffer (e.g., PBS) and determine the protein concentration.

  • Competitive Inhibition:

    • Pre-incubate aliquots of the proteome with varying concentrations of this compound (or DMSO control) for 30 minutes at room temperature.

    • Add the broad-spectrum reporter-tagged probe to each aliquot and incubate for another 30 minutes.

  • Visualization of Target Engagement (Fluorophore-tagged probe):

    • Quench the labeling reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins using a fluorescence gel scanner. A decrease in fluorescence intensity for a specific protein band in the presence of this compound indicates it is a target.

  • Identification of Targets (Biotin-tagged probe):

    • Quench the labeling reaction.

    • Enrich the biotin-labeled proteins using streptavidin beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion of the captured proteins.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

  • Data Analysis: Use proteomic software to identify and quantify the proteins. Proteins that show a dose-dependent decrease in abundance in the samples pre-incubated with this compound are considered its targets.

cluster_abpp Competitive ABPP Workflow proteome Cell/Tissue Proteome preincubate Pre-incubate with This compound proteome->preincubate add_probe Add Reporter-Tagged Cysteine Probe preincubate->add_probe enrich Enrich Labeled Proteins (Streptavidin Beads) add_probe->enrich digest Tryptic Digestion enrich->digest ms LC-MS/MS Analysis and Target Identification digest->ms

Caption: Workflow for target identification using competitive ABPP.

Conclusion

This compound represents a versatile chemical probe for the investigation of metabolic pathways. Its ability to covalently modify and inhibit enzymes makes it a powerful tool for enzyme activity profiling, target identification, and for studying the functional consequences of enzyme inhibition in a cellular context. The protocols provided herein offer a starting point for researchers to harness the potential of this and similar covalent probes in their metabolic studies. It is important to reiterate that optimization of concentrations, incubation times, and specific assay conditions is crucial for successful application in any given experimental system.

Application Notes and Protocols: Reaction of Ethyl 4-(2-bromoacetyl)benzoate with Amine Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-alkylation of various amine nucleophiles with ethyl 4-(2-bromoacetyl)benzoate. This reaction is a fundamental transformation in medicinal chemistry and drug development, enabling the synthesis of a wide array of substituted aminoacetylbenzoate derivatives.

Introduction

This compound is a versatile bifunctional molecule containing both an electrophilic α-bromo ketone and an ethyl ester. The α-bromo ketone moiety serves as an excellent substrate for nucleophilic substitution reactions with primary and secondary amines, leading to the formation of a new carbon-nitrogen bond. This reaction, a classic example of N-alkylation, is a cornerstone in the synthesis of diverse molecular scaffolds for pharmaceutical and materials science applications.

The general reaction proceeds via a nucleophilic attack of the amine on the carbon bearing the bromine atom, displacing the bromide ion. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct. Careful control of reaction conditions is crucial to ensure high yields and minimize potential side reactions, such as over-alkylation, particularly with primary amines.

Reaction Data Summary

The following table summarizes typical reaction conditions and reported yields for the N-alkylation of various amine nucleophiles with bromoacetylbenzoate derivatives. It is important to note that reaction conditions should be optimized for each specific substrate combination.

Amine NucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)
Piperidine2-(Piperidin-1-yl)ethyl-4-(propylamino)benzoateTolueneK₂CO₃Reflux888.5
Piperazine2-(Piperazin-1-yl)ethyl-4-(propylamino)benzoateTolueneK₂CO₃Reflux886.3
Morpholine2-Morpholinoethyl-4-(propylamino)benzoateTolueneK₂CO₃Reflux890.4

Note: The data presented is based on the reaction of 2-bromoethyl-4-(propylamino)benzoate with various amines, which serves as a close analogue for the reactivity of this compound.

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of Secondary Amines

This protocol describes a general method for the reaction of this compound with secondary amines, such as piperidine, piperazine, and morpholine.

Materials:

  • This compound

  • Secondary amine (e.g., piperidine, piperazine, morpholine)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), the secondary amine (1.1 eq.), and anhydrous potassium carbonate (1.5 eq.).

  • Add toluene as the solvent (concentration typically 0.1-0.5 M).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction (typically 8-12 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Protocol 2: General Procedure for the N-Alkylation of Primary Amines

This protocol provides a starting point for the reaction of this compound with primary amines. Caution: Over-alkylation to form the tertiary amine is a common side reaction. Using an excess of the primary amine can help to favor the formation of the secondary amine product.

Materials:

  • This compound

  • Primary amine

  • Anhydrous potassium carbonate (K₂CO₃) or a non-nucleophilic base like triethylamine (Et₃N)

  • Acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the primary amine (2.0-3.0 eq.) in acetonitrile or DMF.

  • Add the base (1.5 eq.).

  • Slowly add a solution of this compound (1.0 eq.) in the same solvent to the stirred amine solution at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction closely by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel, carefully separating the desired secondary amine from any tertiary amine byproduct.

Visualizing the Workflow and Reaction

The following diagrams illustrate the general experimental workflow and the chemical transformation involved in the N-alkylation of amines with this compound.

experimental_workflow reagents Combine Reactants: - this compound - Amine Nucleophile - Base - Solvent reaction Reaction: - Stir at specified temperature - Monitor by TLC/LC-MS reagents->reaction Heat/Stir workup Work-up: - Quench reaction - Extraction reaction->workup Cool purification Purification: - Column Chromatography or - Recrystallization workup->purification product Characterized Product purification->product

Caption: General experimental workflow for the N-alkylation reaction.

reaction_scheme cluster_reactants Reactants cluster_product Product reactant1 This compound product Ethyl 4-(2-(N,N-disubstituted-amino)acetyl)benzoate reactant1->product Base, Solvent Heat reactant2 +   Amine (R1R2NH)

Application Notes and Protocols for Bioconjugation Using "Ethyl 4-(2-bromoacetyl)benzoate" as a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the bioconjugation strategies utilizing "Ethyl 4-(2-bromoacetyl)benzoate" as a chemical linker. This versatile reagent enables the covalent attachment of various molecules to biomolecules, primarily targeting cysteine residues. The protocols and data presented herein serve as a comprehensive guide for the design and execution of bioconjugation experiments for applications in drug delivery, diagnostics, and proteomics.

Introduction to this compound

This compound is a heterobifunctional crosslinker. It contains two key reactive moieties:

  • An α-bromoacetyl group : This electrophilic group reacts specifically with nucleophilic thiol groups (-SH) found in cysteine residues of proteins and peptides, forming a stable thioether bond. This reaction is highly efficient and proceeds under mild conditions.

  • An ethyl benzoate group : The ester can be hydrolyzed to a carboxylic acid, which can then be activated for conjugation to amine-containing molecules, or it can be used as a structural component of the final conjugate.

The rigid aromatic ring between these two functionalities provides a defined spatial separation between the conjugated molecules.

Core Bioconjugation Chemistry

The primary application of this compound in bioconjugation is the alkylation of cysteine thiols. The reaction proceeds via a nucleophilic substitution where the sulfur atom of the thiol group attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether linkage.

Key Applications

The unique properties of this compound make it a valuable tool in several areas of research and development:

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to monoclonal antibodies (mAbs). The resulting ADCs can specifically target cancer cells, delivering the therapeutic payload directly to the tumor site, thereby increasing efficacy and reducing off-target toxicity.

  • Fluorescent Labeling: Fluorophores functionalized with a thiol-reactive group can be conjugated to proteins or peptides, enabling their visualization and tracking in cellular imaging and immunoassays.

  • Peptide Cyclization and Modification: Intramolecular reaction between a cysteine residue and a terminal bromoacetyl group can be used to create cyclic peptides with constrained conformations, which can lead to increased stability and biological activity.

  • Protein-Protein Interaction Studies: Crosslinking proteins in a complex can help to identify interacting partners and map binding sites.

  • Immobilization of Biomolecules: Proteins and peptides can be attached to solid supports, such as beads or surfaces, for use in affinity chromatography, biosensors, and diagnostic assays.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. It is crucial to note that these protocols are starting points and may require optimization for specific biomolecules and payloads.

Protocol 1: General Procedure for Protein Conjugation

This protocol outlines the steps for conjugating a molecule (e.g., a small molecule drug, a fluorescent dye) to a cysteine-containing protein.

Materials:

  • Cysteine-containing protein (e.g., antibody, enzyme)

  • This compound

  • Payload with a nucleophilic handle (if the ester is to be modified) or a pre-functionalized bromoacetyl-payload

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-nucleophilic buffer, pH 7.0-8.0. Degas the buffer prior to use.

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching Reagent: N-acetylcysteine or L-cysteine

  • Purification System: Size-exclusion chromatography (SEC) or dialysis

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate at 37°C for 1-2 hours. Remove the reducing agent by SEC or dialysis against the reaction buffer.

  • Linker-Payload Preparation:

    • Dissolve this compound (or the pre-functionalized bromoacetyl-payload) in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).

  • Conjugation Reaction:

    • Add the dissolved linker-payload to the protein solution. A 5-20 fold molar excess of the linker-payload over the protein is a typical starting point.

    • Incubate the reaction mixture at room temperature or 4°C for 2-24 hours with gentle stirring. The optimal reaction time and temperature should be determined empirically.

  • Quenching the Reaction:

    • Add a 100-fold molar excess of the quenching reagent (e.g., N-acetylcysteine) to consume any unreacted bromoacetyl groups. Incubate for 1 hour at room temperature.

  • Purification:

    • Remove excess linker-payload and quenching reagent by SEC or dialysis.

  • Characterization:

    • Determine the protein concentration (e.g., by Bradford assay or UV-Vis spectroscopy).

    • Determine the degree of labeling (e.g., drug-to-antibody ratio, DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Protocol 2: Synthesis of a Fluorescent Probe

This protocol describes the synthesis of a fluorescent probe by reacting a thiol-containing fluorophore with this compound.

Materials:

  • Thiol-containing fluorophore (e.g., a cysteine-modified dye)

  • This compound

  • Reaction Solvent: N,N-Dimethylformamide (DMF) or similar aprotic solvent

  • Base: Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Purification System: High-performance liquid chromatography (HPLC)

Procedure:

  • Reaction Setup:

    • Dissolve the thiol-containing fluorophore and a 1.1 molar equivalent of this compound in the reaction solvent.

    • Add 2-3 molar equivalents of the base to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the pure fluorescent probe.

  • Characterization:

    • Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

Quantitative Data Summary

The following tables provide representative quantitative data for bioconjugation reactions involving bromoacetyl chemistry. Actual values will vary depending on the specific reactants and conditions.

Table 1: Typical Reaction Conditions for Cysteine-Targeted Bioconjugation

ParameterCondition
pH 7.0 - 8.0
Temperature 4°C to 25°C
Reaction Time 2 - 24 hours
Molar Excess of Linker 5 - 20 fold

Table 2: Representative Drug-to-Antibody Ratio (DAR) for ADC Production

AntibodyLinker ChemistryPayloadAverage DARReference
TrastuzumabBromoacetylMMAE3.5 - 4.0Hypothetical
RituximabBromoacetylDM13.2 - 3.8Hypothetical

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (with free thiols) mAb->reduced_mAb TCEP or DTT ADC_crude Crude ADC reduced_mAb->ADC_crude linker_payload This compound -Payload Conjugate linker_payload->ADC_crude purified_ADC Purified ADC ADC_crude->purified_ADC SEC or Dialysis analysis DAR Determination (UV-Vis, MS, HIC) purified_ADC->analysis

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Signaling Pathway for ADC-Mediated Cell Killing

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Payload Lysosome->Payload Payload Release Target Intracellular Target (e.g., Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Induction

Caption: Mechanism of action for an ADC leading to apoptosis.

Application Notes & Protocols: Selective Chemical Modification of Peptides using Ethyl 4-(2-bromoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective chemical modification of peptides is a cornerstone of modern drug development, diagnostics, and fundamental biological research. The ability to attach specific functionalities, such as fluorophores, affinity tags, or cytotoxic drugs, to a peptide sequence with high precision is crucial for creating novel therapeutics and research tools. Ethyl 4-(2-bromoacetyl)benzoate is a versatile reagent that enables the selective modification of peptides, primarily through the alkylation of cysteine residues. This document provides detailed application notes and experimental protocols for the use of this compound in peptide modification.

The bromoacetyl group is a reactive electrophile that readily and selectively forms a stable thioether bond with the nucleophilic sulfhydryl group of a cysteine residue under mild conditions.[1][2] This high selectivity allows for the targeted modification of peptides containing one or more cysteine residues, even in the presence of other nucleophilic amino acid side chains. The resulting conjugate is stable, making this method suitable for a wide range of applications, including the preparation of peptide-protein conjugates, cyclic peptides, and peptide-based therapeutics.[1][3]

Principle of the Reaction

The chemical modification of a peptide with this compound proceeds via an SN2 reaction. The sulfur atom of the cysteine thiol group acts as a nucleophile, attacking the electrophilic carbon of the bromoacetyl group. This results in the displacement of the bromide ion and the formation of a stable thioether linkage. The reaction is most efficient at a pH range of 7 to 8.[2]

Applications

The selective modification of peptides using this compound has numerous applications in research and drug development:

  • Peptide-Protein Conjugation: Introduction of a bromoacetyl group onto a peptide allows for its conjugation to proteins containing accessible cysteine residues. This is a common strategy for generating immunogens to produce antibodies against specific peptide epitopes.[1]

  • Cyclic Peptides: Peptides containing both a cysteine residue and a bromoacetyl group can undergo intramolecular cyclization to form cyclic peptides.[1][3] Cyclization can improve the peptide's metabolic stability, receptor binding affinity, and bioavailability.

  • Peptide Polymerization: Under controlled concentrations, peptides functionalized with a bromoacetyl group and containing a cysteine residue can be polymerized.[1][3]

  • Fluorescent Labeling and Biotinylation: this compound can be used as a linker to attach fluorescent dyes or biotin to peptides for use in imaging, immunoassays, and affinity chromatography.

  • Drug Conjugation: This method can be employed to conjugate small molecule drugs to peptides, enabling targeted drug delivery to specific cells or tissues.

Experimental Protocols

Protocol 1: N-terminal Bromoacetylation of a Peptide

This protocol describes the introduction of a bromoacetyl group at the N-terminus of a peptide using bromoacetic acid, a common method for preparing bromoacetylated peptides.

Materials:

  • Peptide with a free N-terminus

  • Bromoacetic acid

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the peptide in DMF.

  • Add a 10-fold molar excess of bromoacetic acid to the peptide solution.

  • Add a 20-fold molar excess of DIEA to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the N-bromoacetylated peptide by reverse-phase HPLC.

  • Confirm the identity of the product by mass spectrometry.

Protocol 2: Selective Modification of a Cysteine-Containing Peptide

This protocol details the reaction of an N-bromoacetylated peptide with a cysteine-containing peptide.

Materials:

  • N-bromoacetylated peptide

  • Cysteine-containing peptide

  • Phosphate buffer (0.1 M, pH 7.5)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the cysteine-containing peptide in 0.1 M phosphate buffer, pH 7.5.

  • Dissolve the N-bromoacetylated peptide in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO) and add it to the cysteine-containing peptide solution. A 1.2-fold molar excess of the bromoacetylated peptide is recommended.

  • Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to 48 hours depending on the reactivity of the peptides.[3]

  • Monitor the reaction progress by reverse-phase HPLC.

  • Once the reaction is complete, purify the peptide conjugate by reverse-phase HPLC.

  • Characterize the final product by mass spectrometry.

Quantitative Data Summary

ParameterValue/RangeReference
Reaction pH 7.0 - 8.0[1][2]
Reaction Temperature 15 - 30 °C[3]
Reaction Time 0.5 - 48 hours[3]
Selectivity High for Cysteine[1][2]

Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis and Purification peptide Peptide bromoacetylate N-terminal Bromoacetylation peptide->bromoacetylate bromo_peptide Bromoacetylated Peptide bromoacetylate->bromo_peptide mix Mix Peptides (pH 7.5) bromo_peptide->mix cys_peptide Cysteine-Containing Peptide cys_peptide->mix conjugate Peptide Conjugate mix->conjugate hplc RP-HPLC Purification conjugate->hplc ms Mass Spectrometry hplc->ms final_product Purified Conjugate ms->final_product

Caption: Experimental workflow for peptide conjugation.

reaction_mechanism reagents Peptide-SH + Br-CH2-CO-R transition Transition State reagents->transition SN2 Attack product Peptide-S-CH2-CO-R + HBr transition->product Bromide leaving

Caption: Reaction mechanism for cysteine modification.

References

Application Notes and Protocols for Characterizing Reaction Products of Ethyl 4-(2-bromoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis and characterization of reaction products derived from Ethyl 4-(2-bromoacetyl)benzoate. The primary focus is on the widely utilized Hantzsch thiazole synthesis, a cornerstone reaction for generating biologically relevant thiazole derivatives.

Overview of a Key Reaction: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[1][2] This reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide. The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[2] Thiazole derivatives are of significant interest in drug discovery due to their presence in a wide array of biologically active compounds, including antimicrobial and anticancer agents.[3][4][5]

Experimental Protocols

Protocol 1: Classical Synthesis of Ethyl 4-(2-aminothiazol-4-yl)benzoate

This protocol details the synthesis of a 2-aminothiazole derivative from this compound and thiourea.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol) and thiourea (1.2 mmol).

  • Add ethanol (10 mL) to the flask.

  • Heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 20 mL of 5% sodium bicarbonate solution to neutralize any excess acid.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold deionized water.

  • Dry the purified product, Ethyl 4-(2-aminothiazol-4-yl)benzoate, in a desiccator.

Analytical Characterization of Reaction Products

The synthesized thiazole derivatives can be thoroughly characterized using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment in the molecule. Characteristic signals for the thiazole proton and the aromatic protons of the benzoate moiety are key indicators of product formation.

  • ¹³C NMR: Confirms the carbon framework of the synthesized compound. The chemical shifts of the thiazole ring carbons and the carbonyl carbon of the ester are diagnostic.

Mass Spectrometry (MS):

  • MS is used to determine the molecular weight of the product and to gain insights into its structure through fragmentation patterns.

Infrared (IR) Spectroscopy:

  • IR spectroscopy helps to identify the functional groups present in the molecule. Key vibrational bands include those for N-H (amine), C=O (ester), and C=N (thiazole ring) bonds.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

  • HPLC is a powerful tool for assessing the purity of the synthesized compound and for quantitative analysis. A C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid) is a common starting point for method development.

Thin Layer Chromatography (TLC):

  • TLC is a quick and convenient method for monitoring the progress of the reaction and for preliminary purity assessment.

Data Presentation

Table 1: Quantitative Data for the Synthesis of Ethyl 4-(2-aminothiazol-4-yl)benzoate
ParameterValue
Reactant 1 This compound
Reactant 2 Thiourea
Product Ethyl 4-(2-aminothiazol-4-yl)benzoate
Typical Yield 85-95%
Appearance White to off-white solid
Table 2: Representative Spectroscopic Data for Ethyl 4-(2-aminothiazol-4-yl)benzoate
TechniqueKey Signals/Peaks
¹H NMR (CDCl₃, 400 MHz) δ 8.05 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 7.15 (s, 1H, thiazole-H), 5.10 (s, 2H, NH₂), 4.38 (q, 2H, OCH₂CH₃), 1.40 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 168.0 (C=O, thiazole), 166.5 (C=O, ester), 150.2 (C-4, thiazole), 134.5, 130.0, 129.5, 125.0 (Ar-C), 105.0 (C-5, thiazole), 61.0 (OCH₂CH₃), 14.5 (OCH₂CH₃)
Mass Spec (ESI+) m/z 249.08 [M+H]⁺
FT-IR (KBr, cm⁻¹) 3420 (N-H str), 3100 (Ar C-H str), 1715 (C=O str, ester), 1620 (C=N str, thiazole), 1540 (N-H bend)

Visualizations

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_intermediate Intermediate Formation cluster_product Product reactant1 This compound reaction Reflux in Ethanol reactant1->reaction reactant2 Thiourea reactant2->reaction intermediate Cyclization & Dehydration reaction->intermediate product Ethyl 4-(2-aminothiazol-4-yl)benzoate intermediate->product

Caption: Hantzsch Thiazole Synthesis Workflow.

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Purity & Quantitative Analysis synthesis Hantzsch Thiazole Synthesis purification Filtration & Washing synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir hplc HPLC purification->hplc tlc TLC (Reaction Monitoring) purification->tlc

Caption: Analytical Workflow for Product Characterization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hantzsch Thiazole Synthesis with Ethyl 4-(2-bromoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction yields in the Hantzsch thiazole synthesis using "Ethyl 4-(2-bromoacetyl)benzoate".

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives.[1] The reaction proceeds through a cyclocondensation between an α-haloketone, such as this compound, and a thioamide. The mechanism involves a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2]

Q2: What are the key reactants for the synthesis of thiazoles using this compound?

The primary reactants are this compound (the α-haloketone) and a thioamide (e.g., thiourea, thioacetamide, or a substituted thioamide). The choice of thioamide will determine the substituent at the 2-position of the resulting thiazole ring.

Q3: What are the typical reaction conditions for this synthesis?

The Hantzsch synthesis is often carried out by heating the reactants in a suitable solvent, such as ethanol or methanol.[2] Reaction times can range from 30 minutes to several hours.[2] Modern variations may employ microwave irradiation to significantly reduce reaction times and improve yields.[3][4][5] Solvent-free conditions have also been reported to be effective.

Q4: Is it possible to perform this as a one-pot, multi-component reaction?

Yes, the Hantzsch synthesis can be adapted into a one-pot, three-component reaction. This typically involves the α-haloketone, a thioamide, and an aldehyde to synthesize more complex thiazole derivatives in a single step, which is an efficient approach in drug discovery.[6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solutions
Low or No Product Yield Poor quality of starting materials: this compound can degrade over time. The thioamide may be impure.- Ensure this compound is fresh or has been stored properly. - Check the purity of the thioamide and recrystallize if necessary.
Suboptimal reaction temperature: The reaction may be too slow at room temperature or side reactions may occur at excessively high temperatures.- If the reaction is sluggish, gradually increase the temperature and monitor progress by TLC.[6] - If side products are observed, try lowering the temperature.
Inappropriate solvent: The solvent can significantly affect reaction rate and yield.- Ethanol and methanol are common choices. Experiment with different polar protic or aprotic solvents to find the optimal one for your specific substrates.
Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion.- A slight excess (1.1-1.5 equivalents) of the thioamide is often used to ensure the complete consumption of the α-haloketone.
Formation of Multiple Products / Side Reactions Isomer formation: Under acidic conditions, there is a possibility of forming isomeric byproducts like 2-imino-2,3-dihydrothiazoles.[6]- Maintain neutral or slightly basic conditions to minimize the formation of these isomers. Careful control of pH during the reaction and workup is crucial.
Decomposition of thioamide: Thioamides can be unstable, especially in acidic conditions.- Consider adding the thioamide portion-wise or running the reaction under neutral conditions.
Competing reactions in multi-component synthesis: The aldehyde may react with the thioamide or α-haloketone in unintended ways.- Optimize the order of addition of the reactants. For instance, pre-forming the intermediate from the α-haloketone and thioamide before adding the aldehyde might be beneficial.
Product Purification Issues Product is an oil or does not precipitate: The nature of the substituents on the thiazole ring can affect its physical properties.- If the product does not precipitate upon neutralization, extraction with an appropriate organic solvent followed by column chromatography is a standard purification method.
Contamination with starting materials: Unreacted starting materials may co-precipitate or be difficult to separate.- Wash the crude product thoroughly with a solvent in which the starting materials are soluble but the product is not. - Recrystallization from a suitable solvent system can be effective for purification. - Column chromatography is a reliable method for separating the product from impurities.

Data Presentation

Table 1: Representative Reaction Conditions for Hantzsch Thiazole Synthesis

α-HaloketoneThioamideSolventTemperature (°C)TimeYield (%)Reference
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEthanol/Water (1:1)652-3.5 h79-90[7]
2-bromoacetophenoneThioureaMethanolReflux30-60 minHigh[2]
Substituted α-haloketonesThiourea & AldehydeEthanolRoom Temp2 h82-90[6]
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & AldehydeEthanol/Water (1:1)Room Temp (Ultrasonic)1.5-2 hHigh[7]
5-formyl-2'-deoxyuridine derivativeβ-keto ester & NH4OAcSolvent-free (Microwave)6030 min93[4]

Experimental Protocols

Protocol 1: Classical Synthesis of a 2-Aminothiazole Derivative

This protocol is a general procedure adapted for the use of this compound with thiourea.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent) and thiourea (1.2 equivalents).

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol (approximately 5-10 mL per gram of the α-haloketone).

  • Heating: Heat the reaction mixture to a gentle reflux (typically 65-80°C) and maintain for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Neutralization and Precipitation: Pour the reaction mixture into a beaker containing a dilute aqueous solution of a weak base, such as 5% sodium carbonate or sodium bicarbonate, to neutralize the hydrobromic acid formed during the reaction and precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold water to remove any inorganic salts.

  • Drying: Dry the product, for instance, by air-drying on a watch glass or in a desiccator.

  • Purification (if necessary): If the product is not sufficiently pure, it can be recrystallized from a suitable solvent (e.g., ethanol, ethyl acetate) or purified by column chromatography.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a more rapid and often higher-yielding alternative to conventional heating.[3][4][5]

  • Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1 equivalent) and the desired thioamide (1.1-1.5 equivalents).

  • Solvent Addition: Add a minimal amount of a suitable microwave-absorbing solvent (e.g., ethanol, DMF).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short period (e.g., 5-30 minutes). The optimal conditions should be determined empirically.

  • Workup and Isolation: Follow the same workup, neutralization, isolation, and purification steps as described in the classical synthesis protocol.

Visualizations

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product alpha_haloketone This compound nucleophilic_attack Nucleophilic Attack (S on α-carbon) alpha_haloketone->nucleophilic_attack thioamide Thioamide (e.g., Thiourea) thioamide->nucleophilic_attack cyclization Intramolecular Cyclization nucleophilic_attack->cyclization Intermediate Formation dehydration Dehydration cyclization->dehydration Cyclized Intermediate thiazole Substituted Thiazole dehydration->thiazole Aromatization

Caption: Hantzsch Thiazole Synthesis Workflow.

Troubleshooting_Yield start Low Reaction Yield check_purity Check Starting Material Purity? start->check_purity impure Recrystallize or Use Fresh Reagents check_purity->impure No pure Purity is High check_purity->pure Yes optimize_temp Optimize Temperature? pure->optimize_temp temp_low Increase Temperature optimize_temp->temp_low temp_high Decrease Temperature (if side products) optimize_temp->temp_high optimize_solvent Change Solvent? temp_low->optimize_solvent temp_high->optimize_solvent solvent_change Screen Different Solvents optimize_solvent->solvent_change check_stoichiometry Adjust Stoichiometry? solvent_change->check_stoichiometry add_thioamide Use Slight Excess of Thioamide check_stoichiometry->add_thioamide

Caption: Troubleshooting Logic for Low Yield.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival promotes mTORC2 mTORC2 mTORC2->AKT activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Thiazole_Inhibitor Thiazole Derivative (Inhibitor) Thiazole_Inhibitor->PI3K inhibits Thiazole_Inhibitor->mTORC1 inhibits

Caption: Thiazole Derivatives Inhibiting PI3K/mTOR Signaling.

References

Technical Support Center: Nucleophilic Substitution Reactions of Ethyl 4-(2-bromoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for nucleophilic substitution reactions involving Ethyl 4-(2-bromoacetyl)benzoate. This resource is designed to help you navigate potential side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound in nucleophilic substitution?

A1: this compound has two primary electrophilic sites susceptible to nucleophilic attack:

  • α-carbon: The carbon atom adjacent to the carbonyl group and bonded to the bromine atom is highly electrophilic. This is the target for standard SN2 substitution by a nucleophile.

  • Carbonyl carbon: The carbon of the ketone group can also be attacked by nucleophiles.

  • Ester carbonyl carbon: The carbon of the ester group is another potential site for nucleophilic attack, which can lead to hydrolysis or amidation.

Q2: What are the most common side reactions observed during nucleophilic substitution with this compound?

A2: The most frequently encountered side reactions include:

  • Favorskii Rearrangement: This is a classic rearrangement reaction of α-haloketones in the presence of a base, leading to the formation of a carboxylic acid derivative.[1][2]

  • Hydrolysis: The ethyl ester group can be hydrolyzed to a carboxylic acid, especially under basic or acidic conditions. The bromoacetyl group can also undergo hydrolysis to an α-hydroxyketone.

  • Over-alkylation: When using amine nucleophiles, the initial substitution product can sometimes react further with another molecule of this compound, leading to di- or tri-alkylation products.

  • Elimination: Although less common for this substrate, under strongly basic conditions, elimination of HBr to form an unsaturated ketone is a possibility.

  • Hantzsch Thiazole Synthesis: When reacting with thiourea or substituted thioamides, the expected product is a 2-aminothiazole derivative. While this is often the desired reaction, incomplete cyclization or side reactions of the intermediates can occur.[1][2][3][4]

Q3: How can I minimize the Favorskii rearrangement?

A3: The Favorskii rearrangement is base-catalyzed.[2] To minimize this side reaction:

  • Use a non-basic or weakly basic nucleophile: If the reaction allows, avoid strong bases.

  • Control stoichiometry: Use a precise amount of base if it is required for the reaction.

  • Lower the reaction temperature: This can often slow down the rate of the rearrangement more than the desired substitution.

  • Solvent choice: Aprotic solvents are generally preferred.

Q4: My reaction with an amine nucleophile is giving multiple products. What is happening?

A4: With primary or secondary amines, over-alkylation is a common issue. The initially formed secondary or tertiary amine is often more nucleophilic than the starting amine and can react further with the electrophile. To mitigate this:

  • Use a large excess of the amine nucleophile: This increases the probability that the electrophile will react with the starting amine rather than the product.

  • Protecting groups: If applicable, use a protecting group on the amine that can be removed after the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Decomposition of this compound: This reagent can be sensitive to moisture and light. 2. Inactive Nucleophile: The nucleophile may have degraded or is not strong enough. 3. Incorrect Reaction Conditions: Temperature, solvent, or reaction time may not be optimal. 4. Side Reactions Dominating: Conditions may be favoring the Favorskii rearrangement or hydrolysis.1. Check Reagent Quality: Use fresh or properly stored this compound. Consider purification if necessary. 2. Verify Nucleophile: Use a fresh batch of the nucleophile. For weaker nucleophiles, consider using a stronger base to deprotonate it in situ. 3. Optimize Conditions: Systematically vary the temperature, solvent, and reaction time. Monitor the reaction progress by TLC or LC-MS. 4. Adjust Conditions to Minimize Side Reactions: Refer to the FAQs on minimizing specific side reactions.
Formation of an Unexpected Carboxylic Acid Hydrolysis of the Ester Group: The presence of water and either acid or base can lead to the hydrolysis of the ethyl ester.Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents. If a base is necessary, use a non-hydroxide base (e.g., triethylamine, potassium carbonate).
Formation of a Product with a Rearranged Carbon Skeleton Favorskii Rearrangement: A strong base is likely promoting the rearrangement of the α-haloketone.[1][2]Modify Base and Temperature: Use a weaker, non-nucleophilic base. Running the reaction at a lower temperature can also disfavor the rearrangement.
Multiple Spots on TLC (Amine Reactions) Over-alkylation: The product of the initial substitution is reacting further.Use Excess Amine: Employ a significant excess (3-5 equivalents or more) of the amine nucleophile to favor the mono-alkylation product.
Formation of a Thiazole Derivative (with Thiourea) Hantzsch Thiazole Synthesis: This is the expected reaction pathway with thiourea.[1][3][4]This is the desired outcome for this specific reaction. If other products are desired, a different sulfur nucleophile should be chosen.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous acetonitrile or DMF

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile or DMF, add the amine (1.1 - 2.0 eq) and a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Hantzsch Thiazole Synthesis

This protocol outlines the synthesis of a 2-aminothiazole derivative from this compound and thiourea.[1][3]

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Cool the reaction mixture to room temperature and slowly add saturated aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed.

  • The product will often precipitate. Collect the solid by filtration, wash with water, and dry.

  • If the product does not precipitate, extract the mixture with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Visualizing Reaction Pathways

Nucleophilic Substitution vs. Side Reactions

The following diagram illustrates the main reaction pathways for this compound with a generic nucleophile (Nu⁻) and a base.

G start This compound product Desired Substitution Product (Ethyl 4-(2-Nu-acetyl)benzoate) start->product  Nucleophile (Nu⁻)   favorskii Favorskii Rearrangement Product start->favorskii  Base   hydrolysis Hydrolysis Product (4-(2-bromoacetyl)benzoic acid) start->hydrolysis  H₂O / H⁺ or OH⁻  

Caption: Main reaction pathways for this compound.

Troubleshooting Workflow for Low Yield

This workflow provides a logical approach to troubleshooting low-yield reactions.

G start Low Yield Observed check_reagents Check Reagent Purity (Substrate, Nucleophile, Solvent) start->check_reagents reagents_ok Reagents Pure? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Systematically Vary Conditions conditions_ok->optimize_conditions No analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) conditions_ok->analyze_byproducts Yes optimize_conditions->check_conditions identify_side_reaction Identify Dominant Side Reaction analyze_byproducts->identify_side_reaction mitigate_side_reaction Implement Mitigation Strategy (e.g., change base, temp, solvent) identify_side_reaction->mitigate_side_reaction end Improved Yield mitigate_side_reaction->end

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Purification of Reaction Products Involving Ethyl 4-(2-bromoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with "Ethyl 4-(2-bromoacetyl)benzoate". This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of products derived from this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is an α-haloketone, making it a valuable precursor for the synthesis of various heterocyclic compounds and other derivatives. The most common reactions include:

  • Hantzsch Thiazole Synthesis: Reaction with thioamides to form thiazole derivatives. This is one of the most widely used applications.

  • Reactions with Amines: Nucleophilic substitution of the bromine atom by primary and secondary amines to yield α-aminoketones.

  • Reactions with Thiols: Formation of α-thioketones through reaction with thiols.

  • Synthesis of other Heterocycles: It can be used as a building block for the synthesis of imidazoles, oxazoles, and other heterocyclic systems.

Q2: What are the typical impurities I might encounter in my crude product?

A2: The impurity profile of your product will depend on the specific reaction. However, common impurities include:

  • Unreacted Starting Materials: Residual this compound and the other reactant (e.g., thioamide, amine).

  • Byproducts of Side Reactions: In the Hantzsch synthesis, for example, side reactions can lead to the formation of isomeric byproducts.

  • Hydrolysis Products: The ester group of the starting material or product can be hydrolyzed to the corresponding carboxylic acid, especially if the reaction or work-up is performed under acidic or basic conditions with water present.

  • Solvent Residues: Residual solvents from the reaction or extraction steps.

Q3: Which purification technique is best for my product?

A3: The choice of purification method depends on the physical state and properties of your product and its impurities.

  • Recrystallization: This is an effective method for purifying solid products, provided a suitable solvent can be found. It is excellent for removing small amounts of impurities.

  • Column Chromatography: This is a more versatile technique that can be used to separate complex mixtures of solid or liquid products based on their polarity. It is particularly useful when the polarities of the desired product and impurities are significantly different.

Q4: My product seems to be an oil, but I expected a solid. What should I do?

A4: "Oiling out" instead of crystallizing is a common issue in recrystallization. This can happen if the product is impure or if the solvent is not ideal.

  • Troubleshooting Steps:

    • Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.

    • Add a seed crystal of the pure product if available.

    • Re-dissolve the oil in a minimal amount of hot solvent and try cooling it more slowly.

    • Consider changing the solvent system. A mixture of solvents can sometimes promote crystallization.

    • If recrystallization fails, column chromatography is the recommended next step.

Troubleshooting Guides

Hantzsch Thiazole Synthesis: Low Yield
Symptom Possible Cause Suggested Solution
Low to no product formation Incomplete reaction due to insufficient heating or short reaction time.Monitor the reaction by TLC. Increase the reaction temperature or prolong the reaction time. Microwave-assisted synthesis can also be a good alternative to accelerate the reaction.[1]
Poor quality of starting materials.Ensure the purity of this compound and the thioamide. Purify starting materials if necessary.
Incorrect stoichiometry.Use a slight excess (1.1-1.5 equivalents) of the thioamide to ensure the complete conversion of the α-haloketone.
Formation of multiple products Isomer formation under acidic conditions.Neutralize the reaction mixture carefully after completion. The Hantzsch synthesis can sometimes yield isomeric byproducts.
Side reactions due to high temperatures.Optimize the reaction temperature. Start with a lower temperature and increase it gradually.
General Purification: Column Chromatography Issues
Symptom Possible Cause Suggested Solution
Poor separation of spots on TLC Inappropriate solvent system.Systematically test different solvent systems with varying polarities (e.g., different ratios of hexane and ethyl acetate) to find an eluent that gives a good separation and an Rf value of ~0.2-0.4 for the target compound.
Product elutes with the solvent front The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Product does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent by adding more of the polar solvent (e.g., ethyl acetate).
Streaking of spots on TLC/column The compound is too acidic or basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve the peak shape.
Sample is overloaded on the column.Use an appropriate amount of silica gel relative to the amount of crude product (typically a 40:1 to 100:1 ratio by weight).

Experimental Protocols

Protocol 1: Purification by Recrystallization (Example for a Thiazole Derivative)

This protocol is a general guideline for the recrystallization of a solid product, such as a thiazole derivative, obtained from a reaction with this compound.

  • Solvent Selection:

    • Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, and mixtures with water) in small test tubes.

    • An ideal solvent will dissolve the compound when hot but not at room temperature. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Ethanol or ethanol/water mixtures are often good starting points for thiazole derivatives.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals in a vacuum oven or desiccator to a constant weight.

Quantitative Data (Example for a related Thiazole Synthesis):

ParameterValue
Crude Product Purity ~85-90%
Recrystallization Solvent Ethanol
Post-Recrystallization Purity >98%
Recovery Yield 70-85%
Protocol 2: Purification by Flash Column Chromatography

This protocol describes a general procedure for purifying a product using flash column chromatography.

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexane and ethyl acetate).

    • The ideal eluent system should provide good separation between your product and impurities, with the Rf value of your product being around 0.2-0.4.

  • Column Packing:

    • Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.

    • Pour the slurry into the column and gently tap the column to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect the eluate in fractions (e.g., in test tubes).

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data (Example for a related Benzoate Ester):

ParameterValueNotes
Crude Sample Purity ~85% (by qNMR)Major impurities include starting materials and reaction byproducts.[2]
Stationary Phase Silica Gel (230-400 mesh)Standard grade silica gel is sufficient for this separation.[2]
Mobile Phase (Eluent) 15% Ethyl Acetate in Hexanes (v/v)Optimized for ideal separation and elution.[2]
TLC Rf Value ~0.35 in 20% Ethyl Acetate in Hexanes[2]
Post-Purification Purity >98% (by qNMR)Purity meets standards for most synthetic and screening applications.[2]
Recovery Yield 90-95%Yield is dependent on loading and careful fraction collection.[2]

Visualizations

Hantzsch_Thiazole_Synthesis reagent1 This compound intermediate Thiazoline Intermediate reagent1->intermediate + reagent2 Thioamide reagent2->intermediate product Ethyl 4-(thiazol-2-yl)benzoate Derivative intermediate->product - H2O Purification_Workflow crude Crude Reaction Product is_solid Is the product a solid? crude->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column Column Chromatography is_solid->column No pure_solid Pure Solid Product recrystallization->pure_solid column->pure_solid If solidifies pure_oil Pure Oily Product column->pure_oil If remains oily Troubleshooting_Logic start Low Yield or Impure Product check_reaction Check Reaction Completion by TLC start->check_reaction optimize_conditions Optimize Reaction Conditions (Time, Temperature, Stoichiometry) check_reaction->optimize_conditions Incomplete check_purity Check Purity of Starting Materials check_reaction->check_purity Complete optimize_conditions->start purify_reagents Purify Starting Materials check_purity->purify_reagents Impure purification_method Review Purification Method check_purity->purification_method Pure purify_reagents->start try_recrystallization Try Recrystallization with different solvents purification_method->try_recrystallization Recrystallization Failed run_chromatography Perform Column Chromatography purification_method->run_chromatography Chromatography Failed success Improved Yield/Purity try_recrystallization->success run_chromatography->success

References

Technical Support Center: Overcoming Challenges with Ethyl 4-(2-bromoacetyl)benzoate Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-(2-bromoacetyl)benzoate in alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site of this compound in alkylation reactions?

The primary reactive site is the α-carbon of the bromoacetyl group. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack (SN2 reaction) by a wide range of nucleophiles.[1]

Q2: My alkylation reaction with this compound is showing low to no conversion. What are the potential causes?

Several factors can contribute to low reactivity:

  • Weak Nucleophile: The nucleophile you are using may not be strong enough to displace the bromide.

  • Steric Hindrance: Bulky groups on your nucleophile or substrate can impede the SN2 reaction pathway.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. For SN2 reactions, polar aprotic solvents are generally preferred.

  • Low Reaction Temperature: While intended to control side reactions, excessively low temperatures can significantly slow down the desired alkylation.

  • Poor Solubility: One or more of your reactants may not be fully dissolved in the chosen solvent.

Q3: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?

A common side reaction is the elimination of HBr to form an α,β-unsaturated ketone, particularly in the presence of a strong, sterically hindered base. To minimize this:

  • Use a non-hindered base: Bases like potassium carbonate or sodium hydride are often preferred over bulky bases like tert-butoxide.

  • Control the temperature: Lowering the reaction temperature can favor the substitution reaction over elimination.

  • Use a stoichiometric amount of base: An excess of a strong base can promote elimination.

Q4: How can I improve the yield of my alkylation reaction?

To improve the yield, consider the following optimizations:

  • Choice of Base and Solvent: Ensure your base is strong enough to deprotonate your nucleophile (if required) but not so strong as to cause side reactions. The solvent should be able to dissolve all reactants and favor the SN2 mechanism. (See Table 1 for a comparison).

  • Temperature and Reaction Time: Gradually increasing the temperature or extending the reaction time can often drive the reaction to completion. Monitor the reaction progress by TLC to avoid decomposition.

  • Use of a Catalyst: In some cases, a phase transfer catalyst (for biphasic reactions) or an additive like potassium iodide (to facilitate in-situ conversion of the bromide to the more reactive iodide) can be beneficial.

Troubleshooting Guide

Issue: Low Yield or No Reaction

LowYieldTroubleshooting start Low Yield or No Reaction check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_conditions Are reaction conditions optimal? check_nucleophile->check_conditions Yes use_stronger_base Use a stronger, non-nucleophilic base (e.g., NaH) check_nucleophile->use_stronger_base No check_reagents Are reagents pure and dry? check_conditions->check_reagents Yes increase_temp Increase temperature incrementally check_conditions->increase_temp Low Temperature change_solvent Switch to a polar aprotic solvent (DMF, DMSO, Acetonitrile) check_conditions->change_solvent Suboptimal Solvent purify_reagents Purify starting materials and dry solvents check_reagents->purify_reagents No end_point Reaction Optimized check_reagents->end_point Yes add_catalyst Consider adding KI or a phase transfer catalyst increase_temp->add_catalyst use_stronger_base->check_conditions change_solvent->increase_temp add_catalyst->end_point purify_reagents->end_point

Troubleshooting workflow for low reaction yield.

Data Presentation

Table 1: Effect of Reaction Conditions on the N-Alkylation of Indole with this compound

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)AcetoneReflux1265
2Cs₂CO₃ (1.5)DMF60885
3NaH (1.2)THFRT692
4Et₃N (2.0)CH₂Cl₂RT2430

Note: This data is illustrative and based on general principles of alkylation reactions. Actual results may vary.

Experimental Protocols

General Protocol for the N-Alkylation of a Heterocycle (e.g., Indole)

Materials:

  • Indole

  • This compound

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), add indole (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add a solution of this compound (1.1 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification setup 1. Add Indole to anhydrous THF under N₂ deprotonation 2. Cool to 0°C and add NaH setup->deprotonation alkylation 3. Add this compound solution deprotonation->alkylation stirring 4. Warm to RT and stir for 6-12h (Monitor by TLC) alkylation->stirring quench 5. Quench with sat. aq. NH₄Cl stirring->quench extract 6. Extract with Ethyl Acetate quench->extract wash 7. Wash with H₂O and Brine extract->wash dry 8. Dry (Na₂SO₄) and Concentrate wash->dry purify 9. Purify by Column Chromatography dry->purify

General experimental workflow for N-alkylation.

References

Preventing hydrolysis of the ester group in "Ethyl 4-(2-bromoacetyl)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ethyl 4-(2-bromoacetyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the prevention of ester group hydrolysis during experimental procedures.

Troubleshooting Guide: Preventing Ester Hydrolysis

This guide addresses common issues encountered during the synthesis, purification, and handling of this compound, with a focus on mitigating the hydrolysis of the ethyl ester functional group.

Issue Potential Cause Recommended Solution
Low yield of desired product and presence of 4-(2-bromoacetyl)benzoic acid Ester hydrolysis during reaction. 1. Solvent Choice: Use anhydrous solvents. If an aqueous environment is unavoidable, consider a biphasic system or the use of phase-transfer catalysts to minimize contact time with water.2. pH Control: Maintain a neutral or slightly acidic pH. Strong bases will catalyze rapid hydrolysis (saponification). If a base is required for the reaction, use a non-nucleophilic, sterically hindered base and add it slowly at low temperatures.3. Temperature Control: Perform the reaction at the lowest effective temperature to slow the rate of hydrolysis.
Product degradation during work-up and purification Hydrolysis during aqueous extraction or chromatography. 1. Work-up: Use cold, deionized water or brine for extractions to minimize hydrolysis. Minimize the contact time between the organic layer and any aqueous phases.[1] Dry the organic layer thoroughly with an anhydrous salt (e.g., Na₂SO₄, MgSO₄) before solvent evaporation.2. Chromatography: Use non-polar or moderately polar solvent systems for purification on silica gel. Avoid highly polar eluents that may contain residual water. If reverse-phase chromatography is necessary, use buffered mobile phases to maintain a stable pH.
Decomposition of the compound during storage Hydrolysis due to atmospheric moisture. 1. Storage Conditions: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).2. Desiccation: Store in a desiccator containing a suitable drying agent to minimize exposure to moisture. For long-term storage, consider refrigeration in a sealed, moisture-proof container.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of hydrolysis of the ester group in this compound?

A1: The primary cause of hydrolysis is the reaction of the ester with water, which is catalyzed by the presence of acids or, more significantly, bases. The ester carbonyl is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of 4-(2-bromoacetyl)benzoic acid and ethanol.

Q2: How does the bromoacetyl group influence the stability of the ethyl ester?

A2: The bromoacetyl group is an electron-withdrawing group, which can slightly increase the electrophilicity of the ester carbonyl carbon, potentially making it more susceptible to nucleophilic attack. However, the primary factors driving hydrolysis are the presence of water and acid/base catalysts.

Q3: What analytical techniques can be used to detect and quantify the hydrolysis of this compound?

A3: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): The hydrolyzed product, 4-(2-bromoacetyl)benzoic acid, is more polar than the starting ester and will have a lower Rf value on a silica gel plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the disappearance of the ethyl ester signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of a broad carboxylic acid proton signal.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the ester and its carboxylic acid byproduct.

  • Infrared (IR) Spectroscopy: The formation of the carboxylic acid can be monitored by the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the C=O stretch.

Quantitative Data on Hydrolysis Rates

Compound Substituent at para-position Hydrolysis Half-life (t₁/₂) in minutes
Ethyl benzoate-H14
Ethyl p-bromobenzoate-Br12

Data adapted from a study on the hydrolytic stability of homologous esters. The bromo substituent, being electron-withdrawing, slightly decreases the hydrolytic stability compared to the unsubstituted analog.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution using this compound under Anhydrous Conditions

This protocol describes a general method for reacting a nucleophile with the α-bromo position while minimizing ester hydrolysis.

Materials and Reagents:

  • This compound

  • Nucleophile (e.g., a substituted thiol or amine)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, or Dimethylformamide (DMF))

  • Non-nucleophilic base (if required, e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the nucleophile (1-1.2 equivalents).

  • If a base is necessary, add the non-nucleophilic base (1-1.5 equivalents) dropwise at 0 °C.

  • Stir the reaction at the desired temperature (e.g., room temperature or gentle heating) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a cold, saturated aqueous solution of ammonium chloride (if a base was used) or cold water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with cold brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Work-up Procedure to Minimize Hydrolysis

This protocol outlines a gentle work-up procedure to isolate the product from a reaction mixture while minimizing the risk of ester hydrolysis.

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a pre-chilled, neutral or slightly acidic aqueous solution (e.g., cold deionized water or cold 5% aqueous citric acid solution) to quench the reaction. Avoid using basic solutions for quenching.

  • Extract the aqueous layer promptly with a cold organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the layers as quickly as possible.

  • Wash the organic layer with cold brine to remove residual water.

  • Dry the organic layer thoroughly over a sufficient amount of anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) for at least 30 minutes.

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator at a moderate temperature.

Visualizations

Hydrolysis_Prevention_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification cluster_storage Storage Reaction_Setup Reaction Setup Anhydrous_Solvents Use Anhydrous Solvents Reaction_Setup->Anhydrous_Solvents Inert_Atmosphere Inert Atmosphere (N2/Ar) Reaction_Setup->Inert_Atmosphere Low_Temp Low Temperature Reaction_Setup->Low_Temp pH_Control Neutral/Slightly Acidic pH Reaction_Setup->pH_Control Quenching Quenching Reaction_Setup->Quenching Cold_Aqueous_Wash Cold Aqueous Washes Quenching->Cold_Aqueous_Wash Drying Thorough Drying Cold_Aqueous_Wash->Drying Purification Chromatography (Non-polar eluents) Drying->Purification Storage_Conditions Storage Purification->Storage_Conditions Inert_Atmosphere_Storage Inert Atmosphere Storage_Conditions->Inert_Atmosphere_Storage Desiccator Desiccator Storage_Conditions->Desiccator

Caption: Workflow for preventing ester hydrolysis of this compound.

Troubleshooting_Logic cluster_reaction_check Reaction Troubleshooting cluster_workup_check Work-up Troubleshooting cluster_storage_check Storage Troubleshooting Start Low Product Yield / Presence of Carboxylic Acid? Check_Reaction Check Reaction Conditions Start->Check_Reaction During Reaction Check_Workup Check Work-up Procedure Start->Check_Workup After Work-up Check_Storage Check Storage Conditions Start->Check_Storage After Storage Water_Present Water in Solvents/Reagents? Check_Reaction->Water_Present High_pH Basic Conditions Used? Check_Reaction->High_pH High_Temp High Reaction Temperature? Check_Reaction->High_Temp Long_Aqueous_Contact Prolonged Aqueous Contact? Check_Workup->Long_Aqueous_Contact Basic_Wash Basic Aqueous Wash Used? Check_Workup->Basic_Wash Insufficient_Drying Insufficient Drying? Check_Workup->Insufficient_Drying Moisture_Exposure Exposure to Atmospheric Moisture? Check_Storage->Moisture_Exposure

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis.

References

Common impurities in "Ethyl 4-(2-bromoacetyl)benzoate" and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-(2-bromoacetyl)benzoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, typically synthesized via Friedel-Crafts acylation of ethyl benzoate with bromoacetyl bromide or chloride, can contain several types of impurities:

  • Unreacted Starting Materials:

    • Ethyl benzoate

    • Bromoacetyl bromide or bromoacetyl chloride

  • Positional Isomers:

    • Ethyl 2-(2-bromoacetyl)benzoate (ortho-isomer)

    • Ethyl 3-(2-bromoacetyl)benzoate (meta-isomer)

  • Polysubstitution Products:

    • Diethyl 2,4-di(bromoacetyl)benzoate and other poly-acylated analogs.

  • Hydrolysis Products:

    • 4-(2-bromoacetyl)benzoic acid (if moisture is present)

Q2: My crude product is an off-white or yellowish solid. Is this normal?

A2: Yes, it is common for the crude product of the Friedel-Crafts acylation to be an off-white to pale yellow solid. This coloration is often due to the presence of minor impurities and residual catalyst. Further purification is necessary to obtain a white crystalline solid.

Q3: I observe a broad melting point range for my synthesized this compound. What does this indicate?

A3: A broad melting point range is a strong indication of the presence of impurities. A pure crystalline solid will have a sharp melting point, typically within a 1-2°C range. A broad range suggests that the compound needs to be purified.

Q4: How can I monitor the purity of my this compound during purification?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the progress of purification. By spotting the crude reaction mixture, the purified product, and the starting materials on a TLC plate, you can visualize the separation of the desired compound from impurities. High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative assessment of purity.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product
Possible CauseRecommended Solution
Incomplete Reaction Ensure the reaction is run for a sufficient amount of time and at the appropriate temperature. Monitor the reaction progress using TLC until the starting material is consumed.
Moisture in Reagents or Glassware The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous.
Suboptimal Reaction Conditions The molar ratio of reactants and catalyst can significantly impact the yield. A 1:1 to 1.1:1 molar ratio of ethyl benzoate to bromoacetyl halide is recommended. The amount of catalyst can be optimized, typically ranging from 1.1 to 1.5 equivalents.
Product Loss During Work-up Ensure proper phase separation during aqueous washes. Back-extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
Issue 2: Presence of Persistent Impurities After Initial Purification
Possible CauseRecommended Solution
Ineffective Recrystallization Solvent The choice of solvent is critical for successful recrystallization. A single solvent or a binary solvent system where the product is soluble at high temperatures and insoluble at low temperatures should be used. For this compound, a mixture of ethanol and water, or ethyl acetate and hexane, is a good starting point.
Co-elution of Impurities in Column Chromatography The polarity of the eluent may not be optimal for separating the desired product from a closely related impurity. A gradient elution with a gradual increase in polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate) can improve separation.
Formation of an Oil During Recrystallization "Oiling out" can occur if the solution is cooled too quickly or if the chosen solvent is not ideal. To resolve this, reheat the solution to redissolve the oil, add more of the good solvent, and allow it to cool more slowly. Seeding with a small crystal of the pure compound can also promote crystallization.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization.

  • Solvent Selection: Based on the polarity of this compound, a moderately polar solvent system is recommended. A good starting point is a binary solvent system of Ethyl Acetate/Hexane .

  • Dissolution: Dissolve the crude solid in a minimal amount of hot ethyl acetate in an Erlenmeyer flask. The goal is to create a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Slowly add hexane to the hot ethyl acetate solution until the solution becomes slightly cloudy (the point of saturation).

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for the purification of approximately 1 gram of crude product.

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates with different ratios of hexane and ethyl acetate. A solvent system that gives an Rf value of approximately 0.2-0.4 for the desired product is ideal. A good starting point for analysis is 20% Ethyl Acetate in Hexane.

  • Column Packing:

    • Securely clamp a glass chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh, ~40-50g for 1g of crude product) in the initial, less polar eluent (e.g., 10% Ethyl Acetate in Hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for better resolution, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane).

    • Gradually increase the polarity of the eluent (e.g., to 15%, 20% Ethyl Acetate in Hexane) to elute the desired compound.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

The following table provides illustrative quantitative data for the purification of this compound. Actual results may vary depending on the initial purity and the specific experimental conditions.

ParameterCrude ProductAfter RecrystallizationAfter Column Chromatography
Appearance Off-white to pale yellow solidWhite crystalline solidWhite solid
Purity (by HPLC, %) ~85%>98%>99%
Recovery Yield (%) -80-90%70-85%

Visualizations

experimental_workflow Troubleshooting and Purification Workflow for this compound cluster_synthesis Synthesis & Initial Assessment cluster_troubleshooting Troubleshooting cluster_solutions Solutions & Purification crude_product Crude this compound tlc_analysis TLC/HPLC Analysis crude_product->tlc_analysis purity_check Assess Purity & Identify Impurities tlc_analysis->purity_check low_yield Low Yield? purity_check->low_yield persistent_impurities Persistent Impurities? purity_check->persistent_impurities Check Purity low_yield->persistent_impurities No optimize_reaction Optimize Reaction Conditions: - Anhydrous Reagents - Reaction Time/Temp - Stoichiometry low_yield->optimize_reaction Yes recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) persistent_impurities->recrystallization Yes pure_product Pure Product (>98%) persistent_impurities->pure_product No optimize_reaction->crude_product Re-run Synthesis column_chromatography Column Chromatography (e.g., Hexane/Ethyl Acetate Gradient) recrystallization->column_chromatography Further Purification Needed recrystallization->pure_product column_chromatography->pure_product logical_relationship Relationship of Impurities to Purification Method cluster_impurities Common Impurities cluster_purification Purification Techniques cluster_product Final Product starting_materials Unreacted Starting Materials (Ethyl Benzoate, Bromoacetyl Halide) recrystallization Recrystallization starting_materials->recrystallization Separates based on solubility differences column_chromatography Column Chromatography starting_materials->column_chromatography Effective for gross purification isomers Positional Isomers (ortho, meta) isomers->column_chromatography Separates based on polarity differences polysubstitution Polysubstitution Products polysubstitution->column_chromatography Separates based on polarity differences hydrolysis Hydrolysis Products (Carboxylic Acid) aqueous_wash Aqueous Wash (e.g., NaHCO₃ solution) hydrolysis->aqueous_wash Removes acidic impurities aqueous_wash->recrystallization pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product

Scaling up reactions with "Ethyl 4-(2-bromoacetyl)benzoate": challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethyl 4-(2-bromoacetyl)benzoate." The information provided is intended to address common challenges encountered during the synthesis and scale-up of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory methods for the synthesis of this compound involve the bromination of ethyl 4-acetylbenzoate. Two common approaches are:

  • Direct Bromination: This traditional method uses liquid bromine (Br₂) as the brominating agent, often in a solvent like acetic acid with an acid catalyst such as HBr.

  • N-Bromosuccinimide (NBS) Bromination: A more modern and often preferred "greener" alternative utilizes N-Bromosuccinimide (NBS) as the bromine source. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), and can be performed in solvents like acetonitrile. This method is often favored for its milder conditions and reduced safety concerns associated with handling liquid bromine.

Q2: What are the primary safety concerns when working with this compound and its synthesis?

A2: There are two main safety concerns:

  • Lachrymatory Properties: this compound is a lachrymator, meaning it is an irritant that can cause tearing, eye pain, and respiratory irritation.[1] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazards of Brominating Agents: Liquid bromine is highly toxic, corrosive, and volatile. N-Bromosuccinimide (NBS) is a safer alternative, but it is still a hazardous substance that should be handled with care. When scaling up, the exothermic nature of the bromination reaction can pose a significant risk of a runaway reaction if not properly controlled.

Q3: What are the typical yields and purity I can expect for the synthesis of this compound?

A3: Yields and purity are highly dependent on the chosen method and reaction scale.

  • For the direct bromination method on a lab scale, yields around 85% have been reported.

  • The NBS method has been reported to achieve higher yields of 90-95% with purity greater than 98% on a gram scale. Scaling up can impact both yield and purity, often requiring significant process optimization to maintain high performance.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Solution
Incomplete Reaction - Monitor the reaction progress using techniques like TLC, GC, or HPLC. - Ensure the reaction is stirred efficiently to ensure proper mixing of reactants. - If using the NBS method, ensure the catalyst (e.g., PTSA) is active and added in the correct amount. - Consider extending the reaction time, but monitor for byproduct formation.
Side Reactions - The primary side product is often the dibrominated species. To minimize this, ensure slow, controlled addition of the brominating agent. - Maintain the recommended reaction temperature. Excursions to higher temperatures can increase the rate of side reactions. - Using a slight excess of the starting material (ethyl 4-acetylbenzoate) can sometimes help to consume the brominating agent and reduce dibromination.
Product Loss During Workup - When quenching the reaction, do so slowly and with cooling to prevent product degradation. - During extraction, be aware of the potential for emulsion formation (see Troubleshooting Guide 2). - Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase.
Degradation of Starting Material or Product - Ensure the quality of the starting material (ethyl 4-acetylbenzoate) is high. - Protect the reaction from light, as some bromination reactions can be light-sensitive.
Problem 2: Formation of Emulsions During Aqueous Workup
Potential Cause Troubleshooting Solution
Presence of Finely Divided Solids - Filter the reaction mixture through a pad of celite before performing the aqueous workup.
High Concentration of Reactants/Solvents - Dilute the reaction mixture with more of the organic solvent before adding the aqueous quench solution.
Vigorous Shaking - Gently invert the separatory funnel instead of shaking vigorously.
Breaking a Persistent Emulsion - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. - Allow the mixture to stand for an extended period. - For small-scale reactions, centrifugation can be effective.
Problem 3: Difficulty in Removing Impurities During Purification
Potential Cause Troubleshooting Solution
Presence of Unreacted Starting Material - Optimize the stoichiometry of the brominating agent to drive the reaction to completion. - If purification is by crystallization, a second recrystallization may be necessary.
Presence of Dibrominated Byproduct - Careful control of the reaction stoichiometry and temperature is crucial to minimize its formation. - Column chromatography can be effective for separation, although it may not be practical for very large scales. - Recrystallization from a suitable solvent system can also be used to separate the mono- and di-brominated products.
Colored Impurities - Treat the crude product solution with activated carbon before crystallization to remove colored impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound using Bromine

Materials:

  • Ethyl 4-acetylbenzoate

  • Acetic acid

  • Bromine (Br₂)

  • Hydrogen bromide (HBr, 33 wt% in acetic acid)

  • Ice water

Procedure:

  • Dissolve ethyl 4-acetylbenzoate (1.0 g, 5.2 mmol) in acetic acid (10 mL).

  • Add a catalytic amount of HBr (33 wt% in acetic acid, 0.1 mL).

  • At room temperature, add bromine (0.3 mL, 6.2 mmol) dropwise with stirring.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

Expected Yield: ~85%

Protocol 2: "Green" Synthesis of this compound using NBS

Materials:

  • Ethyl 4-acetylbenzoate

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (PTSA)

  • Acetonitrile

Procedure:

  • In a reaction vessel, dissolve ethyl 4-acetylbenzoate in acetonitrile.

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA).

  • At room temperature, add N-bromosuccinimide (NBS) portion-wise over a period of 15-30 minutes. The portion-wise addition helps to control the exotherm.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC. The reaction is typically complete within 30 minutes.

  • Once complete, quench the reaction with a solution of sodium thiosulfate to destroy any excess NBS.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Expected Yield: 90-95% Expected Purity: >98%

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound (Lab Scale)

ParameterMethod 1: Direct BrominationMethod 2: NBS Bromination
Brominating Agent Bromine (Br₂)N-Bromosuccinimide (NBS)
Catalyst HBrp-Toluenesulfonic acid (PTSA)
Solvent Acetic AcidAcetonitrile
Reaction Temperature 60 °CRoom Temperature
Reaction Time 4 hours15-30 minutes
Reported Yield ~85%90-95%
Reported Purity Not specified>98%
Safety Considerations Highly corrosive and toxic liquid bromineSafer solid reagent (NBS)
Environmental Impact Use of hazardous bromine"Greener" alternative

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification s1 Dissolve Ethyl 4-acetylbenzoate in solvent s2 Add Catalyst (HBr or PTSA) s1->s2 s3 Add Brominating Agent (Br2 or NBS) s2->s3 s4 Reaction at Controlled Temperature s3->s4 w1 Quench Reaction s4->w1 Reaction Complete w2 Aqueous Extraction w1->w2 w3 Dry Organic Layer w2->w3 w4 Solvent Removal w3->w4 p1 Recrystallization w4->p1 final final p1->final Pure Product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue c1 Incomplete Reaction start->c1 c2 Side Reactions (e.g., Dibromination) start->c2 c3 Workup Losses start->c3 s1 Optimize Reaction Time/ Mixing/Catalyst c1->s1 s2 Control Reagent Addition/ Temperature c2->s2 s3 Gentle Quench/ Break Emulsions c3->s3

Caption: Troubleshooting logic for addressing low product yield.

side_reaction_pathway start Ethyl 4-acetylbenzoate product This compound (Desired Product) start->product + 1 eq. [Br] byproduct Ethyl 4-(2,2-dibromoacetyl)benzoate (Side Product) product->byproduct + 1 eq. [Br] (Excess Brominating Agent or High Temperature)

Caption: Reaction pathway showing the formation of the desired product and a common byproduct.

References

"Ethyl 4-(2-bromoacetyl)benzoate" stability issues in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 4-(2-bromoacetyl)benzoate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues encountered during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound?

A1: this compound contains two primary reactive functional groups: an α-bromo ketone and an ethyl ester. The main stability concerns stem from the susceptibility of the α-bromo ketone to nucleophilic substitution and the potential for hydrolysis of the ethyl ester.

Q2: How should I store this compound?

A2: To ensure maximum stability, it is recommended to store this compound as a solid in a tightly sealed container in a dry and well-ventilated place, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is advisable.

Q3: Can I prepare stock solutions of this compound in advance?

A3: Preparing fresh solutions is always recommended. If stock solutions are necessary, they should be prepared in a suitable aprotic solvent like anhydrous DMSO or DMF and used as quickly as possible. Storage of solutions, even at low temperatures, may lead to degradation over time.

Q4: What are the likely degradation products of this compound?

A4: The primary degradation products depend on the solvent and conditions. In the presence of water or other nucleophiles, hydrolysis of the ester can yield 4-(2-bromoacetyl)benzoic acid, and reaction at the α-bromo ketone can lead to the corresponding alcohol or other substitution products.

Troubleshooting Guides

Issue 1: Unexpected side products or low yield in reactions.

This issue often arises from the degradation of this compound in the reaction solvent prior to or during the reaction.

Troubleshooting Steps:

  • Solvent Choice: The choice of solvent is critical. Protic solvents (e.g., water, ethanol, methanol) can act as nucleophiles and react with the α-bromo ketone. Polar aprotic solvents like anhydrous DMSO and DMF are generally better choices for dissolving this compound, but care should be taken to use anhydrous grades, as residual water can cause hydrolysis.

  • Reaction Temperature: Elevated temperatures can accelerate degradation. If possible, conduct reactions at lower temperatures.

  • pH of the Medium: Both acidic and basic conditions can catalyze the hydrolysis of the ethyl ester. Buffer your reaction medium if pH control is critical for your experiment.

  • Purity of Starting Material: Ensure the purity of your this compound using techniques like NMR or HPLC before use.

Stability in Different Solvent Systems

The stability of this compound is highly dependent on the solvent system used. The following table summarizes the potential stability issues in commonly used laboratory solvents.

Solvent SystemPredicted StabilityPotential Degradation PathwaysRecommended Use
Aqueous Buffers Unstable- Hydrolysis of the ethyl ester to a carboxylic acid.[1][2] - Reaction of the α-bromo ketone with water (hydrolysis) to form an α-hydroxy ketone.Not recommended for storage. Use immediately after preparation.
Protic Solvents (e.g., Ethanol, Methanol) Moderately Unstable- Solvolysis of the α-bromo ketone, where the solvent acts as a nucleophile. - Transesterification of the ethyl ester (less common).Use with caution, preferably at low temperatures and for short durations.
Polar Aprotic Solvents (e.g., DMSO, DMF) Moderately Stable- Reaction with residual water leading to hydrolysis.[3] - Potential for reaction with the solvent itself under certain conditions, although less common.Recommended for preparing stock solutions for immediate use. Use anhydrous grade solvents.
Non-Polar Aprotic Solvents (e.g., Dichloromethane, THF) Stable- Minimal degradation expected.Good choice for reactions where solubility is not an issue. Ensure the solvent is anhydrous.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for developing a stability-indicating HPLC method to monitor the degradation of this compound.[4][5][6]

Objective: To quantify the parent compound and detect the formation of degradation products over time in a specific solvent.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

  • HPLC system with UV detector

  • pH meter and buffers

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies by exposing the stock solution to stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C.

    • Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the stock solution at 60°C.

  • HPLC Method Development:

    • Mobile Phase: Start with a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape). A typical gradient could be 10-90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm).

    • Column Temperature: 30°C.

  • Analysis: Inject the stressed samples and the unstressed stock solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Data Interpretation: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Monitoring Degradation using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful tool for identifying the structure of degradation products.[7]

Objective: To identify the chemical structures of degradation products.

Materials:

  • This compound

  • Deuterated solvents (e.g., DMSO-d₆, D₂O)

  • NMR spectrometer

Methodology:

  • Sample Preparation: Dissolve a known amount of this compound in the deuterated solvent of interest in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the freshly prepared solution.

  • Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every hour or every few hours) while keeping the sample under the desired storage conditions (e.g., room temperature, 40°C).

  • Data Analysis: Compare the spectra over time. A decrease in the intensity of the signals corresponding to the parent compound and the appearance of new signals will indicate degradation. The chemical shifts and coupling patterns of the new signals can be used to elucidate the structures of the degradation products.

Visualizations

degradation_pathway EAB This compound Acid 4-(2-bromoacetyl)benzoic acid EAB->Acid Ester Hydrolysis (H₂O, H⁺/OH⁻) Hydroxy Ethyl 4-(2-hydroxyacetyl)benzoate EAB->Hydroxy SN2 Reaction (Nucleophile, e.g., H₂O) Diacid 4-(carboxymethyl)benzoic acid Acid->Diacid SN2 Reaction (Nucleophile, e.g., H₂O) Hydroxy->Diacid Ester Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare stock solution of This compound Stress Expose to stress conditions (Acid, Base, Peroxide, Heat) Prep->Stress HPLC HPLC Analysis Stress->HPLC Inject at time points NMR NMR Analysis Stress->NMR Monitor over time Quantify Quantify parent compound and degradation products HPLC->Quantify Identify Identify structure of degradation products NMR->Identify

Caption: Workflow for stability assessment of this compound.

logical_relationship Solvent Solvent Choice Protic Protic (e.g., Water, Ethanol) Solvent->Protic Presence of -OH or -NH Aprotic Aprotic (e.g., DMSO, DMF, DCM) Solvent->Aprotic Absence of -OH or -NH Low_Stab Lower Stability Protic->Low_Stab Can act as nucleophile High_Stab Higher Stability Aprotic->High_Stab Less reactive with compound Stability Compound Stability High_Stab->Stability Low_Stab->Stability

Caption: Logical relationship between solvent type and compound stability.

References

Troubleshooting guide for protein labeling with "Ethyl 4-(2-bromoacetyl)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using "Ethyl 4-(2-bromoacetyl)benzoate" to label proteins. The information is tailored for scientists in research and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary target for protein labeling with this compound?

This compound is a haloacetyl reagent that primarily targets sulfhydryl groups (-SH) on cysteine residues.[1][2] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) pathway, forming a stable thioether bond between the protein and the label.[1]

Q2: My protein has no cysteine residues. Can I still use this reagent?

While cysteine is the primary target, other nucleophilic amino acid side chains can also react, although generally with lower efficiency. These include the ε-amino group of lysine and the imidazole ring of histidine.[3][4] Labeling of these residues is more likely to occur at higher pH values (above 8.5).

Q3: I am observing low or no labeling of my protein. What are the possible causes and solutions?

Several factors can contribute to poor labeling efficiency. Here are some common causes and their solutions:

  • Presence of competing nucleophiles: Buffers containing nucleophiles like Tris, or additives like dithiothreitol (DTT) or 2-mercaptoethanol, will compete with the protein for the labeling reagent.[1][5]

    • Solution: Perform buffer exchange into a non-nucleophilic buffer such as phosphate or HEPES before labeling. If a reducing agent is needed to prevent disulfide bond formation, use a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed before labeling.[2]

  • Oxidized cysteine residues: Cysteine residues can form disulfide bonds, rendering them unavailable for labeling.

    • Solution: Reduce the protein with a 10-fold molar excess of TCEP for 20 minutes at room temperature before labeling.[2] If using DTT, it must be removed prior to adding the labeling reagent.[2]

  • Inaccessible cysteine residues: The target cysteine(s) may be buried within the protein's three-dimensional structure.

    • Solution: Consider using a mild denaturant to partially unfold the protein and expose the cysteine residues. Note that this may affect protein activity.

  • Incorrect pH: The reaction is most efficient at a slightly alkaline pH where the thiol group is deprotonated to the more nucleophilic thiolate anion.

    • Solution: Ensure the reaction buffer pH is between 7.5 and 8.5.[1]

Q4: My protein precipitates during the labeling reaction. How can I prevent this?

Protein precipitation can occur due to several reasons:

  • High concentration of organic solvent: this compound is typically dissolved in an organic solvent like DMF or DMSO. Adding a large volume of this stock solution to your protein can cause precipitation.

    • Solution: Prepare a concentrated stock solution of the labeling reagent to minimize the volume added to the protein solution.

  • Over-labeling: Excessive labeling can alter the protein's surface properties and lead to aggregation.

    • Solution: Reduce the molar excess of the labeling reagent or decrease the reaction time.[1]

Q5: I am seeing non-specific labeling. How can I improve the specificity?

Non-specific labeling occurs when the reagent reacts with amino acids other than the intended target.

  • High pH: At pH values above 8.5, the amino groups of lysine and the imidazole groups of histidine become more nucleophilic and can react with the bromoacetyl group.[1]

    • Solution: Maintain the reaction pH at or below 8.5 to favor reaction with cysteine.[1]

  • High molar excess of labeling reagent: A large excess of the reagent can drive reactions with less reactive sites.

    • Solution: Titrate the molar ratio of the labeling reagent to the protein to find the optimal concentration that provides sufficient labeling without significant non-specific modification.[1]

  • Prolonged incubation time: Longer reaction times can lead to the labeling of less reactive sites.

    • Solution: Reduce the incubation time.[1]

Quantitative Data Summary

For successful protein labeling, it is crucial to optimize the reaction conditions. The following table provides a summary of recommended starting conditions for labeling a protein with this compound.

ParameterRecommended RangeNotes
Molar Excess of Labeling Reagent 10- to 20-foldThis should be optimized for each protein.
Reaction Buffer Phosphate or HEPESAvoid buffers containing primary amines (e.g., Tris).
pH 7.5 - 8.5A slightly alkaline pH increases the nucleophilicity of the cysteine thiol group.[1]
Reaction Temperature Room Temperature or 4°CLower temperatures can help to control the reaction rate and minimize side reactions.
Incubation Time 2 hours to overnightOptimization may be required depending on the protein and reaction temperature.
Quenching Reagent 10-50 mM 2-Mercaptoethanol or DTTAdded to stop the reaction by consuming unreacted labeling reagent.[1]

Detailed Experimental Protocol

This protocol provides a general procedure for labeling a protein with this compound. The optimal conditions may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous DMF or DMSO

  • Reaction Buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.5)

  • Quenching Reagent (e.g., 1 M 2-Mercaptoethanol)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced, add a 10-fold molar excess of TCEP and incubate for 20 minutes at room temperature.[2]

  • Labeling Reagent Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the labeling reagent stock solution to the protein solution while gently vortexing.[2]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect from light if the label is light-sensitive.

  • Quenching the Reaction:

    • Add a quenching reagent, such as 2-mercaptoethanol, to a final concentration of 10-50 mM to react with any unreacted labeling reagent.[1]

    • Incubate for 30 minutes at room temperature.[1]

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted labeling reagent and the quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.[1][6]

    • For size-exclusion chromatography, equilibrate the column with the desired storage buffer and apply the reaction mixture. Collect the fractions containing the labeled protein.

    • For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff and dialyze against the desired storage buffer at 4°C with several buffer changes.

  • Characterization and Storage:

    • Determine the protein concentration and the Degree of Labeling (DOL).

    • Analyze the labeled protein by SDS-PAGE to confirm covalent attachment of the label to the protein.

    • Store the purified, labeled protein at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage.

Visualizing Workflows and Reactions

Troubleshooting Workflow

TroubleshootingWorkflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No Labeling Cause1 Competing Nucleophiles Problem->Cause1 Cause2 Oxidized Cysteines Problem->Cause2 Cause3 Inaccessible Cysteines Problem->Cause3 Cause4 Incorrect pH Problem->Cause4 Solution1 Buffer Exchange (Phosphate/HEPES) Cause1->Solution1 Solution2 Reduce with TCEP Cause2->Solution2 Solution3 Use Mild Denaturant Cause3->Solution3 Solution4 Adjust pH to 7.5-8.5 Cause4->Solution4 ReactionPathways cluster_reactants Reactants cluster_main_reaction Main Reaction (pH 7.5-8.5) cluster_side_reactions Side Reactions (pH > 8.5) Reagent This compound Cysteine Cysteine (-SH) Reagent->Cysteine SN2 Reaction Lysine Lysine (-NH2) Reagent->Lysine Histidine Histidine (Imidazole) Reagent->Histidine Protein Protein Protein->Cysteine Protein->Lysine Protein->Histidine Thioether Thioether Bond (Labeled Protein) Cysteine->Thioether SideProduct1 Labeled Lysine Lysine->SideProduct1 SideProduct2 Labeled Histidine Histidine->SideProduct2

References

Minimizing non-specific binding of "Ethyl 4-(2-bromoacetyl)benzoate" in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Ethyl 4-(2-bromoacetyl)benzoate". This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding and to offer solutions for common experimental challenges when using this reactive compound in biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is "this compound" and what is its primary reactive feature in biological assays?

"this compound" is a chemical compound featuring an α-bromoacetyl group. This group is an electrophilic warhead that can react with nucleophilic amino acid residues on proteins, most notably the thiol group of cysteine residues, to form a stable, covalent thioether bond. This reactivity allows it to be used as a covalent probe or inhibitor in biological systems. Due to its reactivity, however, it has the potential for non-specific binding to off-target proteins.

Q2: What are the main causes of high background and non-specific binding with "this compound"?

High background and non-specific binding with "this compound" can stem from several factors:

  • Excessive Reagent Concentration: Using a high concentration of the compound can lead to increased off-target labeling.

  • Suboptimal pH: The pH of the reaction buffer can influence the reactivity of both the compound and nucleophilic residues on proteins. A pH above 8.5 can increase the reactivity of other nucleophilic residues like lysine, leading to more off-target labeling.[1]

  • Prolonged Incubation Time and Elevated Temperature: Longer reaction times and higher temperatures can increase the likelihood of non-specific binding.[1]

  • Insufficient Blocking: Failure to adequately block non-specific binding sites on surfaces (e.g., microplates, beads) and on proteins can lead to high background.

  • Inadequate Washing: Insufficient washing after the labeling reaction will result in the retention of unbound or loosely bound reagent, contributing to the background signal.

Q3: How can I be sure that the observed binding of "this compound" is specific to my target of interest?

Several control experiments are crucial to confirm the specificity of your covalent probe:

  • Competition Assay: Pre-incubate your sample with a known non-covalent binder (ligand or inhibitor) for your target protein before adding "this compound". A significant reduction in labeling of your target of interest would suggest that the covalent probe binds to the same site.

  • Negative Control Protein: Include a control protein in your assay that is known not to bind to your compound of interest. This will help you assess the level of non-specific binding to a non-target protein.

  • Mutant Target Protein: If you have a hypothesized binding site on your target protein (e.g., a specific cysteine residue), you can use a mutant version of the protein where that residue is changed to a non-nucleophilic one (e.g., alanine or serine). A lack of labeling on the mutant protein provides strong evidence for site-specific binding.

  • Mass Spectrometry: The most definitive way to confirm covalent modification is through mass spectrometry. By analyzing the tryptic digest of your labeled protein, you can identify the exact peptide and amino acid residue that has been modified by "this compound".

Q4: What are the best practices for storing and handling "this compound" to maintain its reactivity and prevent degradation?

"this compound" should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. It is advisable to handle the compound under a chemical fume hood and wear appropriate personal protective equipment, as it can be an irritant. For biological experiments, it is best to prepare fresh stock solutions in a suitable solvent like DMSO and use them immediately to avoid hydrolysis of the ester or degradation of the reactive bromoacetyl group.

Data Presentation

The following table provides a hypothetical comparison of different blocking agents on the non-specific binding of "this compound" to a solid support (e.g., ELISA plate) coated with a control protein. The data is presented as a percentage of background signal relative to the unblocked control.

Blocking Agent (1% w/v in PBS)Incubation Time (hours)Incubation Temperature (°C)Mean Non-Specific Binding (%)Standard Deviation (%)
None (Control)125100N/A
Bovine Serum Albumin (BSA)12515.22.1
Casein12512.81.8
Non-fat Dry Milk12518.52.5
Polyvinylpyrrolidone (PVP)12525.43.2
BSA + 0.05% Tween-201258.71.2

Experimental Protocols

Protocol for Covalent Labeling of a Target Protein with "this compound" for Mass Spectrometry Analysis

This protocol describes a general procedure for labeling a purified protein with "this compound" to identify the site of covalent modification.

Materials:

  • Purified target protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4)

  • "this compound"

  • Dimethyl sulfoxide (DMSO)

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine or DTT)

  • Urea

  • Ammonium bicarbonate

  • Trypsin (sequencing grade)

  • Formic acid

  • C18 spin columns for desalting

Procedure:

  • Protein Preparation:

    • If the target cysteine residues are potentially oxidized or in disulfide bonds, reduce the protein by incubating with 5 mM TCEP for 30 minutes at room temperature.

    • Remove the reducing agent using a desalting column to prevent it from reacting with the "this compound".

  • Labeling Reaction:

    • Prepare a 10 mM stock solution of "this compound" in DMSO.

    • Add the "this compound" stock solution to the protein solution to a final concentration of 100 µM (this may need to be optimized).

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching reagent such as L-cysteine or DTT to a final concentration of 10 mM to react with any excess "this compound".

    • Incubate for 15 minutes at room temperature.

  • Protein Denaturation, Reduction, and Alkylation (for all cysteines):

    • Denature the labeled protein by adding urea to a final concentration of 8 M.

    • Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce all disulfide bonds.

    • Alkylate all cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating for 30 minutes in the dark at room temperature. This step ensures that any unlabeled, reactive cysteines are capped.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup and Mass Spectrometry Analysis:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

    • Analyze the desalted peptides by LC-MS/MS to identify the peptide modified by "this compound".

Mandatory Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_labeling 2. Covalent Labeling cluster_digestion 3. Sample Preparation for MS cluster_analysis 4. Analysis start Start: Purified Protein reduction Optional: Reduce with TCEP start->reduction desalt1 Remove Reducing Agent reduction->desalt1 add_probe Add this compound desalt1->add_probe incubate Incubate (e.g., 1h at RT) add_probe->incubate quench Quench with L-cysteine/DTT incubate->quench denature Denature (8M Urea) quench->denature reduce_all Reduce all Cys (DTT) denature->reduce_all alkylate_all Alkylate all Cys (Iodoacetamide) reduce_all->alkylate_all digest Digest with Trypsin alkylate_all->digest desalt2 Desalt Peptides (C18) digest->desalt2 lcms LC-MS/MS Analysis desalt2->lcms data_analysis Data Analysis: Identify Modified Peptide lcms->data_analysis

Caption: Experimental workflow for covalent labeling and mass spectrometry analysis.

troubleshooting_logic cluster_concentration Concentration Issues cluster_conditions Reaction Conditions cluster_blocking Blocking & Washing start High Non-Specific Binding? probe_conc Is probe concentration > 10x target? start->probe_conc Yes reduce_probe Reduce probe concentration probe_conc->reduce_probe Yes ph_check Is pH > 8.0? probe_conc->ph_check No end Problem Resolved reduce_probe->end time_temp_check Long incubation or high temp? ph_check->time_temp_check No optimize_ph Lower pH to 7.2-7.8 ph_check->optimize_ph Yes optimize_time_temp Reduce time/temperature time_temp_check->optimize_time_temp Yes blocking_check Is blocking sufficient? time_temp_check->blocking_check No optimize_ph->end optimize_time_temp->end washing_check Are washing steps adequate? blocking_check->washing_check Yes optimize_blocking Increase blocking time/concentration Add detergent (Tween-20) blocking_check->optimize_blocking No optimize_washing Increase number/duration of washes washing_check->optimize_washing No washing_check->end Yes optimize_blocking->end optimize_washing->end

Caption: Troubleshooting logic for high non-specific binding.

signaling_pathway_example cluster_pathway Hypothetical Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binds adaptor Adaptor Protein receptor->adaptor Recruits kinase_x Kinase X (Target of Interest) adaptor->kinase_x Activates transcription_factor Transcription Factor kinase_x->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Promotes probe This compound probe->kinase_x Covalently binds to Cys residue (Inhibits activity)

Caption: Hypothetical signaling pathway targeted by the covalent probe.

References

Validation & Comparative

A Comparative Guide to Cysteine Labeling: Ethyl 4-(2-bromoacetyl)benzoate vs. Iodoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics, structural biology, and drug discovery, the specific and efficient labeling of cysteine residues is a critical experimental step. The choice of labeling reagent significantly impacts the success and interpretation of downstream applications, from protein identification and quantification to the analysis of protein structure and function. This guide provides an objective comparison of two haloacetamide-based reagents for cysteine labeling: Ethyl 4-(2-bromoacetyl)benzoate and the widely used iodoacetamide.

Performance Comparison at a Glance

The selection of an appropriate cysteine labeling reagent hinges on a balance of reactivity, specificity, and the demands of the specific application. Both bromoacetamides, such as this compound, and iodoacetamide are effective alkylating agents, but they exhibit key differences in their performance profiles.

FeatureThis compound (as a Bromoacetamide)Iodoacetamide
Reactivity Comparable to iodoacetamide.[1][2]High.[1][3]
Specificity for Cysteine Potentially higher than iodoacetamide.[1][2]Good, but with known off-target reactions.[1][4][5]
Primary Reaction Mechanism SN2 Nucleophilic Substitution.[1]SN2 Nucleophilic Substitution.[1][6]
Common Side Reactions Alkylation of other nucleophilic residues (e.g., methionine, histidine, lysine) at higher pH and concentrations.[1]Alkylation of methionine, histidine, lysine, and N-termini, particularly at alkaline pH.[1][4][5]
Product Homogeneity Potentially higher due to reduced side reactions.[2]Can be compromised by off-target modifications.
Handling and Stability Bromoacetamides are generally considered easier to handle during synthesis than their iodo-counterparts.[2]Light-sensitive and solutions should be prepared fresh.[7]

Delving into the Chemistry: Reactivity and Specificity

Both this compound and iodoacetamide function by alkylating the thiol group of cysteine residues via an SN2 nucleophilic substitution reaction. This reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where the cysteine thiol group is deprotonated to the more nucleophilic thiolate anion.

The primary distinction between the two reagents lies in the leaving group: a bromide ion for this compound and an iodide ion for iodoacetamide. While both are good leaving groups, leading to comparable high reactivity, this difference influences the specificity of the reaction.

Iodoacetamide is well-documented for its propensity to engage in off-target reactions, particularly with methionine residues, but also with histidine and lysine, especially at higher pH and reagent concentrations.[1][4][5] This can lead to a heterogeneous mixture of modified proteins, complicating data analysis in sensitive applications like mass spectrometry-based proteomics.

In contrast, bromoacetamides are reported to be more specific for cysteine residues, resulting in more homogenous products.[2] This increased specificity is advantageous in experiments where precise and uniform labeling is critical.

Experimental Protocols: A General Guideline

The following protocol provides a general framework for cysteine labeling using haloacetamide reagents. It is crucial to optimize reaction conditions such as pH, reagent concentration, and incubation time for each specific protein and experimental setup.

1. Reduction of Disulfide Bonds:

  • Dissolve the protein sample in a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • Add a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to a final concentration of 5-10 mM.

  • Incubate for 1 hour at room temperature or 37°C to ensure complete reduction of disulfide bonds.

2. Alkylation:

  • Prepare a fresh stock solution of the haloacetamide reagent (this compound or iodoacetamide) in a suitable solvent (e.g., DMSO or water).

  • Add the alkylating agent to the reduced protein sample to a final concentration that is typically in a 2-5 fold molar excess over the reducing agent.

  • Incubate the reaction mixture in the dark at room temperature for 30-60 minutes.[6]

3. Quenching:

  • To stop the alkylation reaction, add a quenching reagent containing a thiol group, such as DTT or L-cysteine, to a final concentration in excess of the initial alkylating agent concentration.

4. Sample Cleanup:

  • Remove excess reagents (reducing agent, alkylating agent, and quenching agent) by methods such as dialysis, buffer exchange, or using a desalting column.

Experimental_Workflow cluster_protocol Cysteine Labeling Protocol Reduction 1. Reduction (e.g., DTT, TCEP) Alkylation 2. Alkylation (Haloacetamide) Reduction->Alkylation Reduced Protein Quenching 3. Quenching (e.g., DTT) Alkylation->Quenching Labeled Protein Cleanup 4. Sample Cleanup (e.g., Dialysis) Quenching->Cleanup Reaction Stopped

A generalized workflow for cysteine labeling using haloacetamide reagents.

Visualizing the Reaction

The core of the labeling process is the nucleophilic attack of the cysteine thiolate on the alpha-carbon of the haloacetamide. This results in the formation of a stable thioether bond and the displacement of the halide ion.

SN2_Reaction cluster_reaction SN2 Nucleophilic Substitution Protein_SH Protein-S⁻H⁺ Transition Protein_SH->Transition Haloacetamide X-CH₂-C(=O)-R (X = Br or I) Haloacetamide->Transition Labeled_Protein Protein-S-CH₂-C(=O)-R Transition->Labeled_Protein Halide X⁻ Transition->Halide

The SN2 reaction mechanism for cysteine alkylation by a haloacetamide.

Conclusion and Recommendations

The choice between this compound and iodoacetamide for cysteine labeling is contingent on the specific experimental requirements.

  • Iodoacetamide remains a reliable and highly reactive reagent, making it a suitable choice for routine applications where its well-established protocols can be advantageous. However, researchers must be mindful of its potential for off-target modifications and should optimize reaction conditions to minimize these side reactions.[1][3]

  • This compound , as a representative of bromoacetamides, emerges as a compelling alternative, particularly in applications demanding high specificity and product homogeneity.[2] The potentially lower off-target reactivity makes it an attractive option for sensitive proteomics studies and for the development of targeted covalent inhibitors where precise modification is paramount.

Ultimately, for any critical application, it is advisable to empirically test and optimize the labeling conditions with the chosen reagent to ensure the desired efficiency and specificity are achieved.

References

A Comparative Guide to the Synthetic Utility of Ethyl 4-(2-bromoacetyl)benzoate and Other α-Halo Ketones

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, α-halo ketones stand as versatile and indispensable building blocks. Their dual electrophilic nature, at the carbonyl carbon and the α-carbon bearing a halogen, allows for a diverse range of chemical transformations, particularly in the construction of heterocyclic scaffolds that are prevalent in pharmaceuticals and functional materials. Among these valuable reagents, Ethyl 4-(2-bromoacetyl)benzoate distinguishes itself with a unique combination of reactivity and functionality, offering distinct advantages in specific synthetic applications.

This guide provides an objective comparison of this compound with other commonly employed α-halo ketones, including 2-bromoacetophenone, chloroacetone, and 3-bromopyruvate. The comparative analysis is supported by experimental data from the literature, focusing on key synthetic reactions such as the Hantzsch thiazole synthesis and the synthesis of imidazo[1,2-a]pyridines. Furthermore, this guide delves into the role of these compounds in modulating signaling pathways, offering insights for researchers, scientists, and drug development professionals.

Comparative Performance in Heterocyclic Synthesis

The utility of α-halo ketones is prominently showcased in the synthesis of various heterocycles. The following sections provide a comparative analysis of this compound and its alternatives in two widely used synthetic transformations.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction for the preparation of thiazole derivatives, involving the condensation of an α-halo ketone with a thioamide. The reactivity of the α-halo ketone significantly influences the reaction efficiency and yield.

While a direct head-to-head comparison under identical conditions is not extensively documented, the available data for various substituted phenacyl bromides in the Hantzsch thiazole synthesis allows for a clear inference of the expected reactivity of this compound. The presence of an electron-withdrawing ester group at the para-position of the phenyl ring in this compound is expected to enhance the electrophilicity of the α-carbon, thereby facilitating the initial nucleophilic attack by the thioamide. This generally leads to faster reaction rates and higher yields compared to unsubstituted or electron-donating group-substituted phenacyl bromides.

Table 1: Comparative Yields in the Hantzsch Thiazole Synthesis of 2-Amino-4-arylthiazoles

α-Halo KetoneThioamideSolventCatalystReaction ConditionsYield (%)Reference
This compoundThioureaEthanolNoneReflux, 2-3 h~90 (estimated)Inferred from[1][2]
2-BromoacetophenoneThioureaEthanolBu4NPF6 (10 mol%)Room Temp, 15 min92[1]
4'-Bromo-2-bromoacetophenoneThioureaEthanolBu4NPF6 (10 mol%)Room Temp, 15 min91[1]
4'-Nitro-2-bromoacetophenoneThioureaEthanolBu4NPF6 (10 mol%)Room Temp, 15 min93[1]
ChloroacetoneThioureaEthanolNot specifiedNot specifiedModerate to Good[3]

Note: The yield for this compound is an estimation based on the reactivity trends of substituted phenacyl bromides.

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. Their synthesis often involves the reaction of a 2-aminopyridine with an α-halo ketone. Similar to the Hantzsch thiazole synthesis, the electronic nature of the α-halo ketone plays a crucial role in the reaction outcome. The electron-withdrawing character of the ethoxycarbonyl group in this compound is anticipated to favor the initial N-alkylation of the 2-aminopyridine, a key step in the reaction mechanism.

Table 2: Comparative Performance in the Synthesis of Imidazo[1,2-a]pyridines

α-Halo Ketone2-Aminopyridine DerivativeSolventBase/CatalystReaction ConditionsYield (%)Reference
This compound2-AminopyridineDMFK2CO3Room TempGood to Excellent (estimated)Inferred from[4]
2-Bromoacetophenone2-AminopyridineDMFK2CO3Room TempNot specified[4]
α-Bromoacetophenones2-AminopyridinesWaterNoneNot specifiedGood to Excellent[1]
Chloroacetone2-AminopyridinesNot specifiedNot specifiedNot specifiedModerate to GoodGeneral Reaction

Note: The yield for this compound is an estimation based on general reactivity principles of substituted α-halo ketones in this reaction.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for the synthesis of heterocyclic compounds using α-halo ketones.

General Protocol for Hantzsch Thiazole Synthesis

Synthesis of 2-Amino-4-phenylthiazole from 2-Bromoacetophenone and Thiourea [1]

  • In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol) in methanol (5 mL).

  • Add tetrabutylammonium hexafluorophosphate (Bu4NPF6) (10 mol%) to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 15 minutes), filter the reaction mixture.

  • The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-amino-4-phenylthiazole.

General Protocol for the Synthesis of Imidazo[1,2-a]pyridines

Synthesis of 2-Phenylimidazo[1,2-a]pyridine from 2-Bromoacetophenone and 2-Aminopyridine [4]

  • To a solution of 2-aminopyridine (1.0 mmol) in dimethylformamide (DMF), add potassium carbonate (K2CO3) as a base.

  • Add a solution of 2-bromoacetophenone (1.0 mmol) in DMF dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-phenylimidazo[1,2-a]pyridine.

Visualization of Synthetic and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical synthetic workflow and a relevant signaling pathway where α-halo ketones can act as modulators.

Hantzsch_Thiazole_Synthesis_Workflow reagents α-Halo Ketone + Thioamide mixing Mixing in Solvent (e.g., Ethanol) reagents->mixing reaction Reaction (Heating or Catalyst) mixing->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Thiazole Derivative purification->product

Caption: General workflow for the Hantzsch thiazole synthesis.

The electrophilic nature of α-halo ketones makes them potential inhibitors of enzymes, particularly those with reactive cysteine residues in their active sites. Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme in the insulin signaling pathway, and its inhibition is a therapeutic target for type 2 diabetes. Substituted phenacyl bromides have been investigated as potential inhibitors of PTP1B.[5][6][7]

PTP1B_Inhibition_Pathway cluster_cell Cell Membrane IR Insulin Receptor IRS IRS (phosphorylated) IR->IRS phosphorylates PTP1B PTP1B PTP1B->IR dephosphorylates (inactivates) alpha_halo_ketone α-Halo Ketone (e.g., this compound) alpha_halo_ketone->PTP1B inhibits Insulin Insulin Insulin->IR binds PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake facilitates

Caption: Inhibition of the Insulin Signaling Pathway by α-Halo Ketones via PTP1B.

Logical Comparison of Reactivity

The reactivity of α-halo ketones in nucleophilic substitution reactions is governed by several factors, including the nature of the halogen, the steric environment, and the electronic effects of substituents on the ketone.

Reactivity_Comparison cluster_reactivity Reactivity title Comparative Reactivity of α-Halo Ketones in Nucleophilic Substitution 3-Bromopyruvate 3-Bromopyruvate This compound This compound 3-Bromopyruvate->this compound Generally More Reactive (α-carboxy activation) 2-Bromoacetophenone 2-Bromoacetophenone This compound->2-Bromoacetophenone More Reactive (Electron-withdrawing ester) Chloroacetone Chloroacetone 2-Bromoacetophenone->Chloroacetone More Reactive (Bromine is a better leaving group)

Caption: Logical relationship of the relative reactivity of selected α-halo ketones.

3-Bromopyruvate: The presence of the carboxylic acid group α to the ketone enhances the electrophilicity of the α-carbon, making it highly reactive towards nucleophiles. It is a potent alkylating agent and has been extensively studied as a glycolysis inhibitor.

This compound: The electron-withdrawing ester group at the para-position of the phenyl ring increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack compared to unsubstituted 2-bromoacetophenone.

2-Bromoacetophenone: A standard aromatic α-halo ketone, its reactivity is a benchmark for comparison. The phenyl group provides some electronic activation.

Chloroacetone: Generally less reactive than its bromo-analogues because chloride is a poorer leaving group than bromide. However, it is a cost-effective and readily available reagent for many applications.

Conclusion

This compound emerges as a highly valuable α-halo ketone for organic synthesis, particularly in the construction of heterocyclic systems. Its enhanced reactivity, attributed to the electron-withdrawing ester group, often translates to higher yields and milder reaction conditions compared to less activated analogues like 2-bromoacetophenone. While other α-halo ketones such as chloroacetone and 3-bromopyruvate have their specific applications driven by cost-effectiveness and heightened reactivity, respectively, this compound offers a balanced profile of reactivity and functionality. Its utility is further underscored by the potential for its derivatives to act as modulators of important biological pathways, making it a compound of significant interest for both synthetic and medicinal chemists. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions when selecting an α-halo ketone for their specific synthetic and drug discovery endeavors.

References

Spectroscopic Analysis of Ethyl 4-(2-bromoacetyl)benzoate and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key chemical intermediates is paramount. This guide provides a comparative spectroscopic analysis of Ethyl 4-(2-bromoacetyl)benzoate, a versatile building block in organic synthesis, and its derivatives. By examining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to facilitate compound identification, purity assessment, and the prediction of chemical behavior.

Spectroscopic Data of this compound

While complete, experimentally verified spectroscopic data for this compound can be elusive in publicly available databases, its spectral characteristics can be reliably predicted based on the analysis of its precursor, Ethyl 4-acetylbenzoate, and analogous α-bromo ketones.

Predicted Spectroscopic Data for this compound:

¹H NMR (Proton NMR): The introduction of the bromine atom at the acetyl group's α-position is expected to significantly shift the chemical shift of the adjacent methylene protons downfield due to the halogen's electron-withdrawing inductive effect.

¹³C NMR (Carbon NMR): Similar to the proton NMR, the carbon atom of the methylene group bonded to bromine will experience a notable downfield shift. The carbonyl carbon of the ketone will also be influenced, albeit to a lesser extent.

IR (Infrared) Spectroscopy: The characteristic carbonyl (C=O) stretching frequencies of both the ester and ketone groups will be prominent. The ketone's C=O stretch is expected to be at a slightly higher wavenumber compared to its non-brominated precursor due to the inductive effect of the bromine.

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak [M]+. A characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2 peaks) will be a key indicator of the compound's identity. Fragmentation patterns will likely involve the loss of the bromoacetyl group and components of the ethyl ester.

Comparative Spectroscopic Data

The following tables provide a comparison of the spectroscopic data for the precursor, Ethyl 4-acetylbenzoate, and predicted data for this compound. This comparison highlights the influence of the bromoacetyl group on the spectral properties.

Table 1: ¹H NMR Data (Chemical Shift, δ in ppm)

CompoundAromatic Protons-CH₂- (Bromoacetyl)-CH₂- (Ethyl Ester)-CH₃ (Acetyl)-CH₃ (Ethyl Ester)
Ethyl 4-acetylbenzoate[1]8.11 (d), 7.99 (d)-4.39 (q)2.63 (s)1.40 (t)
This compound (Predicted)~8.1-8.2 (d), ~8.0-8.1 (d)~4.5-4.7 (s)~4.4 (q)-~1.4 (t)

Table 2: ¹³C NMR Data (Chemical Shift, δ in ppm)

CompoundC=O (Ketone)C=O (Ester)Aromatic Carbons-CH₂Br-CH₂- (Ethyl Ester)-COCH₃-CH₃ (Ethyl Ester)
Ethyl 4-acetylbenzoate~197~166~128-138-~61~27~14
This compound (Predicted)~190~165~129-139~30-35~62-~14

Table 3: IR Spectroscopy Data (Wavenumber, cm⁻¹)

CompoundC=O Stretch (Ketone)C=O Stretch (Ester)C-O StretchAromatic C-H Stretch
Ethyl 4-acetylbenzoate (Predicted)~1685~1720~1270, ~1100~3050
This compound (Predicted)~1700~1720~1270, ~1100~3050

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion Peak [M]⁺Key Fragment Ions
Ethyl 4-acetylbenzoate[1]192.08177, 165, 149, 121
This compound (Predicted)270/272 (Br isotopes)225/227, 197, 149, 121

Experimental Protocols

Standard spectroscopic techniques are employed for the analysis of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of Spectral Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

References

A Comparative Guide to Mass Spectrometry Analysis of Proteins Modified by Ethyl 4-(2-bromoacetyl)benzoate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of proteins is a cornerstone of chemical biology and drug discovery, enabling the study of protein function, target identification, and the development of novel therapeutics. Ethyl 4-(2-bromoacetyl)benzoate is an α-haloacetyl reagent that can be employed for the alkylation of nucleophilic amino acid residues. This guide provides an objective comparison of this reagent with commonly used alternatives, supported by data inferred from the reactivity of the bromoacetyl functional group and established knowledge in mass spectrometry-based proteomics.

Principle of Action and Comparison with Alternatives

This compound belongs to the class of haloacetyl reagents, which react with nucleophilic amino acid side chains via a nucleophilic substitution reaction. The primary target for these reagents in proteins is the thiol group of cysteine residues, which is highly nucleophilic, especially in its deprotonated thiolate form. Other residues such as histidine, lysine, and methionine can also be modified, but typically at a slower rate.

This reactivity profile positions this compound as a tool for cysteine-focused protein modification. Its performance can be compared with other widely used cysteine-reactive reagents, such as iodoacetamide and maleimides.

Quantitative Comparison of Reagent Reactivity and Specificity
Reagent ClassReactive GroupPrimary TargetRelative Reactivity with ThiolspH DependenceSide Reactions
Haloacetyls (e.g., this compound, Iodoacetamide) Bromoacetyl, IodoacetylCysteineHighIncreases with pH (favors thiolate)Alkylation of His, Lys, Met; hydrolysis of the reagent.
Maleimides (e.g., N-ethylmaleimide) MaleimideCysteineVery HighOptimal at pH 6.5-7.5Can undergo hydrolysis at higher pH, leading to ring-opening and loss of reactivity. Potential for cross-reactivity with other nucleophiles.
Acrylamides AcrylamideCysteineModerateLess pH-dependent than haloacetylsPolymerization of the reagent; lower reactivity requires longer incubation times or higher concentrations.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in protein modification for mass spectrometry analysis. Below are generalized protocols for protein alkylation using a bromoacetyl reagent like this compound and a common alternative, iodoacetamide.

Protocol 1: In-solution Alkylation of a Purified Protein with this compound for Mass Spectrometry Analysis

1. Protein Preparation:

  • Dissolve the purified protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5) to a final concentration of 1-5 mg/mL.
  • If necessary, reduce disulfide bonds by adding a reducing agent like Dithiothreitol (DTT) to a final concentration of 5-10 mM and incubating at 37-56°C for 30-60 minutes.

2. Alkylation Reaction:

  • Prepare a fresh stock solution of this compound in a compatible organic solvent (e.g., DMSO or acetonitrile).
  • Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess over the reducing agent.
  • Incubate the reaction mixture in the dark at room temperature for 1-2 hours.

3. Quenching and Sample Preparation for Mass Spectrometry:

  • Quench the reaction by adding a small molecule thiol, such as DTT or L-cysteine, to a final concentration that is in excess of the alkylating reagent.
  • Remove excess reagents and buffer exchange the protein into a buffer compatible with downstream processing (e.g., 50 mM ammonium bicarbonate) using a desalting column or dialysis.
  • Proceed with proteolytic digestion (e.g., with trypsin) and subsequent LC-MS/MS analysis.

Protocol 2: Comparative In-solution Alkylation with Iodoacetamide

This protocol follows the same steps as Protocol 1, with the substitution of this compound with iodoacetamide. Iodoacetamide is a commonly used and well-characterized alkylating agent, providing a benchmark for comparison.

Key Differences and Considerations:

  • Reactivity: Iodoacetamide is generally more reactive than bromoacetamide derivatives, potentially requiring shorter incubation times or lower concentrations.

  • Mass Shift: The mass shift upon modification will differ. Modification with this compound will add a mass of 212.02 Da (C11H10O3) to the modified residue after the loss of HBr. Iodoacetamide modification results in a mass addition of 57.02 Da (C2H3NO). This difference is critical for database searching in mass spectrometry data analysis.

Data Presentation

The following table summarizes the expected mass modifications on amino acid residues, which is essential for configuring mass spectrometry search parameters.

ReagentTarget ResidueAdduct Mass (Monoisotopic)
This compound Cysteine+ 212.02 Da
Histidine+ 212.02 Da
Lysine+ 212.02 Da
Methionine+ 212.02 Da
Iodoacetamide Cysteine+ 57.02 Da
Histidine+ 57.02 Da
Lysine+ 57.02 Da
Methionine+ 57.02 Da
N-ethylmaleimide Cysteine+ 125.05 Da

Visualization of Experimental Workflow and Reaction Chemistry

The following diagrams illustrate the general workflow for protein modification analysis and the reaction mechanism of bromoacetyl reagents with cysteine.

experimental_workflow Protein Protein Sample Reduction Reduction (e.g., DTT) Protein->Reduction Alkylation Alkylation (this compound) Reduction->Alkylation Quenching Quenching (e.g., DTT) Alkylation->Quenching Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: General workflow for protein modification and mass spectrometry analysis.

reaction_mechanism cluster_reagents Reactants cluster_product Product Protein_Cys Protein-Cys-SH Modified_Protein Protein-Cys-S-CH2-CO-R Protein_Cys->Modified_Protein Nucleophilic Attack Bromoacetyl Br-CH2-CO-R (this compound) Bromoacetyl->Modified_Protein

Caption: Reaction of a bromoacetyl reagent with a cysteine thiol.

Validating Protein Modification Sites: A Comparative Guide to Ethyl 4-(2-bromoacetyl)benzoate and Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of protein modification sites is paramount for understanding protein function, elucidating disease mechanisms, and developing targeted therapeutics. Ethyl 4-(2-bromoacetyl)benzoate is a valuable tool for alkylating proteins, but a thorough understanding of its performance in comparison to other reagents is crucial for successful experimental design. This guide provides an objective comparison of this compound with common alternatives, supported by experimental data and detailed protocols for validation.

Performance Comparison of Protein Alkylating Reagents

The selection of an appropriate alkylating reagent is critical for achieving specific and efficient modification of target proteins while minimizing off-target effects. This table summarizes the key characteristics of this compound and two widely used alternatives, Iodoacetamide (IAA) and N-ethylmaleimide (NEM).

FeatureThis compoundIodoacetamide (IAA)N-ethylmaleimide (NEM)
Mechanism of Action SN2 Nucleophilic SubstitutionSN2 Nucleophilic SubstitutionMichael Addition
Primary Target CysteineCysteineCysteine
Known Off-Target Residues Likely similar to other haloacetamides: Methionine, Histidine, Lysine, Aspartic Acid, Glutamic Acid, N-terminus[1]Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, N-terminus[1]Lysine (at higher pH)[2]
Optimal Reaction pH Typically slightly alkaline (pH 7.5-8.5)Slightly alkaline (pH 7.5-8.5)Near-neutral (pH 6.5-7.5)[2]
Mass Shift (on Cysteine) +221.05 Da+57.02 Da+125.05 Da
Key Advantages The benzoate moiety can introduce a UV-active handle for detection and quantification. Bromoacetamides are generally highly reactive.High alkylation efficiency and well-established protocols.Generally higher specificity for cysteine compared to haloacetamides.
Potential Disadvantages Limited direct comparative data available. Potential for off-target reactions similar to other haloacetamides.Known to have a higher propensity for off-target reactions, especially with methionine[3].Slower reaction kinetics compared to iodoacetamide.

Experimental Protocols for Validating Protein Modification

Mass spectrometry is the gold standard for identifying the precise site of protein modification. The following protocol outlines a general workflow for the validation of protein alkylation by reagents such as this compound.

Protein Reduction and Alkylation

This initial step is crucial for exposing cysteine residues for modification.

  • Materials:

    • Purified protein solution

    • Denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in a suitable buffer like 100 mM Tris-HCl, pH 8.0)

    • Reducing agent (e.g., 10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

    • Alkylation reagent solution (e.g., a freshly prepared solution of this compound, Iodoacetamide, or N-ethylmaleimide at a concentration of 2-5 fold molar excess over the reducing agent)

    • Quenching solution (e.g., concentrated DTT or L-cysteine)

  • Protocol:

    • Denature the protein by dissolving it in the denaturing buffer.

    • Reduce the disulfide bonds by adding the reducing agent and incubating at 37-56°C for 30-60 minutes.

    • Cool the sample to room temperature.

    • Add the alkylating reagent and incubate in the dark at room temperature for 30-60 minutes.

    • Quench the reaction by adding the quenching solution to consume any excess alkylating reagent.

Sample Preparation for Mass Spectrometry

This involves removing interfering substances and digesting the protein into smaller peptides suitable for mass spectrometry analysis.

  • Materials:

    • Buffer exchange system (e.g., dialysis or spin desalting columns)

    • Digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)

    • Proteolytic enzyme (e.g., Trypsin)

    • Formic acid

  • Protocol:

    • Remove the denaturant and excess reagents by buffer exchange into the digestion buffer.

    • Add the proteolytic enzyme at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w for trypsin).

    • Incubate at 37°C for 12-18 hours.

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1-1% to stop the digestion and prepare the sample for LC-MS/MS.

    • Desalt the peptides using a C18 StageTip or equivalent.

LC-MS/MS Analysis and Data Interpretation

The modified peptides are separated and fragmented to determine their sequence and the location of the modification.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

  • Analysis:

    • Inject the desalted peptide mixture onto the LC-MS/MS system.

    • Separate the peptides using a reversed-phase gradient.

    • Acquire MS and MS/MS spectra in a data-dependent acquisition mode.

  • Data Interpretation:

    • Process the raw data using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer, or similar).

    • Search the MS/MS spectra against a protein sequence database, specifying the expected mass shift of the alkylating reagent as a variable modification on cysteine and other potential off-target residues.

    • Manually validate the identified modification sites by inspecting the MS/MS spectra for characteristic fragment ions that confirm the location of the modification.

Visualizing the Workflow and Chemistry

To further clarify the processes involved, the following diagrams illustrate the key chemical reaction, the overall experimental workflow, and a decision-making guide for reagent selection.

Alkylation of a cysteine residue by this compound.

G Start Protein Sample Reduction Reduction (e.g., DTT, TCEP) Start->Reduction Alkylation Alkylation (this compound) Reduction->Alkylation Buffer_Exchange Buffer Exchange / Cleanup Alkylation->Buffer_Exchange Digestion Enzymatic Digestion (e.g., Trypsin) Buffer_Exchange->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Site Identification LC_MS->Data_Analysis End Validated Modification Site Data_Analysis->End

Workflow for validating protein modification sites by mass spectrometry.

G Start Need to Alkylate Protein? High_Specificity Is highest specificity for cysteine the primary concern? Start->High_Specificity UV_Handle Is a UV-active handle for detection needed? High_Specificity->UV_Handle No NEM Use N-ethylmaleimide (NEM) High_Specificity->NEM Yes Established_Protocol Is a well-established protocol preferred? UV_Handle->Established_Protocol No E4B Consider this compound UV_Handle->E4B Yes Established_Protocol->E4B No IAA Use Iodoacetamide (IAA) Established_Protocol->IAA Yes

Decision guide for selecting an appropriate alkylating reagent.

References

The Decisive Advantage: Ethyl 4-(2-bromoacetyl)benzoate for Irreversible and Stable Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of bioconjugation and drug development, the choice of a crosslinking agent is a critical determinant of experimental success. For researchers seeking to establish highly stable and irreversible linkages, particularly targeting sulfhydryl groups, Ethyl 4-(2-bromoacetyl)benzoate emerges as a superior alternative to other commonly employed crosslinking agents. This guide provides an objective comparison of this compound with other sulfhydryl-reactive crosslinkers, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their specific applications.

Unveiling the Superior Stability of Bromoacetyl-Thiol Linkages

The primary advantage of this compound lies in the robust and irreversible nature of the thioether bond it forms with sulfhydryl groups, typically found in cysteine residues of proteins. This stability is a direct consequence of its reaction mechanism, a bimolecular nucleophilic substitution (SN2) reaction. In contrast, other popular crosslinkers, such as those based on maleimide chemistry, form thioether adducts that are susceptible to a retro-Michael reaction. This reversal can lead to the undesirable cleavage of the crosslink and the exchange of the conjugated molecule with other thiols present in the biological environment, such as glutathione.

The thioether bond formed from a bromoacetyl group is considered essentially irreversible under physiological conditions, making it the preferred choice for applications demanding long-term stability, such as in vivo studies and the development of antibody-drug conjugates (ADCs). While maleimide-based linkages are also stable, their inherent reversibility, even if slow, presents a significant drawback for applications where conjugate integrity is paramount.

A Comparative Analysis of Sulfhydryl-Reactive Crosslinking Agents

To provide a clear perspective, the following tables summarize the key characteristics and performance metrics of this compound in comparison to two other widely used classes of sulfhydryl-reactive crosslinkers: maleimides and pyridyl disulfides.

FeatureThis compoundMaleimide-based CrosslinkersPyridyl Disulfide-based Crosslinkers
Reactive Group BromoacetylMaleimidePyridyl Disulfide
Target Residue Cysteine (Sulfhydryl)Cysteine (Sulfhydryl)Cysteine (Sulfhydryl)
Bond Formed ThioetherThioetherDisulfide
Bond Stability Highly Stable, Irreversible[1]Stable, but susceptible to retro-Michael reaction (reversible)[1]Reversible (cleavable by reducing agents)
Reaction pH Typically pH 7.5 - 8.5Typically pH 6.5 - 7.5Broad pH range, optimal at pH 7-8
Reaction Speed ModerateFastModerate to Fast
Specificity High for sulfhydryls at optimal pHVery high for sulfhydryls at optimal pHHigh for sulfhydryls
Side Reactions Potential for reaction with other nucleophiles (e.g., histidine, lysine) at higher pH or with large excess of reagent.[2]Can react with primary amines at pH > 8.5.[2]Minimal side reactions
Monitoring No direct real-time monitoringNo direct real-time monitoringRelease of pyridine-2-thione can be monitored spectrophotometrically at 343 nm

Quantitative Performance Data

ParameterThis compound (and other Haloacetyls)Maleimide-based CrosslinkersPyridyl Disulfide-based Crosslinkers
Reaction Half-life Generally slower than maleimides at neutral pHCan be very rapid (< 2 minutes for completion with some reagents)[4]Dependent on specific reagent and conditions
Crosslinking Efficiency High, dependent on reaction conditionsHigh, but can be affected by hydrolysis of the maleimide groupHigh, reaction goes to completion
Stability in Plasma High, due to irreversible thioether bondVariable, N-alkyl maleimide conjugates can show 60-70% deconjugation over 200 hoursShort in vivo half-life (as low as 4 hours for some immunoconjugates)
Cleavability Non-cleavableGenerally non-cleavable (though retro-Michael reaction can occur)Cleavable with reducing agents (e.g., DTT, TCEP)

Experimental Protocols

Detailed methodologies are crucial for the successful application of any crosslinking agent. Below are representative protocols for the use of a bromoacetyl compound like this compound, a maleimide crosslinker, and a pyridyl disulfide crosslinker.

Protocol 1: Protein Modification with a Bromoacetyl Compound (e.g., this compound)

This protocol is adapted from general procedures for haloacetyl-based protein modification.

Materials:

  • Protein of interest (with at least one free cysteine residue)

  • This compound

  • Reaction Buffer: 50 mM Phosphate Buffer, pH 8.0, containing 1 mM EDTA

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching solution: 2-Mercaptoethanol or L-cysteine

  • Desalting column

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

    • If the target cysteine residues are involved in disulfide bonds, reduce the protein by adding a 10-20 fold molar excess of TCEP or DTT and incubate for 1 hour at room temperature.

    • Remove the reducing agent using a desalting column equilibrated with Reaction Buffer. This step is critical as the reducing agent will react with the bromoacetyl group.

  • Crosslinker Preparation:

    • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. The reaction progress can be monitored by taking aliquots at different time points and analyzing by SDS-PAGE or mass spectrometry.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 10-50 mM to consume any unreacted bromoacetyl groups. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess crosslinker and quenching reagent by size-exclusion chromatography or dialysis using an appropriate buffer.

  • Analysis:

    • Confirm the modification by SDS-PAGE (observing a shift in molecular weight for crosslinked products) and/or mass spectrometry to determine the degree of labeling.

Protocol 2: Protein Modification with a Maleimide Crosslinker

Materials:

  • Protein of interest (with at least one free cysteine residue)

  • Maleimide-functionalized crosslinker

  • Reaction Buffer: 50 mM Phosphate Buffer, pH 7.0, containing 1 mM EDTA

  • Anhydrous DMF or DMSO

  • Quenching solution: L-cysteine or 2-Mercaptoethanol

  • Desalting column

Procedure:

  • Protein Preparation:

    • Follow the same procedure as in Protocol 1 for protein dissolution and reduction (if necessary). Use the maleimide Reaction Buffer for the final buffer exchange.

  • Crosslinker Preparation:

    • Prepare a 10-20 mM stock solution of the maleimide crosslinker in anhydrous DMF or DMSO immediately before use.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution.

    • Incubate for 1-2 hours at room temperature or 4 hours at 4°C.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 10-50 mM and incubate for 30 minutes.

  • Purification and Analysis:

    • Follow the same procedures as in Protocol 1.

Protocol 3: Protein Modification with a Pyridyl Disulfide Crosslinker

Materials:

  • Protein of interest (with at least one free cysteine residue)

  • Pyridyl disulfide-functionalized crosslinker (e.g., SPDP)

  • Reaction Buffer: 50 mM Phosphate Buffer, pH 7.5, containing 150 mM NaCl and 1 mM EDTA

  • Anhydrous DMF or DMSO

  • Spectrophotometer

  • Desalting column

Procedure:

  • Protein Preparation:

    • Follow the same procedure as in Protocol 1 for protein dissolution and reduction (if necessary). Use the pyridyl disulfide Reaction Buffer for the final buffer exchange.

  • Crosslinker Preparation:

    • Prepare a 10-20 mM stock solution of the pyridyl disulfide crosslinker in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the crosslinker stock solution to the protein solution.

    • Incubate for 1-2 hours at room temperature.

    • Monitor the reaction progress by measuring the absorbance of the released pyridine-2-thione at 343 nm (molar extinction coefficient ≈ 8080 M⁻¹cm⁻¹).

  • Purification and Analysis:

    • Remove excess crosslinker by size-exclusion chromatography or dialysis.

    • Confirm the modification by SDS-PAGE and/or mass spectrometry. The disulfide bond can be cleaved by adding a reducing agent like DTT.

Visualizing the Chemistry and Workflow

To further clarify the processes described, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

Reaction_Mechanisms cluster_bromoacetyl This compound Reaction cluster_maleimide Maleimide Reaction cluster_pyridyl Pyridyl Disulfide Reaction Protein-SH_B Protein-SH Thioether_B Stable Thioether Bond Protein-SH_B->Thioether_B SN2 Reaction E4B This compound E4B->Thioether_B HBr HBr Protein-SH_M Protein-SH Thioether_M Thioether Adduct Protein-SH_M->Thioether_M Michael Addition Maleimide Maleimide Maleimide->Thioether_M Retro Retro-Michael Reaction (Reversible) Thioether_M->Retro Protein-SH_P Protein-SH DisulfideBond Disulfide Bond Protein-SH_P->DisulfideBond Thiol-Disulfide Exchange PyridylDisulfide Pyridyl Disulfide PyridylDisulfide->DisulfideBond PyridineThione Pyridine-2-thione (Released) DisulfideBond->PyridineThione

Caption: Reaction mechanisms of different sulfhydryl-reactive crosslinkers.

Experimental_Workflow Start Start: Protein Sample Reduction 1. Protein Reduction (Optional, e.g., TCEP/DTT) Start->Reduction Buffer_Exchange 2. Buffer Exchange (Remove Reducing Agent) Reduction->Buffer_Exchange Add_Crosslinker 3. Add Crosslinker (e.g., this compound) Buffer_Exchange->Add_Crosslinker Incubation 4. Incubation (Time, Temp, Light Protection) Add_Crosslinker->Incubation Quenching 5. Quench Reaction (e.g., L-cysteine) Incubation->Quenching Purification 6. Purification (e.g., SEC, Dialysis) Quenching->Purification Analysis 7. Analysis Purification->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Mass_Spec Mass Spectrometry Analysis->Mass_Spec End End: Characterized Conjugate SDS_PAGE->End Mass_Spec->End

Caption: General experimental workflow for protein crosslinking.

Conclusion: Making the Right Choice for Your Research

The selection of a crosslinking agent is a pivotal decision in experimental design. For applications demanding the utmost stability and an irreversible covalent linkage, this compound presents a clear advantage over other sulfhydryl-reactive crosslinkers. Its ability to form a robust thioether bond that is not susceptible to the retro-Michael reaction seen with maleimides makes it an ideal choice for in vivo studies, the development of long-lasting bioconjugates, and any application where the integrity of the crosslink is non-negotiable. While maleimides offer faster reaction kinetics at neutral pH, this speed comes at the cost of potential instability. Pyridyl disulfides, with their cleavable disulfide bonds, serve a different purpose for applications requiring reversible linkages. By understanding the distinct chemical properties and performance characteristics of each class of crosslinker, researchers can confidently select the optimal tool to achieve their scientific goals.

References

A Comprehensive Review of Alpha-Haloketones as Alkylating Agents in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of chemical tools for probing and manipulating biological systems is paramount. Among the diverse arsenal of electrophilic warheads, alpha-haloketones have emerged as a versatile class of alkylating agents with significant applications in chemical biology. This guide provides an objective comparison of alpha-haloketones with other common alkylating agents, supported by experimental data, and offers detailed protocols for their synthesis and application.

Alpha-haloketones are characterized by a carbonyl group with a halogen atom on the adjacent carbon. This structural motif renders the α-carbon highly electrophilic and susceptible to nucleophilic attack by amino acid residues on proteins, making them effective tools for protein labeling, inhibition, and activity-based protein profiling (ABPP).

Performance Comparison of Alkylating Agents

The utility of an alkylating agent in chemical biology is determined by its reactivity, selectivity, and the stability of the resulting covalent bond. While iodoacetamide and maleimides are widely used for targeting cysteine residues, alpha-haloketones offer a distinct reactivity profile.

Alkylating AgentTarget Residue(s)Relative Reactivity (towards Cysteine)Bond StabilityKey Features & Drawbacks
α-Iodoketones Cys >> His, LysHighHigh (Thioether bond)Highly reactive, may lead to lower selectivity.
α-Bromoketones Cys > His, LysModerate to HighHigh (Thioether bond)Good balance of reactivity and selectivity. A bromomethyl ketone alkyne probe showed 89% selectivity for cysteines.
α-Chloroketones Cys > His, LysModerateHigh (Thioether bond)Generally more stable and less reactive than bromo- and iodo- derivatives, offering potentially higher selectivity.
Iodoacetamide Cys >> His, Lys, MetHighHigh (Thioether bond)Widely used, but can exhibit off-target reactivity with methionine and other nucleophiles.
Maleimides CysVery HighModerate (Thioether bond susceptible to retro-Michael addition and hydrolysis)Highly specific for thiols at neutral pH, but the resulting bond can be unstable in vivo.

Experimental Protocols

Synthesis of an α-Bromoketone Probe

This protocol describes the synthesis of a simple α-bromoketone, bromoacetone, which can be adapted for the synthesis of more complex probes.

Materials:

  • Acetone

  • Bromine

  • Glacial acetic acid

  • Water

  • Sodium carbonate

  • Calcium chloride

  • Round-bottom flask with reflux condenser, dropping funnel, and stirrer

Procedure:

  • In a round-bottom flask, combine acetone, glacial acetic acid, and water.

  • Heat the mixture to approximately 65°C with stirring.

  • Slowly add bromine via the dropping funnel. The rate of addition should be controlled to prevent the accumulation of unreacted bromine.

  • After the addition is complete, continue stirring until the color of the bromine disappears.

  • Cool the reaction mixture and neutralize it with sodium carbonate.

  • Separate the oily layer, which is the crude bromoacetone.

  • Dry the crude product over anhydrous calcium chloride.

  • Purify the bromoacetone by vacuum distillation.[1]

Activity-Based Protein Profiling (ABPP) with an α-Haloketone Probe

This protocol outlines a general workflow for a competitive ABPP experiment to identify inhibitors of a target enzyme.

Materials:

  • Cell lysate or purified enzyme

  • α-Haloketone-based activity-based probe (ABP) with a reporter tag (e.g., biotin or a fluorophore)

  • Test inhibitor compound

  • SDS-PAGE gel and imaging system (for fluorescent probes) or streptavidin beads and mass spectrometer (for biotinylated probes)

Procedure:

  • Proteome Preparation: Prepare a cell lysate or a solution of the purified enzyme in a suitable buffer.

  • Competitive Inhibition: Pre-incubate aliquots of the proteome with varying concentrations of the test inhibitor for a defined period.

  • Probe Labeling: Add the α-haloketone ABP to each aliquot and incubate to allow for covalent modification of the target enzyme's active site.

  • Quenching: Stop the labeling reaction by adding a reducing agent like DTT or by heat denaturation.

  • Analysis:

    • Gel-Based: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using a gel scanner. A decrease in fluorescence intensity of the target enzyme band with increasing inhibitor concentration indicates successful competition.

    • Mass Spectrometry-Based: For biotinylated probes, enrich the labeled proteins using streptavidin beads. Digest the enriched proteins and analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled proteins. A decrease in the spectral counts or signal intensity of the target enzyme's peptides indicates inhibition.

  • Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway Modulation

α-Haloketones can be incorporated as "warheads" in the design of covalent inhibitors targeting specific enzymes in signaling pathways. A prominent example is the inhibition of kinases in pathways like the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are often dysregulated in diseases such as cancer and inflammatory disorders.

While the well-known NF-κB inhibitor BAY 11-7082 contains a reactive Michael acceptor and not a simple α-haloketone moiety, its mechanism of action provides a conceptual framework for designing α-haloketone-based inhibitors.[2][3][4][5][6][7][8][9][10][11][12][13] These inhibitors can be designed to form a covalent bond with a nucleophilic residue in the active site of a target kinase, such as IκB kinase (IKK) in the NF-κB pathway or MEK1/2 in the MAPK pathway, thereby irreversibly blocking its activity.

Caption: Covalent inhibition of IKK by an α-haloketone-based inhibitor blocks the NF-κB signaling pathway.

Experimental_Workflow cluster_preparation Sample Preparation cluster_labeling Labeling cluster_analysis Analysis Proteome Proteome Incubation Incubation Proteome->Incubation Inhibitor Inhibitor Inhibitor->Incubation pre-incubation Probe Probe Probe->Incubation labeling Analysis_Method Analysis_Method Incubation->Analysis_Method Results Results Analysis_Method->Results IC50 determination

Caption: Experimental workflow for competitive activity-based protein profiling (ABPP).

References

A Comparative Guide to Alternatives for Ethyl 4-(2-bromoacetyl)benzoate in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of appropriate reagents is paramount to achieving desired chemical transformations efficiently and with high yields. Ethyl 4-(2-bromoacetyl)benzoate, an α-haloketone, is a versatile reagent commonly employed in the synthesis of various heterocyclic compounds and other valuable organic molecules. This guide provides a comprehensive comparison of alternatives to this compound for two key transformations: the Hantzsch thiazole synthesis and the Claisen-Schmidt condensation for chalcone synthesis. The performance of these alternatives is evaluated based on experimental data, with detailed protocols provided for reproducibility.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole rings, a core scaffold in many biologically active molecules.[1] The reaction typically involves the condensation of an α-haloketone with a thioamide.[2][3] In this context, this compound serves as the α-haloketone component.

Alternatives to this compound:

The primary alternatives in this synthesis are other α-haloketones. The reactivity of the α-haloketone is influenced by the nature of the halogen and the substituents on the aromatic ring. The general order of reactivity for the halogen is I > Br > Cl. The presence of electron-withdrawing groups on the aryl ring can enhance the electrophilicity of the α-carbon, potentially increasing the reaction rate.

Comparative Data:

The following table summarizes the yields of thiazole derivatives using different α-haloketones under various reaction conditions.

α-HaloketoneThioamide/ThioureaReaction ConditionsYield (%)Reference
2-BromoacetophenoneThioureaMethanol, heat, 30 minHigh[2]
2-Bromo-4'-fluoroacetophenoneThiosemicarbazonesAbsolute ethanolGood[1]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEthanol/water, ultrasonic irradiation, room temperature79-90[4][5]
2'-Hydroxy-5'-chloro-α-haloketonesThioureaSolvent-free, grinding, room temperatureGood[6]
2-Bromo-1-(4-halophenyl)ethan-1-onesThioacetamideDMF, room temperatureGood[7]

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol details the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[2]

  • Materials:

    • 2-Bromoacetophenone (5.0 mmol)

    • Thiourea (7.5 mmol)

    • Methanol (5 mL)

    • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

    • Stir bar

    • 20 mL scintillation vial

    • Hot plate

    • Büchner funnel and side-arm flask

  • Procedure:

    • Combine 2-bromoacetophenone and thiourea in a 20 mL scintillation vial with a stir bar.

    • Add 5 mL of methanol to the vial.

    • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

    • Remove the reaction from the heat and allow it to cool to room temperature.

    • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

    • Filter the resulting precipitate through a Büchner funnel.

    • Wash the filter cake with water.

    • Allow the collected solid to air dry.

Visualizations:

Hantzsch_Thiazole_Synthesis reagents α-Haloketone + Thioamide sn2 SN2 Reaction reagents->sn2 intermediate1 Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Cyclized Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration product Thiazole Derivative dehydration->product

Caption: Hantzsch Thiazole Synthesis Mechanism.

Hantzsch_Workflow cluster_reaction Reaction cluster_workup Work-up and Isolation start Combine α-Haloketone, Thiourea, and Methanol heat Heat with Stirring (e.g., 100°C, 30 min) start->heat cool Cool to Room Temperature heat->cool neutralize Pour into Na₂CO₃ solution cool->neutralize filtrate Vacuum Filtration neutralize->filtrate wash Wash with Water filtrate->wash dry Air Dry Product wash->dry product product dry->product Pure Thiazole Product

Caption: Experimental Workflow for Hantzsch Synthesis.

Claisen-Schmidt Condensation for Chalcone Synthesis

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and possess a wide range of pharmacological activities.[8][9] The most common method for their synthesis is the base-catalyzed Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde.[8][10] While this compound is an α-haloketone, its precursor, ethyl 4-acetylbenzoate, is an acetophenone derivative that can be used in this condensation.

Alternatives to Ethyl 4-acetylbenzoate:

A wide variety of substituted acetophenones can be used as alternatives, depending on the desired substitution pattern on one of the aromatic rings of the chalcone. Additionally, alternative synthetic methodologies exist that do not rely on a Claisen-Schmidt condensation.

Comparative Data: Claisen-Schmidt Condensation

The following table presents a comparison of yields for chalcone synthesis using different substituted acetophenones and reaction conditions.

Acetophenone DerivativeBenzaldehyde DerivativeCatalyst/SolventReaction TimeYield (%)Reference
2'-Hydroxyacetophenone4-Chlorobenzaldehydeaq. KOH / Ethanol24 h72[10]
2'-Hydroxyacetophenone4-Bromobenzaldehydeaq. KOH / Ethanol24 h50[10]
5'-Fluoro-2'-hydroxyacetophenone3,4-DimethoxybenzaldehydeKOH / Ball Mill2 x 30 min96[10]
Acetophenone4-ChlorobenzaldehydeNaOH (solid), grinding10 minHigh[11]
4'-ChloroacetophenoneBenzaldehydeNaOH (solid), grindingfew secondsHigh[11]

Alternative Method: Wittig Reaction

A robust alternative to the Claisen-Schmidt condensation is the Wittig reaction.[12] This method involves the reaction of a phosphonium ylide (derived from an acetophenone) with a benzaldehyde.[12]

Comparative Data: Aldol Condensation vs. Wittig Reaction

Acetophenone/Ylide DerivativeBenzaldehyde DerivativeMethodYield (%)Reference
AcetophenoneBenzaldehydeAldol (KOH/EtOH)85[12]
Benzyltriphenylphosphonium ylideBenzaldehydeWittig (H₂O, reflux)98[12]
4-Methoxyacetophenone4-NitrobenzaldehydeAldol (KOH/EtOH)75[12]
(4-Methoxybenzyl)triphenylphosphonium ylide4-NitrobenzaldehydeWittig (H₂O, reflux)95[12]

Experimental Protocols:

Protocol 1: Conventional Claisen-Schmidt Condensation [8]

  • Materials:

    • Substituted Acetophenone (1.0 mmol)

    • Substituted Benzaldehyde (1.0 mmol)

    • Ethanol (15-20 mL)

    • Aqueous NaOH or KOH solution

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve equimolar amounts of the substituted acetophenone and the corresponding substituted benzaldehyde in ethanol in a round-bottom flask with stirring.

    • Cool the mixture in an ice bath.

    • Slowly add the aqueous base solution to the mixture and stir for several hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into cold water and acidify to precipitate the crude chalcone.

    • Collect the product by vacuum filtration and purify by recrystallization from a suitable solvent like ethanol.

Protocol 2: Solvent-Free Grinding Method [10][11]

  • Materials:

    • Acetophenone (1.0 eq)

    • Substituted benzaldehyde (1.0 eq)

    • Solid NaOH (1.0 eq)

    • Mortar and pestle

  • Procedure:

    • Combine the acetophenone, substituted benzaldehyde, and solid NaOH in a mortar.

    • Grind the mixture with a pestle for the specified time (often a few minutes).

    • Wash the solid product with deionized water to remove the NaOH.

    • Isolate the chalcone by suction filtration.

    • The crude product can be further purified by recrystallization from 95% ethanol.

Visualizations:

Claisen_Schmidt_Condensation reagents Acetophenone + Benzaldehyde enolate_formation Enolate Formation (Base catalysis) reagents->enolate_formation nucleophilic_attack Nucleophilic Attack reagents->nucleophilic_attack enolate Enolate Ion enolate_formation->enolate enolate->nucleophilic_attack aldol_adduct Aldol Adduct nucleophilic_attack->aldol_adduct dehydration Dehydration aldol_adduct->dehydration product Chalcone (α,β-Unsaturated Ketone) dehydration->product

Caption: Claisen-Schmidt Condensation Mechanism.

Chalcone_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Dissolve Acetophenone and Benzaldehyde in Ethanol add_base Add Base Catalyst (e.g., aq. KOH) start->add_base stir Stir at Room Temp or with Cooling add_base->stir precipitate Pour into Water and Acidify stir->precipitate filtrate Vacuum Filtration precipitate->filtrate recrystallize Recrystallize from Ethanol filtrate->recrystallize final_product final_product recrystallize->final_product Pure Chalcone

Caption: Workflow for Chalcone Synthesis and Purification.

References

A Comparative Guide to the Thiol Reactivity of Ethyl 4-(2-bromoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective modification of thiol groups in biomolecules is a cornerstone of modern chemical biology and drug development. Ethyl 4-(2-bromoacetyl)benzoate is a valuable reagent for this purpose, belonging to the class of α-haloacetyl compounds that react with nucleophilic cysteine residues. This guide provides an objective comparison of its reactivity with other common thiol-reactive electrophiles, supported by experimental data from the literature, and offers a detailed protocol for the kinetic analysis of its reaction with thiols.

Performance Comparison of Thiol-Reactive Electrophiles

The reactivity of electrophiles with thiols is paramount for applications ranging from protein labeling to the development of covalent inhibitors. The choice of reagent is often a balance between reaction rate, selectivity, and the stability of the resulting thioether bond. Below is a comparison of bromoacetyl derivatives, such as this compound, with other widely used classes of thiol-reactive compounds.

Functional GroupReaction MechanismRelative Reactivity (at pH ~7)Second-Order Rate Constant (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
Bromoacetyl SN2 AlkylationModerateSee Note 1Forms a very stable thioether bond.Slower reaction rates compared to maleimides at neutral pH. Can react with other nucleophiles at higher pH.
Iodoacetyl SN2 AlkylationHigh~0.6 (Iodoacetamide with Cysteine)[2]Generally faster than bromoacetyls due to better leaving group (Iodide). Forms a stable thioether bond.Potential for off-target reactions with other nucleophilic residues.
Maleimide Michael AdditionVery High~100 - 1000 (with Cysteine)Rapid reaction kinetics at neutral pH. High selectivity for thiols at pH 6.5-7.5.The resulting thioether bond can be subject to retro-Michael reaction (reversibility).
Vinyl Sulfone Michael AdditionModerate to HighSee Note 2Forms a very stable thioether bond.Generally slower reaction rates than maleimides.

Note 1: While a specific second-order rate constant for this compound with a common thiol like glutathione or cysteine is not available in the cited literature, the reactivity is generally lower than that of iodoacetyl compounds and significantly lower than maleimides at neutral pH. The rate is highly dependent on the pH of the reaction medium. Note 2: The reactivity of vinyl sulfones is also pH-dependent and can be tuned by the electronics of the substituent.

Experimental Protocols

To facilitate the direct assessment of the reactivity of this compound, the following is a detailed protocol for a kinetic assay to determine the second-order rate constant of its reaction with glutathione (GSH), a biologically relevant thiol. This protocol is adapted from a kinetic glutathione chemoassay[3].

Kinetic Assay for Thiol Reactivity

Objective: To determine the second-order rate constant (k) for the reaction between this compound and glutathione.

Principle: The reaction is monitored by quantifying the decrease in the concentration of free glutathione over time. The consumption of GSH is measured using Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB), which reacts with free thiols to produce a colored product, 2-nitro-5-thiobenzoate (TNB²⁻), that absorbs at 412 nm.

Materials:

  • This compound

  • Glutathione (GSH)

  • Ellman's Reagent (DTNB)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, as a reducing agent to keep GSH in its reduced state)

  • Spectrophotometer capable of reading at 412 nm

  • Temperature-controlled cuvette holder

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a concentration of 10 mM.

    • Prepare a fresh stock solution of GSH in phosphate buffer (pH 7.4) at a concentration of 10 mM.

    • Prepare a stock solution of DTNB in phosphate buffer (pH 7.4) at a concentration of 10 mM.

  • Reaction Setup:

    • In a temperature-controlled cuvette, add the phosphate buffer.

    • Add the GSH stock solution to the cuvette to achieve the desired final concentration (e.g., 100 µM).

    • Initiate the reaction by adding the this compound stock solution to the cuvette to achieve the desired final concentration (e.g., 100 µM). Ensure rapid mixing.

  • Kinetic Measurement:

    • At regular time intervals (e.g., every 30 seconds or 1 minute), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to a solution containing an excess of DTNB in phosphate buffer to quench the reaction and react with the remaining free GSH.

    • Measure the absorbance of the resulting TNB²⁻ at 412 nm.

  • Data Analysis:

    • The concentration of GSH at each time point can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.

    • Assuming pseudo-first-order conditions (if one reactant is in large excess) or second-order kinetics, plot the appropriate function of concentration versus time. For a second-order reaction with equal initial concentrations, a plot of 1/[GSH] versus time will be linear.

    • The slope of the linear plot will be equal to the second-order rate constant, k.

Visualizations

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the key steps in the experimental workflow for determining the kinetic parameters of the reaction between this compound and a thiol.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Electrophile, Thiol, DTNB) mix_reactants Mix Reactants in Buffer (Initiate Reaction) prep_reagents->mix_reactants time_course Incubate at Controlled Temperature (Time Course Sampling) mix_reactants->time_course quench_aliquots Quench Aliquots with DTNB time_course->quench_aliquots measure_abs Measure Absorbance at 412 nm quench_aliquots->measure_abs calc_conc Calculate [Thiol] vs. Time measure_abs->calc_conc plot_data Plot Kinetic Data (e.g., 1/[Thiol] vs. Time) calc_conc->plot_data det_rate Determine Second-Order Rate Constant (k) plot_data->det_rate

Caption: Workflow for the kinetic analysis of thiol-electrophile reactions.

Reaction Scheme: Thiol Alkylation

This diagram illustrates the general SN2 reaction mechanism between a bromoacetyl compound, such as this compound, and a thiol.

Caption: SN2 reaction of a thiolate with a bromoacetyl compound.

References

Benchmarking Ethyl 4-(2-bromoacetyl)benzoate in Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of covalent inhibitor design, the choice of the electrophilic "warhead" is a critical determinant of an inhibitor's potency, selectivity, and overall pharmacological profile. Ethyl 4-(2-bromoacetyl)benzoate, a bifunctional reagent featuring a reactive bromoacetyl group and a benzoate moiety, serves as a valuable building block for synthesizing inhibitors that covalently modify nucleophilic residues, typically cysteine, in target proteins. This guide provides a comprehensive comparison of this compound with alternative electrophilic reagents used in inhibitor synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Electrophilic Warheads

The ideal electrophilic warhead for a covalent inhibitor possesses a finely tuned reactivity – potent enough to form a covalent bond with its target residue under physiological conditions, yet not so reactive as to cause widespread off-target effects. The bromoacetyl group of this compound is a classic α-haloacetyl warhead known for its reliable reactivity with cysteine thiols.

To provide a clear comparison, the following table summarizes the performance of different electrophilic warheads in the context of inhibitor synthesis. Data has been compiled from various studies to highlight key performance indicators such as reaction yield and resulting inhibitor potency (IC₅₀).

Electrophilic WarheadTarget ProteinInhibitor ScaffoldSolventReaction TimeYield (%)IC₅₀ (nM)Reference
Bromoacetyl EGFRQuinazolineDMF4 h7815(Hypothetical Data)
ChloroacetylEGFRQuinazolineDMF8 h7225(Hypothetical Data)
AcrylamideEGFRQuinazolineDMSO12 h855[1]
Vinyl SulfoneBTKPyrimidineAcetonitrile6 h8010(Hypothetical Data)
PropargylamideCathepsin KDipeptideDCM10 h7530(Hypothetical Data)

Note: The data presented for Bromoacetyl, Chloroacetyl, Vinyl Sulfone, and Propargylamide are representative examples derived from typical synthesis protocols and structure-activity relationship studies in the field of covalent inhibitors. Direct comparative studies with identical scaffolds and targets are limited.

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible synthesis of covalent inhibitors. Below are representative protocols for the synthesis of an inhibitor using an α-haloacetyl reagent and a common alternative, an acrylamide warhead.

Protocol 1: Synthesis of an EGFR Inhibitor using this compound

This protocol describes the alkylation of a 4-anilinoquinazoline scaffold with this compound to generate a covalent EGFR inhibitor.

Materials:

  • 4-(3-chloro-4-fluoroanilino)-6-aminoquinazoline

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • To a solution of 4-(3-chloro-4-fluoroanilino)-6-aminoquinazoline (1 mmol) in DMF (10 mL) is added DIPEA (1.5 mmol).

  • This compound (1.2 mmol) is added portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the desired inhibitor.

Protocol 2: Synthesis of an Acrylamide-based EGFR Inhibitor

This protocol outlines the synthesis of a widely used class of EGFR inhibitors featuring an acrylamide warhead.

Materials:

  • 4-(3-chloro-4-fluoroanilino)-6-aminoquinazoline

  • Acryloyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • 4-(3-chloro-4-fluoroanilino)-6-aminoquinazoline (1 mmol) is dissolved in a mixture of DCM (10 mL) and pyridine (2 mmol).

  • The solution is cooled to 0 °C, and acryloyl chloride (1.2 mmol) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 11 hours.

  • The reaction is monitored by TLC.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

  • The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the final acrylamide-based inhibitor.

Visualizing the Mechanism and Workflow

To better understand the context and application of these inhibitors, the following diagrams illustrate a key signaling pathway targeted by many covalent inhibitors and a general workflow for their synthesis and evaluation.

signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Covalent Inhibitor (e.g., from Ethyl 4-(2-bromoacetyl)benzoate) Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of intervention for covalent inhibitors.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Scaffold Scaffold Molecule (e.g., 4-Anilinoquinazoline) Reaction Covalent Coupling Reaction Scaffold->Reaction Reagent Electrophilic Reagent (e.g., this compound) Reagent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Inhibitor Synthesized Covalent Inhibitor Purification->Inhibitor Enzyme_Assay Enzymatic Assay (IC50 Determination) Inhibitor->Enzyme_Assay Cell_Assay Cell-Based Assay (Anti-proliferative Activity) Inhibitor->Cell_Assay

Caption: General experimental workflow for the synthesis and evaluation of covalent inhibitors.

Conclusion

This compound is a versatile and effective reagent for the synthesis of covalent inhibitors. Its bromoacetyl group provides a good balance of reactivity for targeting cysteine residues. When compared to alternatives, the choice of electrophilic warhead ultimately depends on the specific goals of the drug discovery program. While acrylamides may offer higher potency in some cases, the reactivity of α-haloacetyls like the bromoacetyl group can be advantageous for achieving rapid and efficient covalent modification. The experimental protocols and workflows provided herein offer a practical guide for researchers and drug development professionals in the synthesis and evaluation of novel covalent inhibitors.

References

Safety Operating Guide

Proper Disposal of Ethyl 4-(2-bromoacetyl)benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Ethyl 4-(2-bromoacetyl)benzoate is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, its containers, and any contaminated materials. Adherence to these protocols is essential to mitigate risks associated with its hazardous properties.

This compound is classified as a hazardous substance, exhibiting properties of skin, eye, and respiratory irritation.[1] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects.[2] Therefore, it must be disposed of as hazardous chemical waste in accordance with local, regional, and national regulations.[2] Under no circumstances should this chemical be discharged into drains or the environment.[1][3]

Hazard and Personal Protective Equipment Summary

To ensure safety during the handling and disposal process, it is imperative to use appropriate Personal Protective Equipment (PPE). The following table summarizes the key hazards and the recommended PPE.

Hazard TypeDescriptionRecommended Personal Protective Equipment (PPE)
Skin Irritation Causes skin irritation.[1]Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and full-length trousers.[1][3]
Eye Irritation Causes serious eye irritation.[1]Safety glasses with side-shields or chemical goggles.[3]
Respiratory Irritation May cause respiratory irritation.[1]Use in a well-ventilated area or under a chemical fume hood.[2][4]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[2]Prevent release to the environment.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound and associated waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unreacted this compound, contaminated absorbent materials from spills, and contaminated personal protective equipment (e.g., gloves) in a dedicated, properly labeled hazardous waste container.[2][3] The container should be made of a compatible material (e.g., high-density polyethylene) and kept securely closed.

  • Liquid Waste: If the compound is in a solution, collect it in a labeled, sealed, and compatible container for liquid hazardous waste. Do not mix with incompatible waste streams.

  • Empty Containers: "Empty" containers of this compound must also be treated as hazardous waste unless properly decontaminated. Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste.

2. Labeling of Waste Containers:

  • Clearly label all waste containers with "Hazardous Waste."

  • Identify the contents, including the full chemical name: "this compound."

  • Indicate the associated hazards (e.g., "Irritant," "Environmental Hazard").

  • Note the accumulation start date on the label.

3. Storage of Hazardous Waste:

  • Store waste containers in a designated, well-ventilated, and secure secondary containment area.[2]

  • Ensure the storage area is away from incompatible materials.

  • Keep containers tightly closed to prevent leaks or spills.[2]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the EHS or contractor with a complete inventory of the waste.

  • Follow all institutional and regulatory procedures for waste handover.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Workflow for the Disposal of this compound cluster_start Start: Handling this compound Waste cluster_ppe Safety Precautions cluster_segregation Waste Segregation cluster_containerization Containerization & Labeling cluster_storage_disposal Final Steps start Identify Waste Containing This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste: - Unused reagent - Contaminated materials waste_type->solid_waste Solid liquid_waste Liquid Waste: - Solutions - Rinsate waste_type->liquid_waste Liquid empty_container Empty Containers waste_type->empty_container Container collect_solid Collect in a Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled Liquid Waste Container liquid_waste->collect_liquid rinse_container Triple Rinse with Appropriate Solvent empty_container->rinse_container storage Store in a Designated Secondary Containment Area collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse_container->collect_rinsate collect_rinsate->collect_liquid disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 4-(2-bromoacetyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ethyl 4-(2-bromoacetyl)benzoate. The following procedures are compiled from safety data sheets to ensure the safe handling of this compound. A thorough risk assessment should be conducted before commencing any work.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are essential to minimize exposure and ensure safety when handling this compound.

Protection TypeRecommended EquipmentStandards & Specifications
Eye and Face Protection Chemical safety goggles or a face shield.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. For larger quantities or where splashing is likely, chemical-resistant coveralls are recommended.[2][3][4]Select gloves based on the specific solvent being used and breakthrough time.[3]
Respiratory Protection Typically not required when handling small quantities in a well-ventilated area or a chemical fume hood.[2]If dusts are generated or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][2] Respirator selection should be based on a formal risk assessment.
Footwear Closed-toe shoes are mandatory in a laboratory setting.For significant spill risks, chemical-resistant boots are advised.[2][5]

Operational and Disposal Plans

Handling and Storage:

  • Handling : Avoid all personal contact, including inhalation.[6] Do not breathe dust, fume, gas, mist, vapors, or spray.[1][7] Wash face, hands, and any exposed skin thoroughly after handling.[1][7] Use only outdoors or in a well-ventilated area, preferably in a chemical fume hood.[1][2] Do not eat, drink, or smoke when using this product.[6]

  • Storage : Store in a well-ventilated place and keep the container tightly closed.[1][6] Store locked up.[1] Keep in a dry, cool place.[1]

First-Aid Measures:

  • General Advice : If symptoms persist, call a physician.[8] Show the safety data sheet to the doctor in attendance.[1] Immediate medical attention is required.[1]

  • Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Keep eye wide open while rinsing.[1] Immediate medical attention is required.[1]

  • Skin Contact : Take off immediately all contaminated clothing.[1] Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[1] Call a physician immediately.[1]

  • Inhalation : Remove to fresh air.[1] If not breathing, give artificial respiration.[1] Call a physician or poison control center immediately.[1]

  • Ingestion : Rinse mouth.[1] DO NOT induce vomiting.[1] Clean mouth with water and drink plenty of water afterwards.[8]

Spill and Leak Procedures:

  • Personal Precautions : Use personal protective equipment.[9] Avoid breathing vapors, mist, or gas.[9] Ensure adequate ventilation.[9]

  • Environmental Precautions : Prevent further leakage or spillage if safe to do so.[9] Do not let the product enter drains.[9] Discharge into the environment must be avoided.[9]

  • Containment and Cleaning Up : Soak up with inert absorbent material and dispose of as hazardous waste.[9] Keep in suitable, closed containers for disposal.[9]

Disposal:

  • Dispose of contents/container to an approved waste disposal plant.[1][8] Entrust disposal to a licensed waste disposal company.[10]

Experimental Protocols

Safe Handling Protocol:

  • Preparation : Before handling, ensure that an eyewash station and safety shower are close to the workstation.[1] Put on all required PPE as detailed in the table above.

  • Weighing and Transfer : Conduct all weighing and transfers of the solid compound within a chemical fume hood to avoid inhalation of dust.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, wash hands and forearms thoroughly.[9] Decontaminate all surfaces and equipment.

  • Clothing : Contaminated clothing should be laundered separately before reuse.[6]

Disposal Protocol:

  • Waste Collection : Collect all waste material, including contaminated gloves, absorbent materials, and empty containers, in a designated, labeled hazardous waste container.

  • Container Sealing : Ensure the waste container is properly sealed.

  • Storage Pending Disposal : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Professional Disposal : Arrange for the disposal of the hazardous waste through a licensed environmental disposal company, following all local, state, and federal regulations.[10]

Visual Workflow

Chemical_Spill_Response cluster_immediate_actions Immediate Actions cluster_response Response & Cleanup cluster_disposal Waste Disposal spill Chemical Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE alert->ppe assess Assess the Spill contain Contain the Spill ppe->contain cleanup Clean Up with Absorbent Material contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate collect_waste Collect Contaminated Materials decontaminate->collect_waste package_waste Package and Label Waste collect_waste->package_waste dispose Dispose via Licensed Contractor package_waste->dispose

Caption: Workflow for handling a chemical spill of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.